molecular formula C14H13NO6S2 B3022338 Polyoxyethylene sorbitan trioleate CAS No. 927625-87-4

Polyoxyethylene sorbitan trioleate

Katalognummer: B3022338
CAS-Nummer: 927625-87-4
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: KPCLPBLTPXDOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Polyoxyethylene sorbitan trioleate is a useful research compound. Its molecular formula is C14H13NO6S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCLPBLTPXDOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name Polysorbate 85
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21556
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

18.09 [mmHg]
Record name Polysorbate 85
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21556
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

9005-70-3
Record name Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its utility stems from its ability to form and stabilize emulsions, solubilize poorly water-soluble substances, and act as a wetting and dispersing agent.[1][2][3] This guide provides an in-depth overview of its core physicochemical properties, the experimental protocols for their determination, and the structural basis for its function.

Core Physicochemical Properties

Polyoxyethylene sorbitan trioleate is synthesized by the esterification of sorbitol with three molecules of oleic acid, followed by ethoxylation with approximately 20 moles of ethylene (B1197577) oxide.[2][5][6] This structure imparts both hydrophilic (from the polyoxyethylene chains) and lipophilic (from the oleic acid chains) characteristics, making it an effective oil-in-water (O/W) emulsifier.[4][7]

The quantitative physicochemical properties of Polysorbate 85 are summarized in the table below.

PropertyValue
Identification
CAS Number9005-70-3[1][7][8]
SynonymsPolysorbate 85, Tween 85, PEG-20 Sorbitan Trioleate, Sorbimacrogol Trioleate 300[1][3][8]
Molecular FormulaC100H188O28 (Approximate)[1][7][8]
Molecular Weight~1838.5 g/mol [8]
Physical Properties
AppearanceAmber to pale yellow, viscous oily liquid or gel.[1][2][9][10]
OdorMild, characteristic, and slightly oily.[2][3]
Density / Specific Gravity~1.00 - 1.05 g/cm³ at 25°C[1][9]
Viscosity~300 mPa·s at 25°C[11]
Flash Point>149°C (>300°F)[1]
Boiling PointDecomposes before boiling.[1][2]
Chemical Properties
HLB Value11.0[1][7][9][12]
Acid Value≤ 2.0 mg KOH/g[11][13][14]
Saponification Value83 - 98 mg KOH/g[11][14]
Hydroxyl Value40 - 60 mg KOH/g[14]
Water Content (Moisture)≤ 3.0%[11][13]
pH (5% aqueous solution)5.5 - 7.5[10][15]
Solubility
WaterDispersible to soluble.[1][5][7]
Organic SolventsSoluble in ethanol (B145695), methanol, ethyl acetate, and most vegetable and mineral oils; insoluble in acetone (B3395972) and polyethylene (B3416737) glycol.[1][2][3][7]

Structure-Function Relationship

The emulsifying capability of Polysorbate 85 is a direct consequence of its molecular architecture. The molecule contains a central sorbitan ring, which is hydrophilic. Attached to this are long, lipophilic oleic acid fatty acid chains and hydrophilic polyoxyethylene (POE) chains. This amphipathic nature allows it to position itself at oil-water interfaces, reducing interfacial tension and stabilizing emulsion droplets. The Hydrophilic-Lipophilic Balance (HLB) value of 11.0 quantifies this balance, indicating its suitability as an oil-in-water emulsifier.[1][4][7][12]

G cluster_molecule Polysorbate 85 Molecular Structure cluster_properties Resulting Properties cluster_function Primary Function Sorbitan Sorbitan Core POE Polyoxyethylene (POE) Chains Sorbitan->POE Oleic Oleic Acid Chains (x3) Sorbitan->Oleic Hydrophilic Hydrophilic Head POE->Hydrophilic Confers water solubility Lipophilic Lipophilic Tail Oleic->Lipophilic Confers oil solubility Emulsifier O/W Emulsifier (HLB = 11.0) Hydrophilic->Emulsifier Creates Amphipathic Nature Lipophilic->Emulsifier Creates Amphipathic Nature

Figure 1. Relationship between molecular structure and emulsifying function.

Experimental Protocols

The determination of key quality attributes such as Acid, Saponification, and Hydroxyl values is critical for ensuring the purity and performance of Polysorbate 85. These are typically determined by titration.

Determination of Acid Value

The acid value represents the amount of free fatty acids present and is defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the substance.

  • Apparatus: Analytical balance, burette, conical flask.

  • Reagents: Neutralized ethanol (95%), 0.1 M potassium hydroxide (KOH) solution, phenolphthalein (B1677637) indicator solution.

  • Methodology:

    • Accurately weigh approximately 5-10 g of the Polysorbate 85 sample into a conical flask.

    • Add 50 mL of neutralized ethanol and dissolve the sample, warming gently if necessary.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 15-30 seconds.[16]

    • Record the volume of KOH solution used.

    • The Acid Value is calculated using the formula: Acid Value = (V × N × 56.1) / W Where:

      • V = Volume of KOH solution in mL

      • N = Normality of the KOH solution

      • 56.1 = Molecular weight of KOH

      • W = Weight of the sample in grams

Determination of Saponification Value

The saponification value is a measure of the total free and esterified fatty acids, defined as the milligrams of KOH required to saponify one gram of the substance.

  • Apparatus: Analytical balance, reflux condenser, hot plate, burette, round-bottom flask.

  • Reagents: 0.5 M alcoholic KOH solution, 0.5 M hydrochloric acid (HCl) solution, phenolphthalein indicator solution.

  • Methodology:

    • Accurately weigh approximately 2 g of the sample into a 250 mL round-bottom flask.

    • Add 25.0 mL of 0.5 M alcoholic KOH solution.

    • Attach the flask to a reflux condenser and heat the mixture on a hot plate, maintaining boiling for 30-60 minutes to ensure complete saponification.

    • Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.

    • Titrate the excess (unreacted) KOH in the hot solution with standardized 0.5 M HCl until the pink color disappears.

    • Perform a blank determination simultaneously, following the same procedure but without the sample.

    • The Saponification Value is calculated using the formula: Saponification Value = ((B - S) × N × 56.1) / W Where:

      • B = Volume of HCl used for the blank in mL

      • S = Volume of HCl used for the sample in mL

      • N = Normality of the HCl solution

      • 56.1 = Molecular weight of KOH

      • W = Weight of the sample in grams

Determination of Hydroxyl Value

The hydroxyl value is a measure of the concentration of hydroxyl groups, defined as the milligrams of KOH required to neutralize the acid (typically acetic acid) capable of combining by acylation with one gram of the substance.[17][18]

  • Apparatus: Acetylation flask with reflux condenser, water bath, analytical balance, burette.

  • Reagents: Pyridine-acetic anhydride (B1165640) reagent, 0.5 M ethanolic KOH solution, neutralized ethanol, phenolphthalein indicator solution.

  • Methodology: A generalized workflow for this procedure is outlined below.

G start Start prep 1. Accurately weigh ~1g of Polysorbate 85 into an acetylation flask. start->prep reagent 2. Add 5 mL of Pyridine-Acetic Anhydride Reagent. prep->reagent heat 3. Heat in a water bath at 95-100°C for 1 hour under a reflux condenser. reagent->heat cool1 4. Cool flask to room temperature. heat->cool1 hydrolyze 5. Add 1 mL of water to hydrolyze excess acetic anhydride. cool1->hydrolyze heat2 6. Reheat in water bath for 10 minutes. hydrolyze->heat2 cool2 7. Cool flask again. heat2->cool2 titrate 8. Add neutralized ethanol and phenolphthalein. Titrate with 0.5M ethanolic KOH. cool2->titrate blank 9. Perform a blank determination (no sample). titrate->blank calculate 10. Calculate Hydroxyl Value using the titration volumes of the sample and blank. blank->calculate end End calculate->end

References

An In-Depth Technical Guide to the Structure and Synthesis of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85, is a nonionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic oleate (B1233923) tail, allows it to stabilize oil-in-water emulsions, solubilize poorly water-soluble active pharmaceutical ingredients (APIs), and act as a dispersing agent. This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of Polysorbate 85, including detailed experimental methodologies and relevant quantitative data.

Chemical Structure

Polyoxyethylene sorbitan trioleate is a complex mixture of molecules rather than a single chemical entity. The core structure consists of a sorbitan ring, which is a derivative of sorbitol, esterified with three oleic acid chains. To this lipophilic base, hydrophilic polyoxyethylene (POE) chains are attached. The general structure can be represented as a sorbitan backbone esterified with three oleic acid chains and conjugated with polyoxyethylene groups.[1]

The number "85" in its name indicates that the fatty acid component is oleic acid, and it is a triester. The "polyoxyethylene" part of the name refers to the multiple ethylene (B1197577) oxide units, with the common commercial grade, Polysorbate 85, typically having an average of 20 ethylene oxide units per molecule.[2] Due to the nature of its synthesis, commercial Polysorbate 85 is a heterogeneous mixture containing a distribution of fatty acid esters (mono-, di-, and triesters), different lengths of polyoxyethylene chains, and various isomers of sorbitan.

The molecular formula is often cited as C₁₀₀H₁₈₈O₂₈, though this represents an idealized structure.[2]

Synthesis Pathway

The industrial synthesis of this compound is a two-step process:

  • Esterification: Sorbitol is first dehydrated to form sorbitan (a mixture of cyclic ethers), which is then esterified with oleic acid to produce sorbitan trioleate.

  • Ethoxylation: The resulting sorbitan trioleate is then reacted with ethylene oxide to add the polyoxyethylene chains.

An alternative, though less common, pathway involves the ethoxylation of sorbitan first, followed by esterification with oleic acid.

Below is a graphical representation of the primary synthesis pathway.

Synthesis_Pathway Sorbitol Sorbitol Sorbitan Sorbitan Sorbitol->Sorbitan Dehydration (Acid Catalyst, Heat) SorbitanTrioleate Sorbitan Trioleate Sorbitan->SorbitanTrioleate Esterification (Base Catalyst, Heat) OleicAcid Oleic Acid (3 eq.) OleicAcid->SorbitanTrioleate Polysorbate85 Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) SorbitanTrioleate->Polysorbate85 Ethoxylation (Base Catalyst, Heat, Pressure) EthyleneOxide Ethylene Oxide (~20 eq.) EthyleneOxide->Polysorbate85

Caption: Synthesis pathway of this compound.

Quantitative Data

The following table summarizes key quantitative parameters associated with the synthesis and final product specifications of Polysorbate 85.

ParameterValueUnitStage/SpecificationReference(s)
Esterification
Reaction Temperature180 - 250°CSynthesis
Catalyst (Base)0.1 - 0.5% w/wSynthesis
Reaction Time4 - 8hoursSynthesis
Ethoxylation
Reaction Temperature140 - 190°CSynthesis[1]
Catalyst (Base)0.1 - 1.0% w/wSynthesis
Ethylene Oxide~20moles per moleSynthesis
Final Product Specs
Acid Value≤ 2.0mg KOH/gQuality Control[2]
Saponification Value83 - 98mg KOH/gQuality Control[2]
Hydroxyl Value40 - 60mg KOH/gQuality Control[2]
Moisture Content≤ 3.0% w/wQuality Control[2]
Hydrophilic-Lipophilic Balance (HLB)11.0-Property[2]

Experimental Protocols

Synthesis of Sorbitan Trioleate (Esterification)

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Sorbitan

  • Oleic Acid (technical grade)

  • Sodium hydroxide (B78521) (catalyst)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser for water removal.

Procedure:

  • Charge the reaction vessel with sorbitan and oleic acid in a molar ratio of approximately 1:3.

  • Add sodium hydroxide catalyst (0.1-0.5% by weight of the total reactants).

  • Heat the mixture to 180-250°C under a gentle stream of nitrogen to facilitate the removal of water formed during the reaction.

  • Maintain the reaction for 4-8 hours, monitoring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes.

  • Cool the reaction mixture to obtain crude sorbitan trioleate.

Synthesis of this compound (Ethoxylation)

This protocol outlines the subsequent ethoxylation step. Caution: Ethylene oxide is a highly flammable and toxic gas. This reaction should only be performed in a specialized high-pressure reactor by trained personnel.

Materials:

  • Sorbitan trioleate (from the previous step)

  • Ethylene oxide

  • Potassium hydroxide (catalyst)

  • High-pressure reaction vessel (autoclave) with stirring, heating, and cooling capabilities.

Procedure:

  • Charge the autoclave with the crude sorbitan trioleate and potassium hydroxide catalyst (0.1-1.0% by weight).

  • Purge the reactor with nitrogen to remove any air.

  • Heat the mixture to 140-190°C.[1]

  • Introduce a predetermined amount of ethylene oxide (approximately 20 moles per mole of sorbitan trioleate) into the reactor, maintaining the pressure at the desired level.

  • Allow the reaction to proceed until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.

  • Neutralize the catalyst with an acid (e.g., phosphoric acid or acetic acid).

  • The crude Polysorbate 85 can be further purified by filtration and/or treatment with adsorbents to remove residual catalyst and by-products.

Characterization and Quality Control

The complex nature of Polysorbate 85 necessitates a range of analytical techniques for its characterization and quality control.

Experimental Workflow for Quality Control

QC_Workflow Sample Polysorbate 85 Sample Titration Titration Methods Sample->Titration Chromatography Chromatographic Methods Sample->Chromatography Spectroscopy Spectroscopic Methods Sample->Spectroscopy AV Acid Value Titration->AV SV Saponification Value Titration->SV HV Hydroxyl Value Titration->HV GC Gas Chromatography (Fatty Acid Composition) Chromatography->GC HPLC HPLC-ELSD/CAD/MS (Compositional Profile) Chromatography->HPLC FTIR FTIR (Functional Groups) Spectroscopy->FTIR NMR NMR (Structural Elucidation) Spectroscopy->NMR Final Final Product Specification AV->Final SV->Final HV->Final GC->Final HPLC->Final FTIR->Final NMR->Final

Caption: Quality control workflow for Polysorbate 85.

Key Analytical Techniques
  • Titrimetric Methods: Standard wet chemistry techniques are used to determine the acid value (residual free fatty acids), saponification value (total esterified fatty acids), and hydroxyl value (free hydroxyl groups).

  • Gas Chromatography (GC): After saponification and derivatization of the fatty acids, GC is employed to determine the fatty acid composition of the polysorbate, ensuring that oleic acid is the predominant fatty acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is a powerful tool for characterizing the complex mixture of Polysorbate 85. It can provide information on the distribution of mono-, di-, and triesters, as well as the distribution of the polyoxyethylene chain lengths.

  • Spectroscopic Methods: Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of characteristic functional groups (ester, ether, hydroxyl). Nuclear magnetic resonance (NMR) spectroscopy can provide more detailed structural information.

Conclusion

This compound (Polysorbate 85) is a vital excipient in various industries, and a thorough understanding of its structure and synthesis is crucial for its effective application and for ensuring product quality and consistency. The synthesis process, involving esterification and ethoxylation, results in a complex but highly functional mixture of molecules. Rigorous analytical characterization is essential to control the quality and performance of the final product. This guide provides a foundational understanding for researchers and professionals working with this important surfactant.

References

A Technical Guide to the HLB Value of Polysorbate 85 in Emulsion Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Polysorbate 85, a nonionic surfactant, and the critical role its Hydrophile-Lipophile Balance (HLB) value plays in the formulation and stabilization of emulsions. This document outlines its physicochemical properties, theoretical underpinnings, and practical experimental protocols relevant to research, development, and quality control.

Introduction to Polysorbate 85 and the HLB System

Polysorbate 85 (also known as Polyoxyethylene (20) sorbitan (B8754009) trioleate or Tween® 85) is a complex non-ionic surfactant synthesized by the ethoxylation of sorbitan trioleate.[1] It is comprised of a sorbitan esterified with three oleic acid molecules, which forms the lipophilic (oil-loving) tail, and polyethylene (B3416737) glycol (PEG) groups that constitute the hydrophilic (water-loving) head.[1] The "20" in its chemical name denotes the average number of ethylene (B1197577) oxide units in the molecule.[1]

The functional efficacy of surfactants like Polysorbate 85 in creating stable emulsions is quantified by the Hydrophile-Lipophile Balance (HLB) system. Developed by Griffin, this semi-empirical scale from 0 to 20 indicates a surfactant's relative affinity for oil versus water.[2][3] A low HLB value signifies a more lipophilic character, favoring the formation of water-in-oil (W/O) emulsions, while a high HLB value indicates a more hydrophilic character, suitable for oil-in-water (O/W) emulsions.[2]

Polysorbate 85 has a reported HLB value of approximately 11.0 .[4][5][6][7] This places it in the category of O/W emulsifiers, making it effective for dispersing oils in an aqueous continuous phase.[5][7]

Physicochemical and Functional Properties

A clear understanding of Polysorbate 85's properties is essential for its effective application.

Quantitative Data Summary

The key quantitative parameters for Polysorbate 85 are summarized below.

PropertyValue / DescriptionReference(s)
Chemical Name Polyoxyethylene (20) sorbitan trioleate[5]
Synonyms Tween® 85, PEG-20 Sorbitan Trioleate[7]
CAS Number 9005-70-3[5]
Molecular Formula C₁₀₀H₁₈₈O₂₈[5][8]
HLB Value 11.0[4][5][6][7]
Appearance Pale-yellow to amber oily, viscous liquid[5][6][7]
Solubility Dispersible in water; Soluble in ethanol, ethyl acetate, acetone, and most mineral and vegetable oils.[5][7]
Acid Value ≤ 2.0 mg KOH/g[9]
Moisture ≤ 3.0%[9]
The HLB System and Emulsion Type

The HLB system predicts the type of emulsion a surfactant is likely to form. This is often explained by Bancroft's rule, which states that the phase in which the emulsifier is more soluble will become the continuous (external) phase of the emulsion.

HLB RangeSurfactant FunctionEmulsion Type Favored
3 - 6EmulsifierWater-in-Oil (W/O)
7 - 9Wetting and Spreading Agent-
8 - 16EmulsifierOil-in-Water (O/W)
13 - 16DetergentO/W
16 - 18Solubilizer / HydrotropeO/W (micellar solutions)

Source: Adapted from Griffin, 1949 & 1954.[2][3]

With an HLB of 11.0, Polysorbate 85 is an effective O/W emulsifier.[7] It is frequently used in pharmaceuticals, cosmetics, and food products to create stable creams, lotions, and oral suspensions by dispersing an oil phase within an aqueous medium.[1][10] It is also valuable for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[1][11]

Core Experimental Protocols

The following sections detail standardized methodologies for leveraging the HLB system in emulsion development.

Protocol 1: Experimental Determination of the Required HLB (rHLB) of an Oil Phase

To create a stable emulsion, the HLB of the surfactant system must match the "required HLB" (rHLB) of the oil phase.[12][13] This protocol provides a systematic method for determining the rHLB of a novel or complex oil phase.[14][15]

Objective: To identify the optimal HLB value for emulsifying a specific oil or oil blend.

Materials:

  • Oil phase of interest.

  • Distilled or deionized water.

  • A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).

  • A low HLB surfactant of the same chemical family (e.g., Sorbitan Oleate / Span 80, HLB = 4.3).

  • Graduated cylinders or volumetric flasks.

  • Beakers.

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer).

  • Heating plate/stirrer.

Methodology:

  • Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. The HLB of a blend is the weighted average of the individual surfactant HLBs.[13] For example, to create blends of Span 80 (HLB=4.3) and Tween 80 (HLB=15.0):

    • HLB_blend = (Mass_%A * HLB_A) + (Mass%_B * HLB_B)

    • Prepare blends to cover a range (e.g., HLB 6, 8, 10, 12, 14).

  • Formulate Trial Emulsions: For each surfactant blend, prepare a test emulsion. A typical starting formulation is 5-10% surfactant, 30-50% oil phase, and the remainder as the aqueous phase.

    • Heat the oil phase and the surfactant blend to 70-75°C in one beaker.

    • Heat the aqueous phase to 70-75°C in a separate beaker.

    • Slowly add the aqueous phase to the oil/surfactant phase while mixing with a high-shear homogenizer.

    • Continue homogenization for 3-5 minutes.

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Assess Emulsion Stability: After a set period (e.g., 24 hours), visually inspect the emulsions. Observe for signs of instability such as creaming (rising of droplets), sedimentation, or coalescence (phase separation).[16]

  • Identify rHLB: The rHLB of the oil phase corresponds to the HLB of the surfactant blend that produced the most stable emulsion (i.e., the least separation or creaming).[14][17] Further optimization can be performed by creating blends with narrower HLB increments around this identified value.

Protocol 2: Emulsion Stability Assessment

Once a lead formulation is developed, its long-term stability must be rigorously assessed.

Objective: To quantify the physical stability of an emulsion formulation over time and under stress conditions.

Methodologies:

  • Macroscopic Observation:

    • Store emulsion samples in transparent glass containers at various temperatures (e.g., 4°C, 25°C, 40°C).[16]

    • Visually inspect at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for phase separation, creaming, color change, or microbial growth.

  • Accelerated Stability Testing (Centrifugation):

    • Place a known volume of the emulsion in a graduated centrifuge tube.

    • Centrifuge at a specified force (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[18][19]

    • Measure the volume or height of any separated phase. A stable emulsion will show no or minimal separation.[19]

  • Microscopic Analysis & Particle Sizing:

    • Use optical microscopy to observe droplet morphology. Look for signs of flocculation (droplet aggregation) or coalescence (merging of droplets).

    • Employ laser diffraction or dynamic light scattering (DLS) to measure the droplet size distribution over time. A significant increase in the mean particle size indicates instability, often due to coalescence or Ostwald ripening.[19][20]

  • Rheological Measurements:

    • Use a rheometer to measure the viscosity and viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the emulsion.[19]

    • Changes in rheology over time can indicate alterations in the internal structure of the emulsion, signaling potential instability.[20]

Visualizations of Core Concepts

Diagrams generated using Graphviz provide clear visual representations of key workflows and relationships in emulsion science.

G Conceptual Model of Polysorbate 85 in an O/W Emulsion cluster_molecule Polysorbate 85 Structure cluster_properties Properties & Function cluster_emulsion Resulting Emulsion Type Head Hydrophilic Head (Polyoxyethylene Groups) Tail Lipophilic Tails (3 Oleic Acid Chains) Solubility Water Dispersible Head->Solubility HLB HLB Value = 11.0 OW_Emulsion Oil-in-Water (O/W) Emulsion HLB->OW_Emulsion Solubility->OW_Emulsion

Relationship between Polysorbate 85 structure and O/W emulsion formation.

G Experimental Workflow for Determining Required HLB (rHLB) start Start: Define Oil Phase step1 Select High HLB Surfactant (e.g., Tween 80, HLB=15.0) & Low HLB Surfactant (e.g., Span 80, HLB=4.3) start->step1 step2 Prepare a Series of Surfactant Blends (e.g., HLB 6, 8, 10, 12, 14) step1->step2 step3 Formulate Trial Emulsions (Constant Oil, Water, & Total Surfactant %) step2->step3 step4 Assess Stability after 24h (Visual Observation for Phase Separation) step3->step4 decision Identify Blend with Maximum Stability step4->decision end Result: The HLB of the most stable blend is the Required HLB (rHLB) of the Oil Phase decision->end

Workflow for the experimental determination of the Required HLB (rHLB).

Conclusion

Polysorbate 85, with its HLB value of 11.0, is a versatile and effective O/W emulsifier essential in the formulation of a wide array of products across the pharmaceutical, cosmetic, and food industries. A thorough understanding of the HLB system, combined with systematic experimental determination of the required HLB for specific oil phases, is paramount for developing robust, stable, and efficacious emulsion-based delivery systems. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers engaged in the science of emulsion formulation.

References

The Core Mechanism of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) as a Nonionic Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Polyoxyethylene Sorbitan (B8754009) Trioleate, commercially known as Polysorbate 85. As a nonionic surfactant, its utility in pharmaceutical, cosmetic, and food industries is predicated on its ability to enable the mixing of otherwise immiscible substances, primarily oil and water. This document elucidates its fundamental physicochemical properties, its role in forming stable emulsions and micelles, and its critical function in advanced drug delivery systems.

Molecular Structure and Physicochemical Properties

Polyoxyethylene sorbitan trioleate is a complex molecule synthesized by the esterification of sorbitol with three molecules of oleic acid and subsequent ethoxylation with approximately 20 moles of ethylene (B1197577) oxide per mole of sorbitol. This structure imparts an amphipathic nature to the molecule, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.

The hydrophilic portion is composed of the polyoxyethylene chains, while the lipophilic part consists of the sorbitan esterified with three oleic acid fatty acid chains. This dual characteristic is the foundation of its surface-active properties.

Quantitative Data Summary

The physicochemical properties of this compound are crucial for its function. The following table summarizes key quantitative data, including the Hydrophile-Lipophile Balance (HLB) value, which indicates the degree of hydrophilicity or lipophilicity of a surfactant. The variation in reported HLB values can be attributed to differences in the purity of the commercial product and the experimental methods used for determination.

PropertyValueReferences
Hydrophile-Lipophile Balance (HLB) 11.0[1]
13-14
15-16
Molecular Formula C100H188O28[2]
Molecular Weight ~1838.5 g/mol [2]
Appearance Amber, viscous liquid[3]
Solubility Soluble in water and ethanol[4]
Acid Value ≤ 2.0 mg KOH/g[1]
Saponification Value 83-93 mg KOH/g[1]
Hydroxyl Value 39-52 mg KOH/gram[1]

Mechanism of Action as a Nonionic Surfactant

The primary mechanism of action of this compound revolves around its ability to reduce the interfacial tension between oil and water phases. This is achieved through the adsorption of the surfactant molecules at the oil-water interface, leading to the formation of stable emulsions and micelles.

Emulsification

In an oil-in-water (O/W) emulsion, the lipophilic tails of the Polysorbate 85 molecules orient themselves into the oil droplets, while the hydrophilic polyoxyethylene heads remain in the continuous aqueous phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion.

Micelle Formation

Role in Drug Delivery Systems

The unique properties of this compound make it a valuable excipient in various drug delivery systems, significantly enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Enhanced Solubility and Bioavailability

By encapsulating lipophilic drugs within the core of micelles, Polysorbate 85 increases their apparent solubility in aqueous formulations. This is particularly crucial for oral and parenteral drug delivery, where the dissolution of the drug is a rate-limiting step for absorption.

Crossing the Blood-Brain Barrier

A significant application of polysorbates, particularly Polysorbate 80, which is structurally similar to Polysorbate 85, is in facilitating the transport of drugs across the blood-brain barrier (BBB). When nanoparticles carrying a drug are coated with polysorbates, they can mimic low-density lipoproteins (LDL).[6] This "biomimicry" is believed to occur through the adsorption of apolipoprotein E (ApoE) from the bloodstream onto the polysorbate-coated surface.[7][8] The ApoE-coated nanoparticles can then bind to LDL receptors on the brain capillary endothelial cells, triggering receptor-mediated endocytosis and subsequent transport of the drug into the brain.[6][7][9]

Interaction with Cell Membranes and Proteins

Interaction with Cell Membranes

The nonionic nature of this compound generally results in lower toxicity and less membrane disruption compared to ionic surfactants. However, at higher concentrations, it can interact with and be incorporated into the lipid bilayers of cell membranes. This can lead to an increase in membrane fluidity and permeability, which may contribute to enhanced drug absorption. Studies on human skin have shown that Polysorbate 85 can elevate the content of epidermal phospholipids (B1166683) and increase the incorporation of 32P into phospholipids, DNA, and RNA, suggesting an interaction with cellular membranes and metabolic processes.[10]

Protein Stabilization

In biopharmaceutical formulations, polysorbates are widely used to stabilize therapeutic proteins. They prevent protein aggregation and adsorption to surfaces by preferentially adsorbing at interfaces (e.g., air-water, container surface-water), thereby shielding the protein from these destabilizing environments. The interaction between polysorbates and proteins can be studied using techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).[11][12][13] These studies help in understanding the binding affinity, stoichiometry, and the thermodynamic forces driving the interaction, as well as the effect of the surfactant on the thermal stability of the protein.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry (Du Noüy Ring Method)[14]

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Instrumentation: Utilize a surface tensiometer equipped with a platinum Du Noüy ring.

  • Measurement: For each concentration, measure the surface tension of the solution. The ring is submerged into the solution and then slowly pulled through the interface. The force required to detach the ring from the surface is measured and is proportional to the surface tension.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.

Particle Size Analysis of Emulsions

Method: Dynamic Light Scattering (DLS)[15][16][17][18]

  • Sample Preparation: Dilute the emulsion to an appropriate concentration with the continuous phase (e.g., water) to avoid multiple scattering effects.

  • Instrumentation: Use a DLS instrument equipped with a laser, a detector, and a correlator.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The laser illuminates the sample, and the scattered light from the emulsion droplets is detected at a specific angle (e.g., 90° or 173°). The fluctuations in the scattered light intensity due to the Brownian motion of the droplets are recorded by the correlator.

  • Data Analysis: The instrument's software analyzes the autocorrelation function of the intensity fluctuations to determine the diffusion coefficient of the droplets. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the droplets. The polydispersity index (PDI) is also obtained, which indicates the breadth of the size distribution.

Study of Protein-Surfactant Interactions

Method: Isothermal Titration Calorimetry (ITC)[11][13][19][20][21]

  • Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer. Prepare a solution of this compound in the same buffer. Degas both solutions to prevent bubble formation during the experiment.

  • Instrumentation: Use an isothermal titration calorimeter, which consists of a sample cell and a reference cell, both maintained at a constant temperature.

  • Measurement: Fill the sample cell with the protein solution and the injection syringe with the surfactant solution. The reference cell is filled with the buffer. A series of small aliquots of the surfactant solution are injected into the protein solution. The heat change (either released or absorbed) upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of surfactant to protein. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction can be calculated.

Visualizations

Molecular_Structure cluster_hydrophilic Hydrophilic Head cluster_lipophilic Lipophilic Tail POE_Chains Polyoxyethylene Chains (approx. 20 units) Sorbitan Sorbitan Sorbitan->POE_Chains Ether Linkage Oleic_Acid_1 Oleic Acid Sorbitan->Oleic_Acid_1 Ester Linkage Oleic_Acid_2 Oleic Acid Sorbitan->Oleic_Acid_2 Ester Linkage Oleic_Acid_3 Oleic Acid Sorbitan->Oleic_Acid_3 Ester Linkage Micelle_Formation cluster_micelle Micelle node1 center->node1 node2 center->node2 node3 center->node3 node4 center->node4 node5 center->node5 node6 center->node6 node7 center->node7 node8 center->node8 head1 node1->head1 Hydrophilic Head head2 node2->head2 head3 node3->head3 head4 node4->head4 head5 node5->head5 head6 node6->head6 head7 node7->head7 head8 node8->head8 Drug Lipophilic Drug Emulsification_Process cluster_before Before Emulsification cluster_after After Emulsification with Polysorbate 85 Oil Oil Phase Emulsion Stable Oil-in-Water Emulsion Oil->Emulsion High-shear mixing Water Water Phase Water->Emulsion High-shear mixing Oil_Droplet Oil Droplet Surfactant_Layer Polysorbate 85 monolayer Aqueous_Phase Aqueous Phase BBB_Transport cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma NP Drug-loaded Nanoparticle (Polysorbate 85 coated) ApoE ApoE NP->ApoE ApoE Adsorption Receptor LDL Receptor ApoE->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release Transcytosis

References

Solubility Profile of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) in Research Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Polyoxyethylene Sorbitan (B8754009) Trioleate, commercially known as Polysorbate 85 or Tween® 85. This nonionic surfactant is a crucial excipient in a multitude of pharmaceutical and research applications, acting as an emulsifier, solubilizer, and stabilizer. A thorough understanding of its solubility in various solvents is paramount for formulation development, drug delivery system design, and overall research efficacy.

Qualitative Solubility Profile

Polyoxyethylene sorbitan trioleate is an amber, oily, viscous liquid.[1] It is generally characterized as being soluble or dispersible in aqueous solutions and a range of organic solvents. Conversely, it exhibits poor solubility in nonpolar liquids like mineral oil and fatty oils.[2][3] The available data on its solubility is predominantly qualitative, and researchers should consider the information presented in Table 1 as a general guideline. It is important to note that conflicting information exists for certain solvents, such as acetone (B3395972) and vegetable oils, highlighting the necessity for empirical determination for specific applications.[4][5][6]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubility Description
Aqueous WaterSoluble / Dispersible[1][2][4][7][8]
Dilute Acids/AlkalisSoluble[1][7]
Alcohols EthanolSoluble[2][4][6]
MethanolSoluble[2][6]
Esters Ethyl AcetateSoluble[4][6]
Ketones AcetoneSoluble[4][5] / Insoluble[1][7]
Oils Mineral OilInsoluble / Practically Insoluble[2][3]
Vegetable OilSoluble[4] / Insoluble[9]
Fatty OilsPractically Insoluble[2][3]
Glycols Polyethylene GlycolInsoluble[1][7]

Note: Conflicting data exists for solvents marked with an asterisk, emphasizing the need for application-specific experimental verification.

Quantitative Solubility Data

A comprehensive search of publicly available literature and technical datasheets reveals a significant lack of specific quantitative solubility data (e.g., mg/mL, g/100g ) for this compound across a wide range of research solvents. This absence of standardized quantitative information underscores the importance of the experimental protocol provided in the subsequent section. Researchers requiring precise solubility values for their work are strongly encouraged to perform their own quantitative determinations.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol provides a detailed methodology for quantifying the solubility of the viscous liquid, this compound.

1. Materials and Equipment:

  • This compound (Polysorbate 85) of a specified grade.

  • Selected research solvents of high purity.

  • Glass flasks or vials with airtight seals.

  • A calibrated analytical balance.

  • A temperature-controlled orbital shaker or water bath.

  • A centrifuge for phase separation.

  • A validated analytical instrument for quantification (e.g., HPLC-ELSD, UV-Vis Spectrophotometer with a suitable chromophore or derivatization agent).

  • Volumetric flasks and pipettes.

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The viscosity of Polysorbate 85 necessitates careful and accurate transfer.

    • Securely seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to achieve equilibrium.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the undissolved solute.

    • To ensure complete separation of the undissolved this compound, centrifuge the samples at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each flask.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method. Methods such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or colorimetric assays are often employed for the analysis of polysorbates.[10][11]

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/100g .

    • Report the mean solubility and standard deviation from at least three replicate experiments.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical progression of the experimental steps involved in determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solvent Select Solvents Add_Excess Add Excess P85 to Solvent Solvent->Add_Excess P85 Procure Polysorbate 85 P85->Add_Excess Glassware Prepare Glassware Glassware->Add_Excess Equilibrate Equilibrate (Shake/Incubate) Add_Excess->Equilibrate Separate Separate Phases (Centrifuge) Equilibrate->Separate Sample Sample Supernatant Separate->Sample Dilute Dilute Sample Sample->Dilute Quantify Quantify Concentration (e.g., HPLC) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Workflow for determining the solubility of Polysorbate 85.

This guide provides a foundational understanding of the solubility profile of this compound. Due to the limited availability of quantitative data, the provided experimental protocol serves as a critical tool for researchers to accurately determine solubility in their specific solvent systems, thereby facilitating more robust and reliable formulation and drug development efforts.

References

The Role of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) as an Emulsifier in Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85 or Tween 85, is a non-ionic surfactant and emulsifier extensively utilized across various scientific disciplines, including pharmaceuticals, biotechnology, and cosmetics. Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic oleic acid tail, enables it to reduce interfacial tension between immiscible liquids, thereby facilitating the formation and stabilization of emulsions. This technical guide provides an in-depth overview of Polysorbate 85's function as an emulsifier in research settings, focusing on its physicochemical properties, mechanism of action, and applications in drug delivery, biopharmaceutical formulation, and cell culture.

Physicochemical Properties

The emulsifying capacity and application of Polysorbate 85 are dictated by its key physicochemical properties. These quantitative parameters are crucial for researchers when developing and optimizing formulations.

PropertyValue(s)Source(s)
Hydrophilic-Lipophilic Balance (HLB) 11.0[1][2][3]
13-14[4]
15-16[4]
Critical Micelle Concentration (CMC) Not available in the reviewed literature. One study involving mixed micelles with SDS did not provide the CMC for pure Polysorbate 85.[3]
Molecular Formula C₁₀₀H₁₈₈O₂₈[2][5]
Appearance Pale-yellow to orange oily liquid[2][5]
Solubility Dispersible in water; soluble in ethanol, ethyl acetate, and methanol; insoluble in mineral oil.[4][5]

Note on HLB Value: The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to select emulsifiers. An HLB value of 11.0 suggests that Polysorbate 85 is suitable for forming oil-in-water (o/w) emulsions.[1][2][3] The range of reported values may be due to variations in the degree of ethoxylation and fatty acid composition in commercial preparations.

Note on CMC Value: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. While a specific CMC value for Polysorbate 85 was not found in the reviewed literature, the CMC for other polysorbates, such as Polysorbate 80 (monooleate), is approximately 0.012 mM. It is expected that the CMC of Polysorbate 85 (trioleate) would be in a similar low millimolar range due to its structural similarity.

Mechanism of Action as an Emulsifier

Polysorbate 85's primary role as an emulsifier is to stabilize oil-in-water (o/w) emulsions. Its mechanism of action involves the following key steps:

  • Adsorption at the Oil-Water Interface: Due to its amphipathic nature, Polysorbate 85 molecules preferentially migrate to the interface between the oil and water phases.

  • Reduction of Interfacial Tension: The presence of the surfactant at the interface lowers the energy required to create new oil droplets in the water phase, facilitating emulsification.

  • Formation of a Protective Barrier: The hydrophilic polyoxyethylene chains orient towards the aqueous phase, while the lipophilic oleate (B1233923) tails anchor in the oil droplet. This creates a steric barrier around the oil droplets, preventing them from coalescing.

This stabilization mechanism is crucial for maintaining the homogeneity and extending the shelf-life of emulsified formulations.

cluster_emulsion Oil-in-Water Emulsion cluster_surfactant Polysorbate 85 Molecule OilDroplet Oil Droplet Water Aqueous Phase HydrophilicHead Polyoxyethylene Head (Hydrophilic) HydrophilicHead->Water Extends into Water LipophilicTail Oleate Tail (Lipophilic) LipophilicTail->OilDroplet Anchors in Oil Interface Oil-Water Interface

Mechanism of Emulsification by Polysorbate 85.

Research Applications

Drug Delivery Systems

Polysorbate 85 plays a pivotal role in the development of various drug delivery systems, particularly for poorly water-soluble drugs.

  • Nanoemulsions and Microemulsions: It is a key component in the formation of stable nanoemulsions and microemulsions, which can enhance the oral bioavailability and parenteral delivery of lipophilic active pharmaceutical ingredients (APIs). These formulations provide a larger surface area for drug absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, Polysorbate 85 is part of an isotropic mixture of oils, surfactants, and cosolvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification enhances drug solubilization and absorption.

  • Liposomes and Niosomes: It can be incorporated into the formulation of liposomes and niosomes to improve their stability and modify their surface properties for targeted drug delivery.

  • Overcoming P-glycoprotein (P-gp) Efflux: Polysorbates have been shown to inhibit the P-glycoprotein efflux pump, a key mechanism of multidrug resistance in cancer cells and a barrier to drug delivery to the brain. By inhibiting P-gp, Polysorbate 85 can increase the intracellular concentration and efficacy of certain drugs.

cluster_cell Target Cell (e.g., Cancer Cell, Brain Endothelial Cell) CellMembrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug Drug Molecule Pgp->Drug Effluxes Drug Drug->CellMembrane Enters Cell Polysorbate85 Polysorbate 85 Polysorbate85->Pgp Inhibits Intracellular Intracellular Space

Polysorbate 85 Mediated Inhibition of P-glycoprotein.

Biopharmaceutical Formulations

The stability of protein-based therapeutics, such as monoclonal antibodies and vaccines, is a critical concern. Polysorbate 85 is used as an excipient to prevent protein aggregation and denaturation. It achieves this by:

  • Preventing Interfacial Adsorption: Proteins tend to adsorb and unfold at air-water and solid-water interfaces. Polysorbate 85 competitively adsorbs to these interfaces, preventing protein interaction and subsequent aggregation.

  • Stabilizing Protein Conformation: It can interact with the hydrophobic regions of proteins, preventing protein-protein interactions that can lead to aggregation.

Vaccine Adjuvants

Oil-in-water emulsions are effective vaccine adjuvants that enhance the immune response to antigens. Polysorbate 85 is used in combination with other surfactants like Span 85 (sorbitan trioleate) to formulate stable squalene-based oil-in-water emulsion adjuvants.[6] These adjuvants help to create a depot effect at the injection site and stimulate the recruitment of immune cells.

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing a simple oil-in-water emulsion using Polysorbate 85. The specific ratios of oil, water, and emulsifier may need to be optimized depending on the desired properties of the emulsion.

Materials:

  • Oil Phase (e.g., mineral oil, vegetable oil)

  • Aqueous Phase (e.g., purified water, buffer)

  • Polysorbate 85

  • High-shear homogenizer or sonicator

Methodology:

  • Phase Preparation:

    • Prepare the oil phase by weighing the desired amount of oil.

    • Prepare the aqueous phase by dissolving Polysorbate 85 in the desired amount of water or buffer. The concentration of Polysorbate 85 typically ranges from 0.1% to 5% (w/v).

  • Heating (Optional but Recommended): Heat both the oil and aqueous phases separately to the same temperature (e.g., 60-70 °C). This can help to lower the viscosity and facilitate emulsification.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer or sonicator.

    • Continue homogenization for a specified period (e.g., 5-15 minutes) until a uniform, milky-white emulsion is formed. The energy and duration of homogenization will influence the droplet size.

  • Cooling: If the phases were heated, allow the emulsion to cool to room temperature while stirring gently.

  • Characterization: Analyze the resulting emulsion for its physical properties.

Start Start PrepareOil Prepare Oil Phase Start->PrepareOil PrepareAqueous Prepare Aqueous Phase (Water + Polysorbate 85) Start->PrepareAqueous Heat Heat Both Phases (Optional) PrepareOil->Heat PrepareAqueous->Heat Combine Slowly Add Oil Phase to Aqueous Phase Heat->Combine Homogenize High-Shear Homogenization or Sonication Combine->Homogenize Cool Cool to Room Temperature Homogenize->Cool Characterize Characterize Emulsion Cool->Characterize End End Characterize->End

Workflow for O/W Emulsion Preparation.

Characterization of Emulsions

The physical stability and performance of an emulsion are determined by several key parameters.

Characterization TechniqueParameter MeasuredDescription
Dynamic Light Scattering (DLS) Droplet Size and Polydispersity Index (PDI)Measures the size distribution of the oil droplets. A narrow size distribution (low PDI) is desirable for stability.
Zeta Potential Analysis Zeta PotentialMeasures the surface charge of the droplets. A higher absolute zeta potential indicates greater electrostatic repulsion between droplets, leading to better stability.
Microscopy (Optical or Electron) Droplet MorphologyVisualizes the shape and uniformity of the oil droplets.
Rheology ViscosityMeasures the flow behavior of the emulsion, which is important for its application and stability.
Stability Studies Creaming, Coalescence, Phase SeparationThe emulsion is stored under different conditions (e.g., temperature, centrifugation) to assess its long-term stability.

Conclusion

Polyoxyethylene sorbitan trioleate (Polysorbate 85) is a versatile and effective emulsifier with broad applications in research and development. Its ability to form stable oil-in-water emulsions makes it an invaluable tool in the formulation of drug delivery systems, biopharmaceuticals, and vaccines. A thorough understanding of its physicochemical properties and mechanism of action is essential for researchers to effectively utilize this excipient in their work. The provided experimental protocols offer a starting point for the development and characterization of Polysorbate 85-stabilized emulsions for various research applications.

References

An In-depth Technical Guide to Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85 or Tween 85, is a non-ionic surfactant and emulsifier extensively utilized across various scientific and industrial sectors, including biochemical research, drug development, cosmetics, and food technology.[1][2][3] Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic oleate (B1233923) tail, allows it to effectively reduce surface tension at oil-water interfaces, making it an invaluable tool for solubilizing poorly water-soluble compounds, stabilizing emulsions, and enhancing the bioavailability of active pharmaceutical ingredients (APIs).[4][5][6] This technical guide provides a comprehensive overview of the core properties, applications, and relevant experimental considerations of Polysorbate 85 for professionals in biochemical and pharmaceutical research.

Core Properties of Polyoxyethylene Sorbitan Trioleate

Polysorbate 85 is synthesized by the ethoxylation of sorbitan trioleate, a derivative of sorbitol and oleic acid.[7] The "polyoxyethylene" designation refers to the polymer chains of ethylene (B1197577) oxide that are added to the sorbitan molecule, imparting its hydrophilic characteristics. The number "85" in its name is indicative of the type of fatty acid ester, in this case, trioleate.

Physicochemical Data

A summary of the key quantitative properties of Polysorbate 85 is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C100H188O28[8][9]
Molecular Weight ~1838.5 g/mol [8]
Hydrophilic-Lipophilic Balance (HLB) ~11.0 - 15.0[2][9]
Appearance Amber-colored, viscous oily liquid[4][8]
Solubility Soluble in ethanol, ethyl acetate, acetone, and most mineral and vegetable oils; dispersible in water.[4][9]
Density ~1.00 - 1.05 g/mL[2]
Critical Micelle Concentration (CMC) While specific data for Polysorbate 85 is limited, the CMC for the structurally similar Polysorbate 80 is reported as 0.012 mM in pure water.[10]

Applications in Biochemical Research and Drug Development

The unique properties of Polysorbate 85 make it a versatile excipient in a multitude of research and development applications.

Drug Delivery Systems

A primary application of Polysorbate 85 is in the formulation of various drug delivery systems to enhance the solubility and bioavailability of lipophilic drugs.[5][11] It is a key component in the formation of:

  • Micelles and Nanoemulsions: Above its critical micelle concentration (CMC), Polysorbate 85 self-assembles into micelles, which can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[11]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants like Polysorbate 85, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[5][12]

  • Liposomes and Nanoparticles: Polysorbate 85 can be used as a stabilizing agent in the preparation of liposomes and other nanoparticles, preventing their aggregation and improving their pharmacokinetic profiles.

Topical and Transdermal Formulations

In skincare and transdermal drug delivery, Polysorbate 85 acts as an emulsifier to create stable creams and lotions by blending oil and water phases.[6][7] Its surfactant properties can also enhance the penetration of active ingredients through the skin.[13] Studies have shown that topical application of a 10% Polysorbate 85 formulation can increase the incorporation of phospholipids (B1166683) in the epidermis.[13]

Cell Culture and In Vitro Assays

While less common than Polysorbates 20 and 80, Polysorbate 85 can be used in cell culture media to aid in the solubilization of certain compounds. However, it is crucial to note that at higher concentrations, polysorbates can exhibit cytotoxicity and affect cell membrane permeability.[14]

Experimental Protocols

The following are generalized protocols that illustrate the use of Polysorbate 85 in common biochemical research applications. Researchers should optimize these protocols for their specific needs.

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the formulation of a basic SEDDS for a poorly water-soluble drug.

Materials:

  • Poorly water-soluble drug

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Polysorbate 85 (Surfactant)

  • Cosurfactant (e.g., Transcutol®, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Methodology:

  • Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and cosurfactants to select the most suitable components.

  • Formulation:

    • Accurately weigh the selected oil, Polysorbate 85, and cosurfactant into a glass vial in various ratios.

    • Heat the mixture in a water bath to 40-60°C to ensure homogeneity.

    • Add the pre-weighed drug to the mixture and stir until it is completely dissolved.

  • Self-Emulsification Assessment:

    • Add a small volume (e.g., 1 mL) of the formulated SEDDS to a larger volume of distilled water (e.g., 250 mL) with gentle agitation.

    • Observe the formation of the emulsion. A successful SEDDS will form a clear or slightly opalescent microemulsion rapidly.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

Formulation of a Topical Cream

This protocol provides a basic method for preparing an oil-in-water (O/W) topical cream.

Materials:

  • Oil phase:

    • Lipophilic active ingredient

    • Emollients (e.g., mineral oil, cetyl alcohol)

    • Polysorbate 85 (Emulsifier)

  • Aqueous phase:

    • Purified water

    • Humectant (e.g., glycerin)

    • Preservative

  • Heating and stirring equipment (e.g., homogenizer)

Methodology:

  • Preparation of Phases:

    • In a suitable vessel, combine the components of the oil phase and heat to 70-75°C with stirring until all components are melted and uniform.

    • In a separate vessel, combine the components of the aqueous phase and heat to 70-75°C with stirring.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase with continuous homogenization.

    • Continue homogenization for a specified time to ensure the formation of a stable emulsion.

  • Cooling and Finalization:

    • Cool the emulsion slowly while stirring gently.

    • Once the cream has cooled to room temperature, it can be packaged into appropriate containers.

Visualizations

Logical Workflow for Polysorbate 85 in Drug Delivery Research

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 In Vitro & In Vivo Evaluation Drug_Solubility_Screening Drug Solubility Screening Excipient_Selection Excipient Selection (Oil, Surfactant, Cosurfactant) Drug_Solubility_Screening->Excipient_Selection Formulation_Optimization Formulation Optimization Excipient_Selection->Formulation_Optimization Droplet_Size_Analysis Droplet Size Analysis Formulation_Optimization->Droplet_Size_Analysis Zeta_Potential Zeta Potential Measurement Droplet_Size_Analysis->Zeta_Potential In_Vitro_Drug_Release In Vitro Drug Release Studies Zeta_Potential->In_Vitro_Drug_Release Cell_Culture_Studies Cell Culture (Toxicity, Uptake) In_Vitro_Drug_Release->Cell_Culture_Studies Animal_Studies Animal Studies (Pharmacokinetics) Cell_Culture_Studies->Animal_Studies

Caption: A logical workflow for utilizing Polysorbate 85 in drug delivery research.

Applications of Polysorbate 85 in Biochemical Formulations

G cluster_0 Pharmaceutical Formulations cluster_1 Biochemical & Research Applications cluster_2 Other Industries Polysorbate_85 This compound (Polysorbate 85) Drug_Delivery Drug Delivery Systems (SEDDS, Micelles) Polysorbate_85->Drug_Delivery Topical_Preparations Topical Preparations (Creams, Lotions) Polysorbate_85->Topical_Preparations Parenteral_Formulations Parenteral Formulations Polysorbate_85->Parenteral_Formulations Cell_Culture Cell Culture Media (Solubilizer) Polysorbate_85->Cell_Culture In_Vitro_Assays In Vitro Assays Polysorbate_85->In_Vitro_Assays Cosmetics Cosmetics Polysorbate_85->Cosmetics Food_Industry Food Industry Polysorbate_85->Food_Industry

Caption: Overview of Polysorbate 85 applications.

Safety and Toxicological Profile

Polysorbate 85 is generally considered safe and is approved for use in food, cosmetics, and pharmaceutical products by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[15][16] The World Health Organization has established an acceptable daily intake for total polysorbates of up to 25 mg per kilogram of body weight.[8] However, like all surfactants, it can cause skin and eye irritation at high concentrations.[16] In biochemical research, particularly in cell-based assays, it is imperative to determine the cytotoxic concentration of Polysorbate 85 for the specific cell line being used to avoid confounding results.

Conclusion

This compound (Polysorbate 85) is a highly effective and versatile non-ionic surfactant with broad applications in biochemical research and pharmaceutical development. Its ability to emulsify, solubilize, and stabilize formulations makes it an essential tool for overcoming the challenges associated with poorly water-soluble compounds. A thorough understanding of its properties and careful consideration of its concentration in experimental systems are crucial for its successful and reliable application. This guide provides a foundational understanding to aid researchers in harnessing the full potential of Polysorbate 85 in their work.

References

A Comprehensive Technical Guide to Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with in-depth information on Polyoxyethylene Sorbitan (B8754009) Trioleate, commonly known as Polysorbate 85. This document outlines its core physicochemical properties, including its CAS number and molecular weight, and delves into its applications in experimental research, particularly within pharmaceutical formulations.

Core Physicochemical Data

Polyoxyethylene sorbitan trioleate is a nonionic surfactant and emulsifier widely used in various scientific and industrial applications. Its physical and chemical properties are crucial for its function in experimental settings.

PropertyValue
CAS Number 9005-70-3
Synonyms Polysorbate 85, Tween® 85, Polyoxyethylene (20) sorbitan trioleate
Molecular Formula C₁₀₀H₁₈₈O₂₈ (approximate)
Molecular Weight The molecular weight of this compound is variable as it is a polymer. The approximate molecular weight is often cited as around 1838.5 g/mol , corresponding to a structure with approximately 20 ethylene (B1197577) oxide units per molecule of sorbitan trioleate.[1] However, the exact molecular weight can vary between batches and manufacturers due to the polydispersity of the ethoxylation process.
Appearance Amber-colored, oily, viscous liquid.[1]
Solubility Soluble in ethanol, ethyl acetate, and acetone; dispersible in water.[2]
HLB Value Approximately 11.0, making it an effective oil-in-water emulsifier.[2]

Synthesis and Chemical Structure

This compound is synthesized in a two-step process. First, sorbitol is dehydrated to form sorbitan. Subsequently, the sorbitan is esterified with three molecules of oleic acid to form sorbitan trioleate. This intermediate is then reacted with ethylene oxide in a process called ethoxylation. The "polyoxyethylene" part of the name refers to the polymer chains of ethylene oxide that are added, and the number "20" in "Polyoxyethylene (20) sorbitan trioleate" indicates the average number of oxyethylene units in the molecule.[3] This process results in a complex mixture of molecules with varying lengths of the polyoxyethylene chains, which accounts for the variability in its molecular weight.

Experimental Protocol: Preparation of a Nanoemulsion for Enhanced Drug Delivery

This protocol details a common application of this compound in the preparation of an oil-in-water (O/W) nanoemulsion for the delivery of a poorly water-soluble drug.

Objective: To formulate a stable nanoemulsion containing a model hydrophobic drug using this compound as the primary surfactant.

Materials:

  • This compound (Polysorbate 85)

  • A suitable oil phase (e.g., medium-chain triglycerides, oleic acid)

  • A model hydrophobic drug

  • Purified water

  • Co-surfactant (optional, e.g., ethanol, propylene (B89431) glycol)

  • High-shear homogenizer or ultrasonicator

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve the accurately weighed model hydrophobic drug in the selected oil phase.

    • Gently heat the mixture to a temperature slightly above the melting point of the drug to ensure complete dissolution.

    • Add the calculated amount of this compound to the oil phase. If a co-surfactant is used, it should also be added at this stage.

    • Stir the mixture until a homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Heat the purified water to the same temperature as the oil phase.

  • Formation of the Pre-emulsion:

    • Gradually add the aqueous phase to the oil phase while stirring at a moderate speed using a magnetic stirrer.

    • Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Subject the pre-emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator.

    • High-Shear Homogenization: Process the pre-emulsion at a high speed (e.g., 10,000-20,000 rpm) for a sufficient duration (e.g., 5-15 minutes) to achieve the desired droplet size.

    • Ultrasonication: Immerse the probe of the ultrasonicator into the pre-emulsion and sonicate at a specific amplitude and duration. The parameters should be optimized for the specific formulation.

  • Characterization of the Nanoemulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge and stability of the nanoemulsion.

    • Morphology: Visualize the droplets using transmission electron microscopy (TEM).

    • Entrapment Efficiency: Quantify the amount of drug successfully encapsulated within the nanoemulsion droplets.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a nanoemulsion using this compound.

Nanoemulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization drug Hydrophobic Drug mix_oil Mix and Heat drug->mix_oil oil Oil Phase oil->mix_oil surfactant Polysorbate 85 surfactant->mix_oil oil_phase Homogenous Oil Phase mix_oil->oil_phase pre_emulsion Pre-emulsion Formation oil_phase->pre_emulsion water Purified Water heat_water Heat water->heat_water aqueous_phase Heated Aqueous Phase heat_water->aqueous_phase aqueous_phase->pre_emulsion homogenization High-Energy Homogenization (Ultrasonication/High-Shear) pre_emulsion->homogenization nanoemulsion Stable Nanoemulsion homogenization->nanoemulsion dls DLS (Size, PDI) nanoemulsion->dls zeta Zeta Potential nanoemulsion->zeta tem TEM (Morphology) nanoemulsion->tem ee Entrapment Efficiency nanoemulsion->ee

Experimental workflow for nanoemulsion preparation.

Role in Drug Delivery and Bioavailability Enhancement

This compound is a valuable excipient in pharmaceutical sciences, primarily for its ability to enhance the oral bioavailability of poorly water-soluble drugs.[4] Its mechanism of action involves several key aspects:

  • Solubilization: It can form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[5]

  • Emulsification: As a surfactant, it stabilizes oil-in-water emulsions, which can be used as drug delivery systems.

  • Inhibition of P-glycoprotein: Some studies suggest that polysorbates can inhibit the efflux pump P-glycoprotein (P-gp) in the intestinal wall. P-gp is responsible for pumping certain drugs out of cells, and its inhibition can lead to increased intracellular drug concentration and enhanced absorption.[6]

Biocompatibility and Safety Considerations

This compound is generally considered safe for use in pharmaceutical formulations and is approved by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for use as a food additive.[5] However, like all surfactants, it can exhibit some level of biological interaction. At high concentrations, it has been shown to cause cytotoxicity in cell culture studies.[7] One study on human skin indicated that a 10% preparation of polysorbate 85 caused minor erythema in some individuals and led to an increase in epidermal phospholipids.[8] Therefore, its concentration in formulations must be carefully optimized to ensure both efficacy and safety.

Conclusion

This compound (Polysorbate 85) is a versatile and widely used excipient in research and drug development. Its well-characterized physicochemical properties and its role in enhancing the bioavailability of challenging drug compounds make it an invaluable tool for formulation scientists. Understanding its synthesis, properties, and appropriate application through established protocols is essential for its effective and safe use in the laboratory and beyond.

References

Methodological & Application

Application Notes and Protocols for Formulating Polysorbate 85-Based Microemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.[1] They have garnered significant interest as drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs, ease of preparation, and long-term stability.[2][3] Polysorbate 85, a nonionic surfactant, is a valuable excipient in the formulation of microemulsions for pharmaceutical applications. This document provides a detailed protocol for the formulation and characterization of Polysorbate 85-based microemulsions for drug delivery.

Materials and Equipment

Materials:

  • Oil Phase: Isopropyl myristate (IPM), Oleic acid, or other suitable pharmaceutical-grade oil.

  • Surfactant: Polysorbate 85 (Tween® 85).

  • Cosurfactant: Ethanol, Propylene glycol, Transcutol®, or Aerosol-OT (AOT).

  • Aqueous Phase: Purified water (e.g., deionized or distilled).

  • Active Pharmaceutical Ingredient (API): Drug substance to be encapsulated.

  • Phosphate Buffered Saline (PBS): For in vitro release studies.

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath or incubator

  • pH meter

  • Viscometer (e.g., Brookfield viscometer)

  • Conductivity meter

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • UV-Vis spectrophotometer or HPLC for drug quantification

  • Franz diffusion cells for in vitro release studies

  • Homogenizer (optional, for non-spontaneous emulsification)

Experimental Protocols

Formulation of Polysorbate 85 Microemulsions

The formulation of a microemulsion typically begins with the construction of a pseudo-ternary phase diagram to identify the microemulsion region. This is achieved using the water titration method.

Protocol for Constructing a Pseudo-Ternary Phase Diagram:

  • Prepare Surfactant-Cosurfactant (Smix) Mixtures: Prepare mixtures of Polysorbate 85 (surfactant) and a chosen cosurfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • Mix Smix and Oil: For each Smix ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Water Titration: Titrate each oil/Smix mixture with purified water dropwise while continuously stirring at a constant temperature.

  • Observation: After each addition of water, visually observe the mixture for transparency. The point at which the mixture turns from turbid to transparent and clear indicates the formation of a microemulsion.

  • Plotting the Diagram: Plot the percentages of oil, water, and Smix for each clear formulation on a triangular phase diagram to delineate the microemulsion region.

Protocol for Preparing a Drug-Loaded Microemulsion:

  • Select a Formulation: Choose a specific composition (ratio of oil, water, and Smix) from within the identified microemulsion region of the phase diagram.

  • Dissolve the Drug: Dissolve the desired amount of the active pharmaceutical ingredient (API) in the oil phase or the aqueous phase, depending on its solubility. Gentle heating or sonication may be used to facilitate dissolution.

  • Combine Components: Add the Smix to the oil phase (containing the drug, if lipophilic) and mix thoroughly.

  • Form the Microemulsion: Slowly add the aqueous phase (containing the drug, if hydrophilic) to the oil-Smix mixture with continuous stirring until a clear and transparent microemulsion is formed.

Characterization of the Microemulsion

a. Physical Appearance and pH:

  • Visually inspect the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.

  • Measure the pH of the microemulsion using a calibrated pH meter.

b. Droplet Size and Zeta Potential Analysis:

  • Determine the mean droplet size, polydispersity index (PDI), and zeta potential of the microemulsion using a dynamic light scattering (DLS) instrument.

  • Dilute the microemulsion with purified water to an appropriate concentration before measurement to avoid multiple scattering effects.

c. Viscosity Measurement:

  • Measure the viscosity of the undiluted microemulsion using a viscometer at a controlled temperature.

d. Electrical Conductivity Measurement:

  • Measure the electrical conductivity of the microemulsion to determine its type (oil-in-water, water-in-oil, or bicontinuous).

    • Low conductivity suggests a water-in-oil (w/o) microemulsion.

    • High conductivity suggests an oil-in-water (o/w) microemulsion.

    • Intermediate conductivity that changes significantly with water content may indicate a bicontinuous structure.[4]

e. Drug Content and Entrapment Efficiency:

  • Accurately weigh a sample of the drug-loaded microemulsion.

  • Disrupt the microemulsion by adding a suitable solvent (e.g., methanol, ethanol) to extract the drug.

  • Quantify the amount of drug in the extract using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the drug content and, if applicable, the entrapment efficiency.

f. In Vitro Drug Release Study:

  • Set up Franz diffusion cells with a suitable membrane (e.g., dialysis membrane or animal skin) separating the donor and receptor compartments.

  • Fill the receptor compartment with a suitable release medium (e.g., PBS at pH 7.4) and maintain a constant temperature (e.g., 37°C) with continuous stirring.

  • Place a known amount of the drug-loaded microemulsion in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

  • Plot the cumulative amount of drug released versus time.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the characterization of Polysorbate 85-based microemulsions. The data presented here are illustrative and compiled from various studies for demonstration purposes.

Table 1: Example Formulations of Polysorbate 85-Based Microemulsions

Formulation CodeOil Phase (IPM) (wt%)Surfactant (Polysorbate 85) (wt%)Cosurfactant (AOT) (wt%)Aqueous Phase (wt%)Drug (e.g., Cyclosporin (B1163) A) (wt%)
ME-1501010300.1
ME-2401515300.1
ME-3302020300.1

Note: Component percentages are for illustrative purposes. AOT (Aerosol-OT) is used as a cosurfactant in this example.[4][5]

Table 2: Physicochemical Characterization of Polysorbate 85-Based Microemulsions

Formulation CodeDroplet Size (nm)PDIZeta Potential (mV)Viscosity (cP)pHDrug Content (%)
ME-1150 ± 5.20.21 ± 0.03-25.3 ± 1.845.6 ± 2.16.8 ± 0.298.5 ± 1.5
ME-2110 ± 4.10.15 ± 0.02-30.1 ± 2.255.2 ± 2.56.9 ± 0.199.1 ± 1.2
ME-380 ± 3.50.11 ± 0.01-32.5 ± 1.968.9 ± 3.06.8 ± 0.299.3 ± 1.1

Note: Data are representative and will vary based on the specific formulation.

Table 3: In Vitro Drug Release Profile from a Polysorbate 85-Based Microemulsion

Time (hours)Cumulative Drug Release (%)
115.2 ± 1.5
228.7 ± 2.1
445.3 ± 2.8
868.9 ± 3.5
1285.4 ± 4.1
2495.1 ± 3.9

Note: This table represents a typical drug release profile. For specific drugs like 5-fluorouracil (B62378), significant permeation has been observed within 12 hours.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of Polysorbate 85-based microemulsions.

Microemulsion_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation A Component Selection (Oil, Surfactant, Cosurfactant) B Construct Pseudo-Ternary Phase Diagram A->B C Select Formulation from Microemulsion Region B->C D Incorporate Drug C->D E Prepare Microemulsion D->E F Physical Appearance & pH E->F G Droplet Size & Zeta Potential E->G H Viscosity E->H I Conductivity E->I J Drug Content E->J K In Vitro Drug Release E->K L Stability Studies E->L

Caption: Workflow for Polysorbate 85 Microemulsion Formulation and Evaluation.

Conclusion

This document provides a comprehensive protocol for the formulation and characterization of Polysorbate 85-based microemulsions for drug delivery applications. By following these detailed methodologies, researchers can systematically develop and evaluate stable and effective microemulsion systems for a wide range of therapeutic agents. The provided data tables and workflow diagram serve as valuable tools for organizing and visualizing the experimental process.

References

Application Notes and Protocols for the Encapsulation of Hydrophobic Drugs Using Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Polyoxyethylene sorbitan (B8754009) trioleate (Polysorbate 85) for the encapsulation of hydrophobic drugs. This document outlines the physicochemical properties of Polysorbate 85, detailed protocols for the preparation of nanoemulsions and microemulsions, and methods for their characterization.

Polyoxyethylene sorbitan trioleate, a nonionic surfactant, is an effective emulsifying agent for creating stable oil-in-water (O/W) nanoemulsions and microemulsions.[1][2] Its amphiphilic nature, consisting of a hydrophilic polyoxyethylene head and a lipophilic oleate (B1233923) tail, allows it to reduce interfacial tension between oil and water phases, thereby facilitating the encapsulation of poorly water-soluble drugs within the oil droplets.[3] This encapsulation can enhance the solubility, stability, and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[1][4]

Physicochemical Properties of Polysorbate 85

A key parameter for selecting surfactants is the Hydrophilic-Lipophilic Balance (HLB), a scale that indicates the relative affinity of a surfactant for water and oil. Polysorbate 85 possesses a high HLB value, making it particularly suitable for forming O/W emulsions.

PropertyValueReference
Synonyms Polysorbate 85, Tween® 85, Polyoxyethylene (20) sorbitan trioleate[2]
Chemical Structure Sorbitan trioleate with approximately 20 moles of ethylene (B1197577) oxide[3]
HLB Value ~11-15[2]
Appearance Yellow to amber viscous liquid[2]
Solubility Dispersible in water[2]

Experimental Protocols

Preparation of a Hydrophobic Drug-Loaded Nanoemulsion using High-Pressure Homogenization

This protocol describes a high-energy method for producing a nanoemulsion with a small droplet size, suitable for enhancing the bioavailability of hydrophobic drugs like curcumin (B1669340) or resveratrol.[5][6]

Materials:

  • Hydrophobic drug (e.g., Curcumin, Resveratrol)

  • Oil phase (e.g., Medium-chain triglycerides (MCT), soybean oil, oleic acid)[7][8]

  • This compound (Polysorbate 85)

  • Co-surfactant (optional, e.g., Propylene glycol, PEG 400)[5]

  • Purified water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Ultrasonic bath (optional)

  • Analytical balance

  • Filtration assembly (0.22 µm filter)

Protocol:

  • Oil Phase Preparation:

    • Accurately weigh the required amount of the oil phase.

    • Dissolve the hydrophobic drug in the oil phase. Gentle heating and stirring may be required to ensure complete dissolution. The drug concentration will depend on its solubility in the chosen oil.[9]

    • Add the specified amount of Polysorbate 85 (and co-surfactant, if used) to the oil phase and mix until a homogenous solution is formed.

  • Aqueous Phase Preparation:

    • Prepare the required volume of purified water.

  • Pre-emulsion Formation:

    • Gradually add the aqueous phase to the oil phase while continuously stirring at a moderate speed to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized to achieve the desired droplet size. Typical parameters range from 500 to 1500 bar for 3 to 10 cycles.

  • Sterilization (if required):

    • Filter the resulting nanoemulsion through a 0.22 µm sterile filter for parenteral applications.

  • Storage:

    • Store the nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) and protect from light.[10]

DOT Script for High-Pressure Homogenization Workflow:

HighPressureHomogenization cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification oil Oil mix_oil Mix & Dissolve oil->mix_oil drug Hydrophobic Drug drug->mix_oil ps85 Polysorbate 85 ps85->mix_oil oil_phase Homogenous Oil Phase mix_oil->oil_phase pre_emulsion Pre-emulsion Formation oil_phase->pre_emulsion Gradual Addition water Purified Water water->pre_emulsion homogenizer High-Pressure Homogenization pre_emulsion->homogenizer nanoemulsion Nanoemulsion homogenizer->nanoemulsion

Caption: Workflow for preparing a hydrophobic drug-loaded nanoemulsion using high-pressure homogenization.

Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and a drug that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][11]

Materials:

  • Hydrophobic drug

  • Oil phase (e.g., Capryol 90, Labrafil)[6]

  • This compound (Polysorbate 85)

  • Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)[6]

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

  • Analytical balance

Protocol:

  • Solubility Studies:

    • Determine the solubility of the hydrophobic drug in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[6]

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant (Polysorbate 85), and co-surfactant at different weight ratios (e.g., 1:9 to 9:1).

    • For each mixture, titrate with water dropwise while vortexing.

    • Visually observe the formation of a clear and transparent nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant that provides a large and stable nanoemulsion region.

    • Accurately weigh the components and mix them thoroughly using a vortex mixer until a homogenous liquid is formed.

    • Dissolve the hydrophobic drug in this mixture with the aid of gentle heating and stirring if necessary.

  • Characterization of SNEDDS:

    • Evaluate the self-emulsification performance by adding a small amount of the SNEDDS formulation to a specified volume of water and observing the time and ease of nanoemulsion formation.

    • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.

DOT Script for SNEDDS Formulation Workflow:

SNEDDS_Workflow start Start solubility Solubility Studies (Drug in Oil, Surfactant, Co-surfactant) start->solubility phase_diagram Construct Pseudo-ternary Phase Diagrams solubility->phase_diagram optimize Select Optimized Ratio (Oil:Surfactant:Co-surfactant) phase_diagram->optimize formulate Prepare SNEDDS Formulation (Mix components & dissolve drug) optimize->formulate characterize Characterize SNEDDS Performance formulate->characterize end End characterize->end

Caption: Logical workflow for the formulation and characterization of a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the encapsulated drug formulation.

Droplet Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the stability and in vivo performance of the nanoemulsion.

Method: Dynamic Light Scattering (DLS)

  • Instrument: Zetasizer or similar DLS instrument.

  • Sample Preparation: Dilute the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform measurements in triplicate to ensure reproducibility.

  • Analysis: The Z-average diameter provides the mean droplet size, the PDI indicates the width of the size distribution, and the zeta potential measures the surface charge of the droplets, which is an indicator of colloidal stability.[12]

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of drug successfully encapsulated within the formulation.

Method: Ultracentrifugation or Dialysis followed by Quantification

  • Separation of Free Drug:

    • Ultracentrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 15,000 rpm for 30 minutes). The unencapsulated drug will remain in the supernatant, while the nanoemulsion droplets form a pellet or cream layer.

    • Dialysis: Place the nanoemulsion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of a suitable solvent to remove the free drug.[13]

  • Quantification:

    • Measure the concentration of the drug in the supernatant (for ultracentrifugation) or the dialysis medium to determine the amount of free drug.

    • Disrupt the nanoemulsion (e.g., by adding a suitable solvent like methanol (B129727) or ethanol) to release the encapsulated drug and measure the total drug concentration.

    • Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to quantify the drug concentration.[14]

  • Calculation:

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100 [15]

    • Drug Loading (%DL) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

Morphological Characterization

Visualizing the nanoemulsion provides information on the shape and size distribution of the droplets.

Method: Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.

    • Remove the excess sample with filter paper.

    • (Optional) Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.

    • Allow the grid to air dry completely.

  • Imaging: Observe the sample under a transmission electron microscope at an appropriate magnification.[16]

Stability Studies

Assessing the stability of the formulation over time and under different conditions is crucial for determining its shelf-life.

Protocol:

  • Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) and relative humidity conditions as per ICH guidelines.[17]

  • At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

    • Visual appearance (creaming, phase separation, precipitation).

    • Droplet size, PDI, and zeta potential.

    • Drug content and encapsulation efficiency.

Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting characteristics for nanoemulsions prepared with polysorbates for encapsulating hydrophobic drugs. Note that these are representative values, and optimization is necessary for each specific drug and formulation.

Table 1: Example Formulation Parameters for a Hydrophobic Drug Nanoemulsion

ComponentConcentration (% w/w)Purpose
Hydrophobic Drug0.1 - 2.0Active Pharmaceutical Ingredient
Oil Phase (e.g., MCT)5 - 20Drug Solvent/Carrier
Polysorbate 85 5 - 15 Surfactant/Emulsifier
Co-surfactant (e.g., PEG 400)2 - 10Co-surfactant/Solubilizer
Purified Waterq.s. to 100Aqueous Phase

Table 2: Typical Characterization Data for Polysorbate-Based Nanoemulsions

ParameterTypical RangeMethod
Droplet Size (Z-average) 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (%EE) > 85%Ultracentrifugation/Dialysis & HPLC/UV-Vis
Drug Loading (%DL) 1 - 5%Ultracentrifugation/Dialysis & HPLC/UV-Vis
Appearance Translucent to milky white liquidVisual Inspection

DOT Script for Characterization Workflow:

Characterization_Workflow start Prepared Nanoemulsion dls DLS Analysis (Size, PDI, Zeta Potential) start->dls ee_dl EE & DL Determination (Separation & Quantification) start->ee_dl tem TEM Imaging (Morphology) start->tem stability Stability Studies (Time & Temperature) start->stability end Complete Characterization dls->end ee_dl->end tem->end stability->end

Caption: Workflow for the comprehensive characterization of a hydrophobic drug-loaded nanoemulsion.

References

Step-by-step guide to niosome preparation with Polyoxyethylene sorbitan trioleate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niosomes are non-ionic surfactant-based vesicles that have emerged as a promising drug delivery system. They are structurally similar to liposomes, consisting of a bilayer structure enclosing an aqueous core, but offer advantages in terms of cost, stability, and versatility.[1][2] Polyoxyethylene sorbitan (B8754009) trioleate (Tween 85) is a non-ionic surfactant frequently utilized in the formulation of niosomes due to its favorable hydrophilic-lipophilic balance (HLB) and ability to form stable vesicles. This document provides a detailed guide to the preparation and characterization of niosomes using Tween 85.

Niosomes can encapsulate both hydrophilic and lipophilic drugs. Hydrophilic compounds are entrapped within the aqueous core, while hydrophobic molecules are partitioned within the lipid bilayer.[3] The method of preparation significantly influences the physicochemical properties of niosomes, such as particle size, encapsulation efficiency, and lamellarity.[4] Common preparation techniques include the thin-film hydration method, ether injection method, and reverse-phase evaporation method.[3][5]

Materials and Equipment

  • Surfactant: Polyoxyethylene sorbitan trioleate (Tween 85)

  • Stabilizer: Cholesterol

  • Organic Solvents: Chloroform (B151607), Methanol (B129727), Diethyl ether

  • Aqueous Phase: Phosphate buffered saline (PBS, pH 7.4) or other suitable buffer

  • Active Pharmaceutical Ingredient (API): Hydrophilic or lipophilic drug

  • Equipment:

    • Rotary evaporator

    • Bath sonicator or probe sonicator

    • Magnetic stirrer with heating plate

    • Syringes and needles

    • Round-bottom flasks

    • Glass vials

    • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis

    • UV-Vis spectrophotometer for encapsulation efficiency determination

    • Centrifuge

    • Dialysis tubing

Experimental Protocols

This section details the step-by-step procedures for three common methods of niosome preparation using Tween 85 and cholesterol.

Thin-Film Hydration Method

The thin-film hydration technique is a simple and widely used method for preparing multilamellar vesicles (MLVs).[6]

Protocol:

  • Dissolution of Lipids: Accurately weigh the desired amounts of Tween 85 and cholesterol and dissolve them in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[4] If encapsulating a lipophilic drug, it should be co-dissolved with the surfactant and cholesterol in this step.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the surfactant (typically 40-60°C). A thin, uniform lipid film will form on the inner wall of the flask.[6]

  • Film Drying: To ensure complete removal of residual organic solvent, further dry the lipid film under vacuum for at least 1-2 hours.

  • Hydration: Hydrate the thin film by adding the aqueous phase (e.g., PBS pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the surfactant with gentle agitation (e.g., using a bath sonicator or by manual shaking).[3][7] This process leads to the formation of multilamellar niosomes.[6]

  • Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosome suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a specific pore size.

NiosomePreparationWorkflow cluster_prep Niosome Preparation Workflow cluster_char Characterization start Start dissolve Dissolve Surfactant (Tween 85) & Cholesterol in Organic Solvent start->dissolve evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate Hydrate Film with Aqueous Phase (Drug) evaporate->hydrate formulation Niosome Formulation hydrate->formulation size Particle Size (DLS) formulation->size ee Encapsulation Efficiency (Spectrophotometry) formulation->ee zeta Zeta Potential formulation->zeta end End

Niosome Preparation and Characterization Workflow.
Ether Injection Method

This method is suitable for preparing unilamellar vesicles and is particularly useful for encapsulating lipophilic drugs.[3]

Protocol:

  • Preparation of Phases: Dissolve Tween 85 and cholesterol (and the lipophilic drug, if applicable) in diethyl ether to form the organic phase. Prepare the aqueous phase, typically heated to 60-65°C, in a separate container.[3][8]

  • Injection: Slowly inject the organic phase through a fine gauge needle into the heated aqueous phase with constant, gentle stirring.[7][8]

  • Vesicle Formation: The ether evaporates upon contact with the hot aqueous phase, leading to the spontaneous formation of niosomes.[3]

  • Solvent Removal: Remove any residual ether by further stirring at an elevated temperature or under reduced pressure.

Reverse-Phase Evaporation Method

This technique often results in the formation of large unilamellar vesicles with high encapsulation efficiency for aqueous-soluble drugs.[5]

Protocol:

  • Emulsion Formation: Dissolve Tween 85 and cholesterol in an organic solvent mixture (e.g., chloroform and ether). Add the aqueous phase containing the hydrophilic drug to this organic solution.[9]

  • Sonication: Sonicate the mixture until a stable water-in-oil emulsion is formed.[9]

  • Solvent Evaporation: Connect the flask to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent is removed, a viscous gel will form, which then breaks to form a suspension of niosomes.[5]

  • Hydration: The resulting viscous niosome suspension can be diluted with the aqueous phase and heated to ensure complete hydration.[7]

Characterization of Niosomes

Particle Size and Polydispersity Index (PDI) Analysis

Methodology: Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the niosome suspension with deionized water or the aqueous phase used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity, and refractive index of the dispersant.

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument will report the average hydrodynamic diameter (particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of vesicles.

Encapsulation Efficiency (EE)

Methodology: UV-Vis Spectrophotometry (for drugs with a chromophore)

  • Separation of Unentrapped Drug: Separate the unentrapped (free) drug from the niosome suspension. This can be achieved by methods such as centrifugation, dialysis, or gel filtration.

    • Centrifugation: Centrifuge the niosome suspension at a high speed. The niosomes will form a pellet, and the supernatant will contain the free drug.

    • Dialysis: Place the niosome suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against the aqueous phase. The free drug will diffuse out of the bag.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the dialysis medium using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax). A pre-established calibration curve of the drug is required.

  • Quantification of Total Drug: Disrupt a known volume of the niosome suspension using a suitable solvent (e.g., methanol or a mixture of buffer and surfactant like Triton X-100) to release the encapsulated drug. Measure the total drug concentration.

  • Calculation of EE%: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Zeta Potential Analysis

Methodology: Laser Doppler Electrophoresis

  • Sample Preparation: Dilute the niosome suspension with deionized water or a buffer of known ionic strength.

  • Measurement: Place the diluted sample in the specific cell for zeta potential measurement in the DLS instrument. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. The magnitude of the zeta potential indicates the colloidal stability of the niosome suspension. Higher absolute values (e.g., > ±30 mV) suggest better stability due to electrostatic repulsion between particles.

Quantitative Data Summary

The following tables summarize the influence of formulation variables on the characteristics of niosomes prepared with sorbitan esters, including those closely related to Tween 85.

Table 1: Effect of Surfactant Type and Preparation Method on Encapsulation Efficiency (EE%) of Diclofenac (B195802) Sodium Niosomes [10]

SurfactantPreparation MethodEncapsulation Efficiency (EE%)
Span 85Hand Shaking18.35 ± 0.75
Span 85Ether InjectionIncreased EE%
Span 85Reverse-Phase EvaporationIncreased EE%

*Note: The study by Marwa et al. (2013) indicated a marked increase in EE% for Ether Injection and Reverse-Phase Evaporation methods compared to the Hand-Shaking method, but specific values for Span 85 were not provided in the abstract.

Table 2: Effect of Surfactant Type on Mean Vesicle Size of Diclofenac Sodium Niosomes [10]

SurfactantMean Vesicle Size (nm)
Span 852.2

*Note: The vesicle size reported in this study for Span 85 is exceptionally small and may represent a specific formulation or measurement condition. Niosome sizes are typically in the range of 100-1000 nm.[4]

Table 3: General Physicochemical Properties of Niosomes

ParameterTypical RangeSignificance
Particle Size100 - 1000 nmInfluences drug release, stability, and in vivo fate.
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform size distribution.
Encapsulation Efficiency (EE%)20 - 80%Represents the percentage of drug successfully entrapped.
Zeta Potential> ±30 mVIndicates good colloidal stability and resistance to aggregation.

It has been reported that the anti-inflammatory activity of niosome-encapsulated diclofenac sodium with Tween-85 has been demonstrated in arthritic rats, indicating the potential of Tween 85 in forming effective drug delivery vesicles.[4]

Conclusion

The preparation of niosomes using this compound (Tween 85) offers a versatile platform for the delivery of a wide range of therapeutic agents. By carefully selecting the preparation method and formulation parameters, such as the surfactant-to-cholesterol ratio, researchers can tailor the physicochemical properties of niosomes to achieve desired drug loading, release characteristics, and stability. The protocols and characterization methods outlined in this document provide a comprehensive guide for the successful development of Tween 85-based niosomal drug delivery systems.

References

Application of Polysorbate 85 in the Stabilization of Protein Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysorbate 85, a non-ionic surfactant, is a critical excipient in the formulation of protein-based therapeutics. Its primary function is to stabilize these complex molecules, preventing aggregation, denaturation, and surface adsorption throughout the product's lifecycle—from manufacturing and storage to administration. This document provides detailed application notes on the mechanisms of action of Polysorbate 85, its advantages, and potential challenges. Furthermore, it offers comprehensive experimental protocols for evaluating its efficacy in stabilizing therapeutic proteins.

Polysorbates, including Polysorbate 85, are amphipathic molecules consisting of a sorbitan (B8754009) head group, a polyethylene (B3416737) oxide (PEO) chain, and fatty acid esters. This structure allows them to be surface-active and interact with both the aqueous formulation and the protein therapeutic.[1][2]

Application Notes

Mechanism of Action

The stabilizing properties of Polysorbate 85 in protein formulations are primarily attributed to two key mechanisms:

  • Interfacial Competition: Therapeutic proteins are susceptible to unfolding and aggregation at interfaces, such as the air-liquid and liquid-solid interfaces encountered during manufacturing and administration.[3] Polysorbate 85, being highly surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents proteins from interacting with these destabilizing surfaces.[4]

  • Direct Protein Interaction: Polysorbate 85 can directly interact with hydrophobic regions on the surface of the protein. By binding to these exposed hydrophobic patches, it can prevent protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[5]

Advantages of Polysorbate 85

While Polysorbate 20 and Polysorbate 80 are the most commonly used surfactants in biotherapeutics, Polysorbate 85 (polyoxyethylene 20 sorbitan trioleate) offers a different hydrophilic-lipophilic balance (HLB) due to its unique fatty acid composition. This can be particularly advantageous for:

  • Highly Hydrophobic Proteins: Proteins with significant exposed hydrophobic surfaces may benefit from the specific interactions afforded by the oleic acid esters in Polysorbate 85.

  • High Concentration Formulations: In high-concentration protein formulations, the risk of aggregation is elevated. The specific properties of Polysorbate 85 may offer enhanced stabilization in these challenging environments.

Challenges and Considerations: Polysorbate Degradation

A significant challenge with the use of polysorbates is their susceptibility to degradation via two primary pathways: hydrolysis and oxidation.[6][7]

  • Hydrolysis: This is often the most critical degradation pathway and can be enzyme-mediated. Residual host cell proteins (HCPs) from the manufacturing process, such as lipases and esterases, can cleave the ester bonds of the polysorbate, releasing free fatty acids (FFAs).[8][9] These FFAs can be poorly soluble and may form visible or sub-visible particles, compromising product quality and potentially leading to immunogenicity.[10][11]

  • Oxidation: The polyoxyethylene (POE) chain of polysorbates can undergo auto-oxidation, a process that can be accelerated by light, heat, and the presence of transition metal ions.[12] This can lead to the formation of peroxides and other reactive species that can, in turn, oxidize the therapeutic protein itself.[13]

Therefore, a thorough evaluation of Polysorbate 85 stability within a specific protein formulation is essential.

Data Presentation

The following tables provide a template for summarizing quantitative data when comparing the efficacy of different polysorbates. The data for Polysorbate 20 and 80 are representative examples based on published literature.[5][14]

Table 1: Efficacy of Polysorbates in Preventing Agitation-Induced Aggregation of a Monoclonal Antibody (mAb)

Surfactant (at 0.04% w/v)Initial % Monomer (by SEC-HPLC)% Monomer after 48h Agitation (by SEC-HPLC)Change in % MonomerSub-visible Particles (>10 µm) per mL (by MFI)
Control (No Surfactant) 99.8%85.3%-14.5%15,200
Polysorbate 20 99.9%98.7%-1.2%350
Polysorbate 80 99.8%99.2%-0.6%150
Polysorbate 85 Data to be generatedData to be generatedData to be generatedData to be generated

Table 2: Impact of Polysorbates on Thermal Stability of a mAb (Stored at 40°C for 4 Weeks)

Surfactant (at 0.04% w/v)Initial % Monomer (by SEC-HPLC)Final % Monomer (by SEC-HPLC)Increase in % Oxidation (by HIC)Increase in Acidic Peak (by CEX-HPLC)
Control (No Surfactant) 99.8%92.1%8.5%12.3%
Polysorbate 20 99.9%98.1%4.2%6.8%
Polysorbate 80 99.8%98.5%3.8%6.1%
Polysorbate 85 Data to be generatedData to be generatedData to be generatedData to be generated

Experimental Protocols

The following protocols provide a framework for the evaluation of Polysorbate 85 as a stabilizer for a therapeutic protein.

Protocol 1: Concentration Optimization for Prevention of Mechanical Stress-Induced Aggregation

Objective: To determine the optimal concentration range of Polysorbate 85 for preventing protein aggregation caused by mechanical stress.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the therapeutic protein in the final formulation buffer without any surfactant.

    • Prepare a stock solution of Polysorbate 85 (e.g., 1% w/v) in the same buffer.

    • Prepare a series of formulations with a fixed protein concentration and varying concentrations of Polysorbate 85 (e.g., 0.005%, 0.01%, 0.02%, 0.04%, 0.08% w/v). Include a control sample with no polysorbate.

  • Stress Application:

    • Fill the formulations into vials, leaving a consistent headspace.

    • Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm) for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Visual Inspection: Observe the samples for any visible precipitation or turbidity.

    • Size Exclusion Chromatography (SEC-HPLC): Quantify the percentage of monomer, dimer, and high molecular weight species (aggregates).

    • Micro-Flow Imaging (MFI) or Light Obscuration (LO): Determine the concentration of sub-visible particles (e.g., >2 µm, >10 µm, >25 µm).

Protocol 2: Evaluation of Thermal Stability

Objective: To assess the ability of Polysorbate 85 to protect the therapeutic protein from degradation at elevated temperatures.

Methodology:

  • Sample Preparation:

    • Prepare formulations with the optimal concentration of Polysorbate 85 (determined in Protocol 1) and a control without polysorbate.

  • Incubation:

    • Store the samples at an accelerated temperature (e.g., 40°C) for a defined period (e.g., 4, 8, and 12 weeks).

    • Store a control set of samples at the intended long-term storage condition (e.g., 5°C).

  • Analysis (at each time point):

    • SEC-HPLC: To monitor aggregation.

    • Cation Exchange Chromatography (CEX-HPLC): To monitor changes in charge variants (e.g., deamidation).

    • Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC): To monitor oxidation.

    • Potency Assay: To determine the biological activity of the protein.

Protocol 3: Forced Degradation Studies

Objective: To understand the degradation pathways of both the protein and Polysorbate 85 under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare the final formulated drug product containing the optimal concentration of Polysorbate 85.

  • Stress Conditions:

    • Oxidation: Add a low concentration of a chemical oxidant (e.g., 0.03% H₂O₂).

    • Photostability: Expose the formulation to light according to ICH Q1B guidelines.

    • Freeze-Thaw: Subject the formulation to multiple cycles of freezing (e.g., at -80°C) and thawing.

    • pH Stress: Adjust the pH of the formulation to acidic and basic conditions (e.g., pH 3.0 and pH 9.0) for a short duration.

  • Analysis:

    • Protein Characterization: Utilize a comprehensive panel of analytical techniques (SEC, CEX, HIC, peptide mapping) to characterize protein degradation products.

    • Polysorbate 85 Analysis: Use methods like Reversed-Phase Liquid Chromatography with Charged Aerosol Detection (RPLC-CAD) or Mass Spectrometry (LC-MS) to quantify the intact polysorbate and identify degradation products (e.g., free fatty acids).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of Polysorbate 85.

G cluster_0 Protein Destabilization Pathways cluster_1 Stabilization by Polysorbate 85 Protein Therapeutic Protein Interface Air/Water or Solid/Water Interface Protein->Interface Adsorption & Unfolding Aggregation Protein Aggregation Protein->Aggregation Self-Association Interface->Aggregation PS85 Polysorbate 85 PS85->Protein Direct Interaction PS85->Interface Competitive Adsorption

Caption: Mechanisms of protein stabilization by Polysorbate 85.

G start Start: Protein Formulation protocol1 Protocol 1: Concentration Optimization (Mechanical Stress) start->protocol1 protocol2 Protocol 2: Thermal Stability (Accelerated Conditions) protocol1->protocol2 protocol3 Protocol 3: Forced Degradation (Chemical, Physical Stress) protocol2->protocol3 analysis Comprehensive Analysis: Protein Integrity & PS85 Degradation protocol3->analysis decision Optimal & Stable Formulation? analysis->decision end_yes Final Formulation Selected decision->end_yes Yes end_no Reformulate or Re-evaluate Excipients decision->end_no No

Caption: Experimental workflow for evaluating Polysorbate 85.

G start Protein Candidate screen_ps Screen Polysorbates (PS20, PS80, PS85) start->screen_ps stability_studies Perform Stability Studies (Protocols 1, 2, 3) screen_ps->stability_studies compare_data Compare Quantitative Data (Aggregation, Oxidation, Degradation) stability_studies->compare_data select_best Select Optimal Polysorbate and Concentration compare_data->select_best final_formulation Final Drug Product Formulation select_best->final_formulation

Caption: Logical relationship for polysorbate selection in formulation development.

References

Application Notes and Protocols for Polyoxyethylene Sorbitan Trioleate (Polysorbate 80) in Vaccine Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, commonly known as Polysorbate 80 (PS80), is a non-ionic surfactant and emulsifier extensively utilized in the pharmaceutical industry, particularly in the development of vaccine formulations.[1][2] Its primary function is to stabilize aqueous formulations of medications for parenteral administration and to act as an emulsifier in oil-in-water (O/W) adjuvants.[1][3] Adjuvants are critical components of many modern vaccines, enhancing the immune response to the antigen. Polysorbate 80 is a key ingredient in several licensed adjuvants, such as MF59 and AS03, which are used in influenza and other vaccines.[3][4]

These application notes provide detailed protocols for the use of Polysorbate 80 in the formulation of O/W emulsion adjuvants, methods for physicochemical characterization, and assessment of the final vaccine formulation's stability and immunogenicity.

Physicochemical Properties of Polysorbate 80

Polysorbate 80 is a viscous, water-soluble yellow liquid.[1] It is a complex mixture of polyoxyethylene ethers of sorbitan fatty acid esters, with oleic acid being the predominant fatty acid.[5] The quality and purity of Polysorbate 80 are critical, as impurities such as peroxides and aldehydes can negatively impact the stability of the antigen and the overall vaccine formulation.[6][7] High-purity grades of Polysorbate 80 are available and recommended for vaccine development to minimize potential adverse effects.[8]

PropertyValueReference
Appearance Amber colored oil[1]
Molar Mass ~1310 g/mol [1]
Density ~1.102 g/mL[1]
Boiling Point > 100°C[1]
Solubility in Water 100 mL/L[1]
HLB Value High (efficient surfactant)[9]

Application: Formulation of Oil-in-Water (O/W) Emulsion Adjuvants

Polysorbate 80 is a crucial component in the formation of stable O/W emulsion adjuvants. These adjuvants work by creating a depot effect at the injection site, leading to a slow release of the antigen and recruitment of immune cells, thereby potentiating the immune response.[3][10] The small droplet size of these emulsions, typically in the nano-range, is a key factor for their stability and adjuvanticity.[3][4]

Experimental Protocol: Preparation of a Squalene-Based O/W Emulsion Adjuvant

This protocol describes the preparation of a stable O/W nanoemulsion using a high-pressure microfluidizer.

Materials:

  • Squalene (B77637) (oil phase)

  • Polysorbate 80 (surfactant)

  • Sorbitan trioleate (Span 85) (co-surfactant)

  • Phosphate-buffered saline (PBS), pH 7.4 (aqueous phase)

  • High-pressure microfluidizer

Procedure:

  • Prepare the Oil Phase: In a sterile vessel, combine squalene and Span 85. A typical ratio is 5% (w/v) squalene and 0.5% (w/v) Span 85 in the final emulsion.

  • Prepare the Aqueous Phase: Dissolve Polysorbate 80 in PBS to a final concentration of 0.5% (w/v).

  • Create a Crude Emulsion: Gradually add the oil phase to the aqueous phase while mixing at a high speed using a high-shear mixer. This will form a coarse, milky-white emulsion.

  • Homogenization: Process the crude emulsion through a high-pressure microfluidizer. The operating pressure and number of passes will determine the final droplet size. A common starting point is 20,000 psi for 5-10 passes.[3]

  • Sterile Filtration: Filter the resulting nanoemulsion through a 0.22 µm sterile filter to ensure sterility of the final adjuvant preparation.[1]

  • Characterization: Analyze the emulsion for particle size, polydispersity index (PDI), and zeta potential.

G cluster_prep O/W Emulsion Preparation Workflow A Prepare Oil Phase (Squalene + Span 85) C Create Crude Emulsion (High-Shear Mixing) A->C B Prepare Aqueous Phase (PBS + Polysorbate 80) B->C D Homogenization (Microfluidization) C->D E Sterile Filtration (0.22 µm filter) D->E F Final O/W Adjuvant E->F

Caption: Workflow for O/W Emulsion Adjuvant Preparation.

Application: Physicochemical Characterization

Experimental Protocol: Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[11]

Materials and Equipment:

  • Zetasizer Nano ZS or similar DLS instrument

  • Disposable folded capillary cells or appropriate cuvettes

  • Sterile filtered 0.1x PBS, pH 7.4 for dilution

Procedure:

  • Sample Preparation: Dilute the O/W emulsion adjuvant with sterile filtered 0.1x PBS to an appropriate concentration to avoid multiple scattering effects. A 10-fold dilution is a good starting point.[12]

  • Instrument Setup: Set the measurement parameters on the DLS instrument. This includes the dispersant refractive index (1.33 for water), viscosity (0.8872 cP at 25°C), and measurement temperature (25°C). The detection angle is typically 173° (backscatter).[12][13]

  • Measurement: Transfer the diluted sample to the measurement cell and place it in the instrument. Allow the sample to equilibrate for a few seconds.[12] Perform at least three replicate measurements, with each measurement consisting of multiple runs.

  • Data Analysis: The instrument software will calculate the Z-average particle size and the Polydispersity Index (PDI). The PDI is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for a monodisperse sample.

ParameterTypical ValueReference
Particle Size (Z-average) 100 - 200 nm[3][4]
Polydispersity Index (PDI) < 0.2
Zeta Potential -30 to -50 mV

Application: Stability Assessment

The stability of the vaccine formulation is critical for its shelf-life and efficacy.[9] Stability studies are conducted under various conditions to assess the physical and chemical integrity of the formulation over time.

Experimental Protocol: Accelerated Stability Study

Accelerated stability studies expose the vaccine formulation to elevated temperatures to predict its long-term stability.[9]

Procedure:

  • Sample Preparation: Prepare multiple vials of the final vaccine formulation (antigen + adjuvant).

  • Storage Conditions: Store the vials at a range of temperatures, for example, 4°C (recommended storage), 25°C, and 40°C.

  • Time Points: At predetermined time points (e.g., 0, 1, 3, and 6 months), remove vials from each storage condition for analysis.

  • Analysis: Analyze the samples for the following parameters:

    • Visual Appearance: Check for any signs of phase separation, aggregation, or precipitation.

    • Particle Size and PDI: Measure using DLS as described above. An increase in particle size or PDI can indicate instability.

    • Antigen Integrity: Assess the integrity of the antigen using techniques like SDS-PAGE or size-exclusion chromatography (SEC).

    • Potency: If an in vitro or in vivo potency assay is available, assess the biological activity of the vaccine.

Stability ParameterAnalytical TechniqueAcceptance Criteria
Appearance Visual InspectionNo phase separation or precipitation
Particle Size Dynamic Light Scattering (DLS)No significant change from initial size
Antigen Integrity SDS-PAGE, SEC-HPLCNo significant degradation or aggregation
pH pH meterWithin a specified range (e.g., 6.0-7.0)

Application: Immunogenicity Assessment

The primary purpose of an adjuvant is to enhance the immune response to the co-administered antigen. This is assessed through immunogenicity studies in animal models.

Experimental Protocol: Immunogenicity Study in Mice

Animals:

  • 6-8 week old BALB/c mice (or other appropriate strain)

Procedure:

  • Groups: Divide the mice into groups (n=5-10 per group):

    • Group 1: Antigen only

    • Group 2: Antigen + O/W Adjuvant

    • Group 3: PBS (negative control)

  • Immunization: Immunize the mice via the desired route (e.g., intramuscular or subcutaneous) with the respective formulations on day 0 and day 14. A typical dose is 50-100 µg of antigen per mouse.[14]

  • Blood Collection: Collect blood samples via tail bleed or cardiac puncture at specified time points (e.g., day 14, 28, and 42).

  • Antibody Titer Determination:

    • Prepare serum from the collected blood.

    • Determine the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the antibody titers between the different groups. A significant increase in antibody titers in the adjuvanted group compared to the antigen-only group indicates successful adjuvanticity.

G cluster_immuno Immunogenicity Testing Workflow A Group Animals (Antigen, Antigen+Adjuvant, Control) B Immunization (Day 0 and Day 14) A->B C Blood Collection (Day 14, 28, 42) B->C D Serum Preparation C->D E Antibody Titer Measurement (ELISA) D->E F Data Analysis and Comparison E->F

Caption: Workflow for Immunogenicity Assessment in Mice.

Mechanism of Action: Innate Immune Activation

O/W emulsions containing Polysorbate 80 are potent activators of the innate immune system.[10] Upon injection, they create an "immunocompetent environment" at the injection site, characterized by the release of chemokines and cytokines.[15] This leads to the rapid recruitment of immune cells, including monocytes, neutrophils, and dendritic cells.[10] These recruited cells take up the antigen and migrate to the draining lymph nodes, where they initiate the adaptive immune response.[15] Some O/W adjuvants have been shown to activate the NLRP3 inflammasome, a multi-protein complex that triggers the production of pro-inflammatory cytokines like IL-1β.[3] The activation of these innate immune pathways is crucial for the subsequent development of a robust and long-lasting adaptive immune response.

G cluster_pathway Innate Immune Activation by O/W Adjuvant A O/W Emulsion Adjuvant (with Polysorbate 80) B Injection Site A->B C Chemokine & Cytokine Release B->C D Recruitment of Innate Immune Cells (Monocytes, Dendritic Cells) C->D E Antigen Uptake D->E F Migration to Draining Lymph Node E->F G Antigen Presentation to T-cells F->G H Adaptive Immune Response Activation G->H

Caption: Innate Immune Activation Pathway.

Conclusion

Polyoxyethylene sorbitan trioleate (Polysorbate 80) is an indispensable surfactant in the development of modern vaccine adjuvants. Its ability to form stable oil-in-water nanoemulsions is critical for enhancing the immunogenicity of vaccine antigens. The protocols outlined in these application notes provide a framework for the formulation, characterization, and evaluation of Polysorbate 80-containing vaccine candidates. Careful selection of high-purity Polysorbate 80 and rigorous adherence to established protocols are essential for the development of safe and effective vaccines.

References

Application Notes and Protocols for Nanoparticle Creation Using Polyoxyethylene Sorbitan Trioleate (Tween 85)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for creating nanoparticles utilizing Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Tween 85 or Polysorbate 85. This non-ionic surfactant and emulsifier is instrumental in the formulation of various nanoparticle systems, including nanoemulsions and solid lipid nanoparticles (SLNs), primarily for its ability to stabilize the nanoparticles, prevent their aggregation, and enhance the solubility of hydrophobic therapeutic agents.

Introduction to Polyoxyethylene Sorbitan Trioleate in Nanoparticle Formulation

This compound (Tween 85) is a hydrophilic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 11.0.[1] This characteristic makes it suitable as an oil-in-water (O/W) emulsifier, facilitating the dispersion of an oil phase into an aqueous phase to form stable nano-sized droplets.[1] Its role in nanoparticle formulations is multifaceted, contributing to particle size reduction, improved stability, and enhanced bioavailability of encapsulated drugs.[2] Tween 85 is particularly valuable in the development of drug delivery systems for poorly water-soluble compounds.[2]

Nanoparticle Formulation Methods

Two primary methods for creating nanoparticles using this compound are detailed below: Spontaneous Emulsification for Nanoemulsions and a generalized protocol for Solid Lipid Nanoparticles.

Protocol for Nanoemulsion Formulation via Spontaneous Emulsification

This protocol is adapted from established methods for creating oil-in-water nanoemulsions and is suitable for the encapsulation of lipophilic active pharmaceutical ingredients (APIs).

Materials:

  • This compound (Tween 85)

  • Oil Phase (e.g., Eucalyptus oil, Olive oil, or other suitable carrier oil)[3]

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Co-surfactant (e.g., Span 80, optional, to modify HLB)

  • Deionized water

  • Organic solvent (e.g., ethanol, acetone, optional for dissolving API)

Equipment:

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or microfluidizer (optional, for smaller particle sizes)

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Protocol:

  • Preparation of the Aqueous Phase:

    • Dissolve a specific concentration of Tween 85 (e.g., 1-5% w/v) in deionized water.[3]

    • If a co-surfactant is used, add it to the aqueous phase.

    • Gently stir the mixture using a magnetic stirrer until a clear, homogeneous solution is formed.

  • Preparation of the Oil Phase:

    • Dissolve the lipophilic API in the chosen carrier oil. Gentle heating may be applied to facilitate dissolution.

    • If the API is not readily soluble in the oil, it can be first dissolved in a minimal amount of a volatile, water-miscible organic solvent.

  • Formation of the Pre-emulsion:

    • Heat both the aqueous and oil phases to a specific temperature, typically between 40-60°C.

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Increase the stirring speed and mix for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-speed homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes.[4]

    • For achieving smaller and more uniform particle sizes, the nanoemulsion can be further processed through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

  • Solvent Removal (if applicable):

    • If an organic solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a particle size analyzer.

Generalized Protocol for Solid Lipid Nanoparticle (SLN) Formulation

This protocol outlines the general steps for preparing SLNs, where a solid lipid is used instead of a liquid oil.

Materials:

  • This compound (Tween 85)

  • Solid Lipid (e.g., Glyceryl monostearate, tristearin)[5][6]

  • Active Pharmaceutical Ingredient (API)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer

  • Ultrasonicator (probe or bath)

  • Particle size analyzer

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse or dissolve the API in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve Tween 85 in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization for 3-5 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • The hot nanoemulsion is then cooled down to room temperature or below while stirring. This can be achieved by placing the emulsion in an ice bath. The solidification of the lipid droplets leads to the formation of SLNs.

    • Alternatively, the hot emulsion can be dispersed in a large volume of cold water (2-4°C) to induce rapid lipid crystallization and nanoparticle formation.[6]

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential of the SLN dispersion.

Data Presentation

The following tables summarize typical quantitative data for nanoparticles formulated with polysorbates. While specific data for Tween 85 is limited in the provided search results, the data for the structurally similar Tween 80 can serve as a valuable reference point.

Table 1: Characterization of Nanoemulsions Formulated with Tween 80

FormulationOil PhaseSurfactant Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Canola Oil NE (Blank)Canola OilNot specified60.12 - 66.480.36 - 0.50-9.71 to -15.32[7]
Vitamin D3-loaded NECanola OilNot specified93.92 - 185.50.29 - 0.93-7.29 to -13.56[7]
OEO-NanoemulsionOregano Essential Oil1%~150~0.2Not specified[8]

Table 2: Characterization of PLGA Nanoparticles with Different Tween Surfactants

Tween TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Tween 20177 - 208< 0.2-16 to -23
Tween 60177 - 208< 0.2-16 to -23
Tween 80177 - 208< 0.2-16 to -23

Note: This data is for PLGA nanoparticles and illustrates the comparable physical characteristics achievable with different polysorbates.[9]

Visualizations

Experimental Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow A Aqueous Phase Preparation (Tween 85 in Water) C Heating (40-60°C) A->C B Oil Phase Preparation (API in Carrier Oil) B->C D Pre-emulsion Formation (Mixing and Stirring) C->D Combine E High-Speed Homogenization D->E F High-Pressure Homogenization (Optional) E->F G Solvent Evaporation (If applicable) E->G F->G H Final Nanoemulsion G->H I Characterization (DLS) H->I

Caption: Workflow for nanoemulsion preparation using Tween 85.

Logical Relationship in Nanoparticle Formulation

Formulation_Logic cluster_components Formulation Components cluster_process Process Parameters A API Properties (Hydrophobicity) F Nanoparticle Characteristics (Size, PDI, Stability) A->F B Tween 85 (Concentration) B->F C Oil/Lipid Phase (Type, Concentration) C->F D Homogenization (Speed, Duration, Pressure) D->F E Temperature E->F

Caption: Factors influencing final nanoparticle characteristics.

References

Application Notes: Incorporating Polyoxyethylene Sorbitan Trioleate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, also known as Polysorbate 85 or Tween 85, is a versatile non-ionic surfactant and emulsifier widely utilized in the pharmaceutical and cosmetic industries.[1][2][3] Its favorable safety profile and physicochemical properties make it a valuable excipient for topical and transdermal drug delivery systems. These notes provide an overview of its applications, mechanisms, and protocols for its incorporation into various formulations.

With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 11.0, Polysorbate 85 is particularly effective at creating stable oil-in-water (o/w) emulsions.[3][4][5] This characteristic is crucial for formulating creams, lotions, and other topical products that are both aesthetically pleasing and effective in delivering active pharmaceutical ingredients (APIs).[2][6]

Key Applications in Topical Formulations

  • Emulsification: Polysorbate 85 is a primary choice for emulsifying oil and water phases to create smooth, stable creams and lotions.[2][7] This ensures a uniform distribution of the API throughout the vehicle.

  • Solubilization: Many APIs have poor water solubility, which limits their bioavailability. Polysorbate 85 can encapsulate hydrophobic drug molecules in micelles, enhancing their solubility in aqueous-based formulations and improving their absorption into the skin.[1][7][8]

  • Penetration Enhancement: Polysorbate 85 can improve the permeation of APIs through the stratum corneum, the skin's primary barrier. It is thought to achieve this by interacting with and disrupting the lipid bilayers of the skin, thereby increasing drug diffusion.[9][10]

  • Nano- and Microemulsion Formation: It is a key component in the formulation of nanoemulsions and microemulsions, which are advanced delivery systems known for their ability to significantly enhance the skin penetration and bioavailability of drugs.[11][12][13][14] These systems can offer controlled release and targeted delivery of the encapsulated API.[7]

  • Stabilizer: In complex formulations containing both oil and water phases, Polysorbate 85 acts as a stabilizer, preventing the separation of ingredients and ensuring the product's shelf-life and integrity.[2][8]

Mechanism of Action for Enhanced Skin Delivery

The primary mechanism by which Polysorbate 85 enhances topical drug delivery involves its interaction with the skin's barrier and its ability to improve the physicochemical properties of the formulation.

Mechanism of Action: Polysorbate 85 in Topical Delivery cluster_formulation Formulation Effects cluster_skin Skin Barrier Interaction cluster_delivery Drug Delivery Outcome P85 Polysorbate 85 (Tween 85) Solubilization Enhanced Drug Solubilization (Micelle Formation) P85->Solubilization Increases API concentration in vehicle Emulsion Stable O/W Emulsion (Micro/Nanoemulsion) P85->Emulsion Reduces interfacial tension DrugDelivery Enhanced Topical/ Transdermal Drug Delivery Solubilization->DrugDelivery Improved concentration gradient Emulsion->DrugDelivery Uniform application & close skin contact SC Stratum Corneum (Lipid Bilayers) Disruption Disruption of Lipid Lamellae SC->Disruption Interaction with lipids Permeability Increased Skin Permeability Disruption->Permeability Permeability->DrugDelivery Reduced barrier function In Vitro Skin Permeation Study Workflow A Skin Preparation (Excise and mount on Franz cell) B Cell Assembly (Fill receptor with medium, equilibrate to 32°C) A->B C Formulation Application (Apply a defined amount to the skin surface) B->C D Sampling (Withdraw aliquots from receptor at set intervals) C->D E Sample Analysis (Quantify API concentration using HPLC) D->E F Data Analysis (Calculate cumulative amount, flux, and permeability) E->F

References

Application Note: Enhancing the Bioavailability of Poorly Soluble Compounds Using Polysorbate 85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the use of Polysorbate 85 as a non-ionic surfactant to improve the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Polysorbate 85, a polyoxyethylene sorbitan (B8754009) trioleate, enhances bioavailability by increasing the solubility and dissolution rate of these compounds.[1][2] This document details the mechanisms of action, presents quantitative data on bioavailability enhancement, and provides detailed protocols for in vitro dissolution and in vivo pharmacokinetic studies.

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which often leads to low and variable oral bioavailability.[2][3] According to the Biopharmaceutics Classification System (BCS), Class II and IV drugs exhibit low solubility, which is a rate-limiting step for their absorption.[2][3][4] Various formulation strategies have been developed to address this issue, including the use of surfactants to enhance drug solubilization.[5]

Polysorbates, a class of non-ionic surfactants, are widely used as emulsifiers, stabilizers, and solubilizing agents in pharmaceutical formulations.[6][7][8][9] Polysorbate 85 is a hydrophilic surfactant that can significantly improve the dissolution and absorption of lipophilic drugs.[1] Its utility extends to various dosage forms, including oral, topical, and parenteral formulations.[6][7] This note focuses on the application of Polysorbate 85 in oral drug delivery to enhance the bioavailability of poorly soluble compounds.

Mechanisms of Bioavailability Enhancement

Polysorbate 85 primarily enhances the bioavailability of poorly soluble drugs through several mechanisms:

  • Micellar Solubilization: Above its critical micelle concentration (CMC), Polysorbate 85 forms micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in the gastrointestinal fluids.[10] This leads to a higher concentration of the drug available for absorption.

  • Improved Wetting: Polysorbate 85 reduces the surface tension between the drug particles and the dissolution medium. This improved wetting of the drug particles increases the effective surface area available for dissolution, leading to a faster dissolution rate.

  • Inhibition of P-glycoprotein (P-gp) Efflux: Some studies suggest that polysorbates can inhibit the function of P-glycoprotein, an efflux transporter found in the intestinal epithelium.[6][7] P-gp actively pumps drugs out of the enterocytes back into the intestinal lumen, reducing their net absorption. By inhibiting P-gp, Polysorbate 85 can increase the intracellular concentration of the drug and enhance its overall absorption.[6][7]

cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Poorly_Soluble_Drug Poorly Soluble Drug (Crystalline) Drug_in_Micelles Drug Encapsulated in Micelles Poorly_Soluble_Drug->Drug_in_Micelles Micellar Solubilization Absorbed_Drug Absorbed Drug Drug_in_Micelles->Absorbed_Drug Increased Absorption Polysorbate_85 Polysorbate 85 Polysorbate_85->Drug_in_Micelles Pgp_Efflux P-glycoprotein (P-gp) Efflux Pump Polysorbate_85->Pgp_Efflux Inhibits Absorbed_Drug->Pgp_Efflux Efflux Systemic_Circulation Systemic Circulation Absorbed_Drug->Systemic_Circulation Bioavailability Pgp_Efflux->Drug_in_Micelles Inhibition

Figure 1: Mechanism of Polysorbate 85 in enhancing bioavailability.

Applications

Polysorbate 85 is utilized in various formulation strategies to enhance the bioavailability of poorly soluble drugs:

  • Solid Dispersions: In solid dispersions, the drug is dispersed in a carrier matrix, often including a surfactant like Polysorbate 85.[11] This formulation can enhance the dissolution rate by presenting the drug in a finely dispersed or amorphous state.[11] A study on a poorly water-soluble drug showed that a solid dispersion in a polyethylene (B3416737) glycol-polysorbate 80 mixture resulted in a 21-fold increase in oral bioavailability in dogs compared to the micronized drug.[11]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. Polysorbate 85 can be a key surfactant in these formulations, facilitating the formation of small emulsion droplets and enhancing drug solubilization and absorption.

  • Nanosuspensions: Polysorbates can be used as stabilizers in nanosuspensions, preventing the aggregation of drug nanoparticles and improving their dissolution and bioavailability.

Quantitative Data Summary

The following table summarizes studies demonstrating the enhancement of bioavailability of poorly soluble drugs using polysorbates. While specific data for Polysorbate 85 is limited in publicly available literature, data for the closely related Polysorbate 80 is included to demonstrate the potential efficacy.

DrugFormulationPolysorbate UsedFold Increase in BioavailabilityAnimal ModelReference
Poorly water-soluble basic drugSolid Dispersion in PEG 3350Polysorbate 8021-fold (compared to micronized drug)Dogs[11]
MethotrexateAqueous SolutionPolysorbate 80Significantly higher plasma levelsMiceNot explicitly quantified

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of Polysorbate 85 in enhancing the bioavailability of a poorly soluble compound.

In Vitro Dissolution Study

This protocol outlines a standard procedure for assessing the in vitro dissolution of a formulation containing Polysorbate 85.

Objective: To compare the dissolution rate of a poorly soluble drug with and without Polysorbate 85.

Materials:

  • Poorly soluble API

  • Polysorbate 85

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • HPLC system for drug quantification

Procedure:

  • Preparation of Formulations:

    • Control Formulation: Prepare a physical mixture of the API with common excipients (e.g., lactose, microcrystalline cellulose).

    • Test Formulation: Prepare a formulation containing the API and Polysorbate 85 (e.g., a solid dispersion or a physical mixture). The concentration of Polysorbate 85 should be optimized based on preliminary solubility studies.

  • Dissolution Test:

    • Set up the USP Apparatus 2 with 900 mL of the desired dissolution medium at 37 ± 0.5 °C.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).

    • Place a accurately weighed amount of the control or test formulation into each dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

    • Replace the withdrawn volume with fresh dissolution medium.

  • Sample Analysis:

    • Analyze the filtered samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved against time to generate dissolution profiles for both formulations.

    • Compare the dissolution profiles to determine the effect of Polysorbate 85.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for an in vivo study to determine the effect of Polysorbate 85 on the oral bioavailability of a poorly soluble drug in an animal model.

Objective: To compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of a poorly soluble drug formulated with and without Polysorbate 85 following oral administration.

Materials:

  • Poorly soluble API

  • Polysorbate 85

  • Formulation excipients

  • Animal model (e.g., rats, dogs)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for drug quantification in plasma

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Fast the animals overnight (with free access to water) before drug administration.

  • Formulation Preparation:

    • Prepare the control and test formulations as described in the in vitro protocol, ensuring they are suitable for oral administration to the chosen animal model.

  • Drug Administration:

    • Divide the animals into two groups (control and test).

    • Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from each animal at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Plasma Sample Analysis:

    • Store the plasma samples at -80 °C until analysis.

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the drug in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma drug concentration versus time for each group.

    • Calculate the key pharmacokinetic parameters:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

    • Compare the pharmacokinetic parameters between the control and test groups to evaluate the impact of Polysorbate 85 on bioavailability.

Start Start: Poorly Soluble Compound Formulation Formulation Development (with and without Polysorbate 85) Start->Formulation In_Vitro In Vitro Dissolution Study Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Animal Model) Formulation->In_Vivo Data_Analysis Data Analysis and Comparison In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Bioavailability Enhancement Data_Analysis->Conclusion

Figure 2: Experimental workflow for evaluating Polysorbate 85.

Conclusion

Polysorbate 85 is a valuable excipient for enhancing the oral bioavailability of poorly soluble drugs. Its mechanisms of action, including micellar solubilization and potential P-gp inhibition, address the key challenges associated with the dissolution and absorption of BCS Class II and IV compounds. The provided protocols offer a systematic approach for researchers to evaluate the potential of Polysorbate 85 in their drug development programs. Careful formulation design and thorough in vitro and in vivo characterization are essential to successfully leverage the benefits of this versatile surfactant.

References

Application Notes and Protocols for Polyoxyethylene Sorbitan Trioleate (Tween 85) in Cell Culture Media for Improved Lipid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) trioleate, also known as Polysorbate 85 or Tween 85, is a non-ionic surfactant and emulsifier used in a variety of applications, including cosmetics, food, and pharmaceuticals.[1][2][3] In the context of cell culture, the amphipathic nature of polysorbates allows them to interact with the cell membrane, potentially increasing its permeability.[4] This property can be harnessed to improve the delivery of poorly soluble substances, such as lipids, into cultured cells. Lipids are essential for numerous cellular functions, including membrane structure, energy storage, and signaling.[1] However, their hydrophobicity often limits their bioavailability in aqueous cell culture media.

These application notes provide a framework for utilizing Polysorbate 85 to enhance the delivery of lipids to mammalian cells in vitro. Due to the limited published data specifically detailing the use of Polysorbate 85 for this purpose, the following protocols are based on established methodologies for related polysorbates (e.g., Polysorbate 80) and general lipid delivery techniques. It is crucial to empirically determine the optimal, non-toxic concentration of Polysorbate 85 for each specific cell line and experimental condition.

Data Presentation

The use of any chemical supplement in cell culture requires careful consideration of its potential cytotoxicity. The following tables summarize the available data on the physicochemical properties and cytotoxic effects of Polysorbate 85.

Table 1: Physicochemical Properties of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

PropertyValueReference
Synonyms Polysorbate 85, Tween 85, POE (20) sorbitan trioleate[1]
Appearance Yellow viscous liquid to gel[5]
Solubility Water-soluble[5]
pH (5% aqueous solution) 5.5 - 7.5[5]
Function Non-ionic O/W emulsifier, solubilizer, surfactant[3][5]

Table 2: Cytotoxicity of Polysorbates on Caco-2 Cells (MTT Assay, 4-hour incubation)

Concentration (% w/v)Polysorbate 85 (% Cell Viability)Polysorbate 60 (% Cell Viability)Polysorbate 20 (% Cell Viability)Reference
0.005 ~100%~100%~100%[6]
0.1 ~100%~100%~95%[6]
0.5 ~98%~90%~85%[6]
1.0 ~95%~80%~70%[6]
2.0 ~90%~60%~50%[6]
5.0 ~85%<20%<20%[6]

Note: Data is estimated from graphical representations in the cited literature and should be used as a guideline. It is imperative to perform a dose-response cytotoxicity assay for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of Sterile Polysorbate 85 Stock Solution (10% w/v)

Due to the viscous nature of Polysorbate 85, careful handling is required to ensure accurate and sterile preparation.

Materials:

  • This compound (Polysorbate 85)

  • Tissue culture-grade water or Phosphate Buffered Saline (PBS)

  • Sterile serological pipettes

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Warm the Polysorbate 85 container to 37°C to reduce its viscosity.

  • In a sterile biological safety cabinet, weigh 1 g of Polysorbate 85 into a sterile 50 mL conical tube. To do this accurately, pre-weigh the tube, then add the viscous liquid, and re-weigh.

  • Add 9 mL of sterile, tissue culture-grade water or PBS to bring the total volume to 10 mL.

  • Cap the tube tightly and mix thoroughly by vortexing and gentle inversion until the Polysorbate 85 is completely dissolved. The solution should be clear. This may take some time.

  • To sterilize the solution, draw it into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the filtered stock solution into a sterile, labeled tube. Note: Filtering viscous solutions can be difficult and may require significant pressure. Using a larger surface area filter or a peristaltic pump with compatible sterile tubing and filter capsule can facilitate this process for larger volumes.

  • Store the 10% (w/v) Polysorbate 85 stock solution at 4°C, protected from light.

Protocol 2: Preparation of Lipid-BSA Complex and Supplementation of Cell Culture Medium

Lipids are poorly soluble in aqueous media and should be complexed to a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells.[7][8] This protocol describes the preparation of a lipid-BSA complex and its addition to cell culture medium containing Polysorbate 85. This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[4][7]

Materials:

  • Lipid of interest (e.g., oleic acid, palmitic acid)

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Tissue culture-grade water

  • 150 mM NaCl in tissue culture-grade water

  • Sterile 15 mL and 50 mL conical tubes

  • Cell culture medium appropriate for your cell line

  • 10% (w/v) sterile Polysorbate 85 stock solution (from Protocol 1)

Procedure:

Part A: Preparation of 10% Fatty Acid-Free BSA Solution

  • Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of tissue culture-grade water.

  • Mix gently by inversion until fully dissolved. Avoid vortexing to prevent frothing.

  • Sterilize the 10% BSA solution using a 0.22 µm syringe filter.

  • Store at 4°C.

Part B: Preparation of Lipid Stock Solution (e.g., 150 mM Oleic Acid)

  • In a sterile tube, dissolve 45.4 mg of oleic acid (sodium salt) in 1 mL of 100% ethanol.

  • Warm to 37°C and vortex until completely dissolved. This stock should be prepared fresh.

Part C: Complexation of Lipid to BSA

  • In a sterile 50 mL conical tube, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution.

  • Warm this mixture at 37°C for 30 minutes with gentle agitation.

  • Slowly add 333 µL of the 150 mM lipid stock solution dropwise to the BSA solution while gently swirling. This creates a 5 mM lipid-BSA complex stock with a molar ratio of approximately 6:1 (lipid:BSA).

  • Incubate the complex solution at 37°C for 1 hour with gentle shaking to ensure complete complexation.

Part D: Supplementation of Cell Culture Medium

  • Prepare your desired volume of complete cell culture medium.

  • Add the desired volume of the 10% Polysorbate 85 stock solution to achieve the final working concentration (e.g., 10 µL per 10 mL of medium for a final concentration of 0.01%).

  • Add the desired volume of the 5 mM lipid-BSA complex to the medium (e.g., 20 µL per 1 mL of medium for a final concentration of 100 µM lipid).

  • Prepare control media:

    • Vehicle control: Medium with an equivalent amount of BSA and ethanol, plus the same concentration of Polysorbate 85.

    • Polysorbate 85 control: Medium with Polysorbate 85 only.

    • Lipid-BSA control: Medium with the lipid-BSA complex only.

  • Mix the supplemented media gently and use immediately.

Protocol 3: Determining Optimal Polysorbate 85 Concentration using MTT Cytotoxicity Assay

This protocol will help determine the sub-toxic concentration range of Polysorbate 85 for your specific cell line.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • 10% (w/v) sterile Polysorbate 85 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9][10]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10][11]

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of Polysorbate 85 in complete cell culture medium (e.g., from 1% down to 0.001%). Also, prepare a no-surfactant control.

  • Remove the old medium from the cells and add 100 µL of the various Polysorbate 85 dilutions and the control medium to the wells (perform in triplicate).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate at 37°C for 3-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of MTT solvent to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[9]

  • Read the absorbance at 590 nm.

  • Calculate cell viability as a percentage of the no-surfactant control. Select the highest concentration of Polysorbate 85 that results in >90% cell viability for your lipid delivery experiments.

Protocol 4: Quantifying Lipid Uptake using a Fluorescent Fatty Acid Analog

This protocol uses a fluorescently labeled fatty acid (e.g., BODIPY-labeled fatty acid) to quantify the enhancement of lipid uptake by Polysorbate 85.

Materials:

  • Your cell line of interest

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

  • Lipid-BSA complex prepared as in Protocol 2, using the fluorescent fatty acid.

  • Complete cell culture medium with and without the optimal concentration of Polysorbate 85 (determined in Protocol 3).

  • Fluorescence microplate reader with bottom-read capabilities (e.g., Ex/Em = 485/515 nm).[8][12]

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Prepare the following treatment media:

    • Medium + Fluorescent Lipid-BSA Complex

    • Medium + Fluorescent Lipid-BSA Complex + Polysorbate 85

    • Control medium (with BSA vehicle and Polysorbate 85 where applicable)

  • Remove the old medium and wash the cells once with warm PBS.

  • Add 100 µL of the treatment or control media to the appropriate wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Measure the fluorescence intensity from the bottom of the wells every 2-5 minutes for 1-2 hours.

  • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed period (e.g., 60 minutes), then wash the cells with PBS and measure the final fluorescence.

  • Analyze the data by plotting fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of lipid uptake. Compare the rates between the Polysorbate 85-treated and untreated groups.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_ps85 Prepare Sterile 10% Polysorbate 85 Stock treatment Treat cells with: - Lipid-BSA - Lipid-BSA + PS85 - Controls prep_ps85->treatment prep_lipid Prepare Lipid-BSA Complex prep_lipid->treatment seed_cells Seed Cells in 96-well Plates cytotoxicity Protocol 3: Determine Optimal [PS85] (MTT Assay) seed_cells->cytotoxicity seed_cells->treatment read_mtt Read Absorbance (590 nm) cytotoxicity->read_mtt lipid_uptake Protocol 4: Lipid Uptake Assay (Fluorescent Lipid) read_fluorescence Read Fluorescence (Ex/Em 485/515 nm) lipid_uptake->read_fluorescence treatment->lipid_uptake analyze_viability Calculate % Cell Viability read_mtt->analyze_viability analyze_uptake Analyze Uptake Rate read_fluorescence->analyze_uptake analyze_viability->treatment Select non-toxic [PS85]

Caption: Experimental workflow for evaluating Polysorbate 85.

Signaling Pathway Diagram

lipid_signaling_pathway ps85 Enhanced Lipid Delivery (e.g., Fatty Acids via Polysorbate 85) lipid_synthesis Lipid Synthesis (FASN, ACC) ps85->lipid_synthesis provides substrate for growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates PIP2 to pip2 PIP2 akt Akt pip3->akt recruits & activates mTORC1 mTORC1 akt->mTORC1 activates cell_growth Cell Growth & Proliferation akt->cell_growth srebp1 SREBP-1c mTORC1->srebp1 activates srebp1->lipid_synthesis upregulates transcription of lipid_synthesis->cell_growth supports

Caption: PI3K/Akt pathway in lipid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Polyoxyethylene Sorbitan Trioleate (Polysorbate 80) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Polyoxyethylene sorbitan (B8754009) trioleate (Polysorbate 80) in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is Polyoxyethylene sorbitan trioleate (Polysorbate 80) oxidation and why is it a concern?

A1: this compound, a common surfactant in biopharmaceutical formulations, is susceptible to oxidative degradation.[1] This degradation can be initiated by factors like light, heat, and the presence of metal ions or peroxides.[1] The oxidation process can break down the molecule, leading to the formation of peroxides, aldehydes, and ketones, which can compromise the stability and safety of the drug product.[1][2] A major concern is the generation of insoluble free fatty acids, which can form visible and subvisible particles in the formulation.[1][3]

Q2: Which parts of the Polysorbate 80 molecule are most susceptible to oxidation?

A2: The primary sites for oxidation on the Polysorbate 80 molecule are the unsaturated oleic acid (fatty acid) chain and the polyoxyethylene (POE) chains.[4][5] The double bond in the oleic acid moiety is particularly prone to oxidation, but the POE chains can also undergo radical-induced degradation.[5][6]

Q3: What are the common signs of Polysorbate 80 oxidation in a formulation?

A3: Signs of Polysorbate 80 oxidation can include:

  • A decrease in the concentration of intact Polysorbate 80.[7]

  • An increase in peroxide levels.[8]

  • Changes in pH.[8]

  • The formation of visible or subvisible particles.[1]

  • The appearance of new peaks representing degradation products in chromatography analysis.[9]

Q4: How can I prevent or minimize Polysorbate 80 oxidation?

A4: Several strategies can be employed to mitigate oxidation:

  • Use of Antioxidants: Adding antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) can effectively protect Polysorbate 80 from oxidative degradation.[8][10]

  • Control of Environmental Factors: Minimizing exposure to light and heat, and controlling the presence of oxygen are crucial preventative measures.[4][11]

  • Chelating Agents: Using chelating agents like EDTA and citrate (B86180) can help by sequestering metal ions (e.g., iron) that can catalyze oxidation reactions.[12]

  • Raw Material Qualification: Ensuring the use of high-purity Polysorbate 80 with low initial peroxide values is essential.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Formation of subvisible/visible particles. Hydrolysis or oxidation of Polysorbate 80 leading to free fatty acid precipitation.[3][13]1. Analyze for Polysorbate 80 degradation and free fatty acid content. 2. Incorporate an antioxidant (e.g., BHT, BHA).[8] 3. Evaluate the impact of host cell proteins that may cause enzymatic hydrolysis.[13]
Decreasing concentration of intact Polysorbate 80 over time. Oxidative degradation or hydrolysis.[7]1. Perform a stability study with and without antioxidants to confirm oxidation. 2. Use analytical methods like HPLC-CAD or LC-MS to characterize degradation products.[2][14] 3. Review formulation components for pro-oxidants (e.g., metal ion impurities).[12]
Increase in peroxide value during stability testing. Ongoing oxidative degradation of the polyoxyethylene chains.[4]1. Add a free-radical scavenger like BHT.[15] 2. Purge formulation buffers with an inert gas (e.g., nitrogen or argon) to remove oxygen.[11] 3. Store the product in light-protective packaging.
Inconsistent stability between batches. Variability in Polysorbate 80 raw material quality (e.g., initial peroxide levels or fatty acid composition).[13]1. Implement stringent qualification protocols for incoming Polysorbate 80 lots. 2. Characterize different lots for their composition and impurity profile. 3. Consider using a more homogeneous grade of Polysorbate 80.[12]

Antioxidant Performance Data

The following table summarizes the effectiveness of common antioxidants in preventing Polysorbate 80 oxidation.

AntioxidantTypical Concentration RangeKey FindingsCitations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Significantly reduces peroxide formation and prevents the generation of degradation products like 4-hydroxynonenal (B163490) (HNE).[10][15] Formulations with BHT show greater stability against oxidative stress.[8][8][10][15]
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Effectively stabilizes Polysorbate 80, leading to lower peroxide levels and stable pH during storage.[8][8]
L-methionine VariesCan offer some protection but may be less effective than dedicated antioxidants like DTPA in mitigating Polysorbate 80 oxidation under certain conditions.[12][12]
Diethylenetriaminepentaacetic acid (DTPA) VariesCompletely mitigated Polysorbate 80 oxidation in a study, likely through chelation of metal ions that catalyze the reaction.[12][12]

Experimental Protocols

Protocol 1: Quantification of Intact Polysorbate 80 using HPLC with Charged Aerosol Detection (CAD)

This method is used to determine the total amount of Polysorbate 80 in a formulation and can indicate degradation through a decrease in concentration.[7]

  • Sample Preparation: Dilute the formulation sample with an appropriate mobile phase to fall within the calibration curve range (e.g., 12.5–100 µg/mL).[7]

  • Chromatography System:

    • Column: A mixed-mode column (e.g., Waters Oasis MAX) or a reversed-phase column (e.g., Agilent Zorbax SB-CN).[7]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Detector: Charged Aerosol Detector (CAD).[7]

  • Method:

    • Inject the prepared sample into the HPLC system.

    • Use a gradient elution to separate the Polysorbate 80 from other formulation components. With a mixed-mode column, Polysorbate 80 can often be eluted as a single peak.[7]

    • Quantify the total Polysorbate 80 peak area against an external reference standard curve.[7]

  • Data Analysis: A decrease in the concentration of Polysorbate 80 in stressed samples compared to control samples indicates degradation.[7]

Protocol 2: Characterization of Oxidative Degradation Products by LC-MS

This protocol allows for the identification and profiling of specific degradation products, providing insight into the oxidation mechanism.[9]

  • Sample Preparation: Subject the Polysorbate 80 formulation to oxidative stress (e.g., exposure to iron and histidine at elevated temperatures).[9] Prepare stressed and control samples for injection.

  • Chromatography System:

    • System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[9]

    • Column: A suitable reversed-phase column for separating the complex mixture of Polysorbate 80 species and their degradation products.

  • Method:

    • Inject the sample into the LC-MS/MS system.

    • Employ a chromatographic gradient to resolve the various components.

    • Use the mass spectrometer to identify known oxidative degradation products and to discover previously unreported species based on their mass-to-charge ratios.[9]

  • Data Analysis: Compare the chromatograms and mass spectra of stressed samples to control samples to identify the newly formed degradation products. This detailed profiling can reveal changes in the composition of Polysorbate 80 over time.[9]

Visualizations

Oxidation_Troubleshooting_Workflow cluster_0 Phase 1: Issue Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Verification Start Instability Observed (e.g., Particle Formation, Haze) CheckPS Analyze Polysorbate 80 Integrity (HPLC-CAD, LC-MS) Start->CheckPS DegradationConfirmed Degradation Confirmed? CheckPS->DegradationConfirmed IdentifyPathway Differentiate Oxidation vs. Hydrolysis (Analyze for peroxides, aldehydes, FFAs) DegradationConfirmed->IdentifyPathway Yes Oxidation Oxidation Identified IdentifyPathway->Oxidation ImplementAntioxidants Incorporate Antioxidants (e.g., BHT, BHA) Oxidation->ImplementAntioxidants ControlEnvironment Control Environmental Factors (Light, O2, Temperature) Oxidation->ControlEnvironment ChelateMetals Add Chelating Agents (e.g., EDTA, Citrate) Oxidation->ChelateMetals Verify Conduct New Stability Study ImplementAntioxidants->Verify ControlEnvironment->Verify ChelateMetals->Verify Success Formulation Stabilized Verify->Success Signaling_Pathway cluster_initiators Initiators cluster_products Degradation Products cluster_outcomes Negative Formulation Impact Light Light PS80 Polysorbate 80 (Unsaturated Fatty Acid & POE Chains) Light->PS80 initiate oxidation Heat Heat Heat->PS80 initiate oxidation Metals Metal Ions (Fe, Cu) Metals->PS80 initiate oxidation Peroxides Peroxides PS80->Peroxides FFAs Free Fatty Acids (FFAs) PS80->FFAs Aldehydes Aldehydes & Ketones Peroxides->Aldehydes Instability Product Instability Aldehydes->Instability Particles Particle Formation FFAs->Particles Particles->Instability

References

Technical Support Center: Optimizing Polyoxyethylene Sorbitan Trioleate (Tween 85) in Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for effectively optimizing the concentration of Polyoxyethylene sorbitan (B8754009) trioleate (Tween 85) in microemulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Polyoxyethylene sorbitan trioleate (Tween 85) in a microemulsion? A1: this compound (Tween 85) is a non-ionic surfactant used to create stable oil-in-water (o/w) microemulsions.[1][2] Its function is to reduce the interfacial tension between the oil and water phases, allowing for the formation of a thermodynamically stable, transparent, single-phase system.[3][4] Due to its relatively high Hydrophile-Lipophile Balance (HLB) value of approximately 11.0, it is effective at stabilizing o/w emulsions.[5]

Q2: My microemulsion is cloudy or turbid. What is the likely cause? A2: Cloudiness or turbidity typically indicates that a stable microemulsion has not formed. Instead, you may have a coarse emulsion or nanoemulsion with larger droplet sizes. This can be caused by incorrect component ratios, insufficient surfactant concentration, or operating outside the stable microemulsion region of the phase diagram. The transition from a transparent, homogeneous dispersion to a turbid one defines the boundary of the microemulsion phase.[6]

Q3: How can I reduce the droplet size of my microemulsion? A3: Droplet size is significantly influenced by the concentration of the surfactant and the surfactant/co-surfactant ratio (Smix). Increasing the surfactant concentration generally leads to a decrease in droplet size because more surfactant is available to stabilize the oil-water interface, resulting in a more tightly packed film.[7] Adjusting the Smix ratio can also optimize interfacial flexibility and reduce droplet size.

Q4: What is the purpose of a co-surfactant when using Tween 85? A4: A co-surfactant, often a short-chain alcohol like ethanol (B145695) or propylene (B89431) glycol, is used to increase the fluidity and flexibility of the interfacial film created by the primary surfactant (Tween 85).[4] This increased flexibility allows the interface to accommodate the curvature required for the formation of small microemulsion droplets, thereby expanding the stable microemulsion region in the phase diagram.[8][9]

Q5: My formulation is experiencing phase separation. How can I resolve this? A5: Phase separation is a clear sign of instability.[4] This can occur if the concentration of Tween 85 is too low to emulsify the oil phase effectively or if the proportions of oil, water, and the surfactant/co-surfactant mixture are incorrect.[10] To resolve this, it is crucial to systematically determine the stable microemulsion region by constructing a pseudo-ternary phase diagram. This will identify the precise concentration ranges of each component that result in a stable, single-phase system.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation of microemulsions using this compound.

Problem Potential Cause Recommended Solution Citation
High Polydispersity Index (PDI) Non-uniform droplet size, potential for instability.Increase homogenization energy (e.g., stirring speed or duration). Optimize the surfactant/co-surfactant (Smix) ratio to ensure a more flexible and stable interfacial film.[11]
Drug Precipitation upon Loading The drug is not sufficiently solubilized within the microemulsion's internal phase.Screen different oils for higher drug solubility. Increase the proportion of the oil phase or the Smix concentration to enhance solubilization capacity. Ensure the chosen formulation has a large stable microemulsion region.[12]
Inconsistent Results Between Batches Minor variations in component measurement, temperature, or mixing method.Strictly control experimental parameters, including temperature and stirring rate. Use precise measurement techniques for all components. Allow the system to reach equilibrium (e.g., for 24 hours) before characterization.[6]
Microemulsion Breaks upon Dilution The formulation is only stable within a narrow concentration range.The formulation may be near the edge of its stability region. Use the pseudo-ternary phase diagram to select a formulation composition from the center of the stable microemulsion region, which is typically more robust to dilution.[13]

Experimental Protocols & Workflows

A fundamental step in optimizing Tween 85 concentration is the construction of a pseudo-ternary phase diagram. This allows for the mapping of stable microemulsion regions.

Experimental Workflow: Pseudo-Ternary Phase Diagram Construction

G A 1. Prepare Surfactant Mix (Smix) Mix Tween 85 (Surfactant) and Co-surfactant (e.g., Ethanol) at fixed weight ratios (e.g., 1:1, 2:1, 3:1). B 2. Prepare Oil-Smix Mixtures Prepare a series of mixtures of the oil phase and the Smix at various weight ratios (e.g., 9:1, 8:2...1:9). A->B C 3. Aqueous Titration Titrate each Oil-Smix mixture dropwise with the aqueous phase, stirring constantly. B->C D 4. Identify Transition Point Observe the mixture for the transition from a clear, transparent liquid to a turbid or cloudy emulsion. C->D E 5. Record Composition Record the amount of aqueous phase added at the transition point for each Oil-Smix ratio. D->E F 6. Calculate Weight Percentages Calculate the wt% of oil, aqueous phase, and Smix for each point of transition. E->F G 7. Plot Phase Diagram Plot the calculated compositions on a ternary graph to delineate the boundary of the stable microemulsion region. F->G

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Detailed Protocol: Aqueous Titration for Pseudo-Ternary Phase Diagram

Objective: To determine the boundaries of the stable microemulsion region for a system containing oil, water, and a fixed-ratio mixture of Tween 85 and a co-surfactant.

Materials:

  • This compound (Tween 85)

  • Co-surfactant (e.g., Ethanol, Propylene Glycol)

  • Oil Phase (e.g., Isopropyl Myristate (IPM), Oleic Acid)

  • Aqueous Phase (e.g., Distilled water, buffer solution)

  • Glass vials or beakers, magnetic stirrer and stir bars, burette or micropipette.

Methodology:

  • Preparation of the Surfactant/Co-surfactant Mixture (Smix):

    • Prepare the Smix by mixing Tween 85 and the chosen co-surfactant at fixed weight ratios (e.g., 1:1, 2:1, 1:2).[14] It is advisable to test multiple ratios to find the optimal one for your system.

  • Preparation of Oil and Smix Blends:

    • In separate glass vials, prepare mixtures of the oil phase and the Smix at various weight ratios, ranging from 9:1 to 1:9 (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).[6][14] The total weight of each blend should be kept constant (e.g., 10 grams).

  • Aqueous Titration:

    • Place a vial containing one of the oil-Smix blends on a magnetic stirrer and maintain constant, gentle stirring.

    • Slowly titrate the aqueous phase into the oil-Smix blend drop by drop using a burette or micropipette.

    • Continuously observe the sample for any changes in appearance. The endpoint is the point where the clear and transparent solution becomes turbid or cloudy.[6]

  • Data Recording and Calculation:

    • Record the mass of the aqueous phase added to reach the endpoint.

    • For each titration point, calculate the weight percentage of the oil, aqueous phase, and the Smix.

  • Plotting the Diagram:

    • Using ternary graph paper or appropriate software, plot the calculated weight percentages for each endpoint.[14]

    • The area enclosed by these points represents the stable microemulsion region for that specific Smix ratio.

Troubleshooting Workflow for Unstable Microemulsions

G Start Problem: Microemulsion is Unstable (Cloudy / Phase Separation) CheckRatio Are component ratios within the stable region of a pseudo-ternary phase diagram? Start->CheckRatio ConstructPD Action: Construct a pseudo-ternary phase diagram to identify stable regions. CheckRatio->ConstructPD No / Unknown CheckSmix Is the Surfactant/Co-surfactant (Smix) ratio optimal? CheckRatio->CheckSmix Yes AdjustComp Action: Adjust component concentrations to fall within the identified stable region. ConstructPD->AdjustComp AdjustComp->CheckSmix AdjustSmix Action: Prepare new phase diagrams with different Smix ratios (e.g., 1:1, 2:1, 3:1) to expand the stable microemulsion area. CheckSmix->AdjustSmix No CheckEnergy Is mixing energy sufficient? CheckSmix->CheckEnergy Yes AdjustSmix->CheckRatio Re-evaluate IncreaseEnergy Action: Increase stirring speed or sonication time to facilitate spontaneous emulsification. CheckEnergy->IncreaseEnergy No Success Result: Stable, Transparent Microemulsion CheckEnergy->Success Yes IncreaseEnergy->Success

Caption: A logical workflow for troubleshooting unstable microemulsions.

Formulation Data for Tween 85 Microemulsions

The following table summarizes compositions from cited literature where this compound was used to successfully formulate microemulsions.

SurfactantCo-surfactantOil PhaseAqueous PhaseComposition (wt%)Application / FindingCitation
Tween 85EthanolIsopropyl Myristate (IPM)150 mM NaClaq30 : 10 : 53 : 7A stable, oil-rich microemulsion was formed. Changing the Tween 85:Ethanol ratio to 3:1 expanded the stable domain.[9][15][16]
Tween 80Propylene Glycol (PG)Oat OilWater40% (Tween 80/PG), 2% OilA stable o/w microemulsion was achieved. Propylene glycol was noted to increase system stability.[8]
Tween 80EthanolOleic AcidPhosphate Buffer (pH 7.4)Varied (Km=0.55)Among various Tweens, Tween 80 provided the largest isotropic (stable) microemulsion region.[13]
Tween 85N/AN/AN/A1-5 wt%In an o/w nanoemulsion, this concentration range had minimal effect on particle size distribution and stability.[17]

Note: Data for Tween 80 is included for comparative purposes as it is structurally similar and frequently used, providing valuable formulation insights.

References

Troubleshooting guide for niosome formulation instability with Polysorbate 85.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting instability issues encountered during the formulation of niosomes, with a specific focus on formulations utilizing Polysorbate 85.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My niosome formulation with Polysorbate 85 is showing signs of aggregation and sedimentation. What are the likely causes and how can I resolve this?

A1: Aggregation in niosome formulations is a common instability issue, often stemming from suboptimal formulation parameters. When using a high Hydrophilic-Lipophilic Balance (HLB) surfactant like Polysorbate 85, careful optimization is crucial.

Possible Causes:

  • Insufficient Cholesterol: Cholesterol is a critical component that imparts rigidity and stability to the niosomal bilayer.[1][2] An inadequate amount of cholesterol can lead to a more fluid and less stable membrane, promoting vesicle fusion and aggregation.

  • Inappropriate Surfactant-to-Cholesterol Ratio: The molar ratio of Polysorbate 85 to cholesterol significantly influences vesicle stability. For high HLB surfactants, a higher proportion of cholesterol is often required to ensure proper vesicle formation and stability.[3]

  • Low Surface Charge: Niosomes with a low zeta potential (close to neutral) are more prone to aggregation due to the absence of electrostatic repulsion between vesicles.[4][5]

Troubleshooting Steps:

  • Increase Cholesterol Concentration: Systematically increase the molar ratio of cholesterol in your formulation. Studies have shown that increasing cholesterol content can enhance the stability of niosomes.[1][2] It is recommended to experiment with cholesterol ratios from 1:1 to 1:2 (Polysorbate 85:Cholesterol).

  • Incorporate a Charge-Inducing Agent: To increase the electrostatic repulsion between niosomes, consider adding a charge-inducing agent to the formulation. Dicetyl phosphate (B84403) (DCP) can be used to impart a negative charge, while stearylamine (SA) can provide a positive charge.[4] A concentration of 5-10 mole percent of the total surfactant and cholesterol is a good starting point.

  • Optimize Hydration Conditions: The temperature during the hydration step should be above the gel-to-liquid phase transition temperature (Tc) of the surfactant mixture. Ensure the hydration medium is a suitable buffer (e.g., Phosphate Buffered Saline, PBS) at an appropriate pH to maintain the stability of the encapsulated drug and the niosomal structure.[6]

Q2: I am experiencing low encapsulation efficiency with my hydrophobic drug in a Polysorbate 85-based niosome formulation. How can I improve it?

A2: Low encapsulation efficiency (EE) of hydrophobic drugs in niosomes prepared with high HLB surfactants like Polysorbate 85 is a frequent challenge. This is because the highly hydrophilic nature of the surfactant can lead to the formation of more permeable vesicles and a less favorable environment for partitioning of lipophilic molecules.

Possible Causes:

  • High HLB of Polysorbate 85: The high HLB value of Polysorbate 85 (around 15.0) indicates its high water solubility, which can result in less stable bilayers and reduced entrapment of hydrophobic drugs.

  • Insufficient Cholesterol: Cholesterol helps to increase the hydrophobicity and rigidity of the niosomal membrane, thereby enhancing the entrapment of lipophilic drugs.[1]

  • Drug Leakage during Formulation: The chosen preparation method might be too harsh, leading to the leakage of the encapsulated drug.

Troubleshooting Steps:

  • Optimize the Cholesterol Ratio: Increasing the cholesterol content can make the bilayer more ordered and less leaky, which can significantly improve the encapsulation of hydrophobic drugs.[1] A systematic study of different Polysorbate 85 to cholesterol molar ratios is recommended.

  • Modify the Preparation Method:

    • Thin-Film Hydration: This is a gentle and widely used method. Ensure complete removal of the organic solvent to form a uniform thin film. Hydrate the film with the aqueous phase containing the drug (if it has some aqueous solubility) or dissolve the drug in the organic phase with the surfactant and cholesterol.

    • Reverse Phase Evaporation: This method can sometimes yield higher encapsulation efficiencies for certain drugs.

  • Consider a Co-surfactant: Incorporating a low HLB surfactant (e.g., Span 60, HLB 4.7) along with Polysorbate 85 can modulate the overall HLB of the system and create a more favorable environment for hydrophobic drug encapsulation.

Data Presentation

SurfactantHLB ValueTypical Molar Ratio (Surfactant:Cholesterol)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Polysorbate 85~15.01:170-230Not specified~60 (for Curcumin)[1]
Span 604.71:1150-350-30 to -5050-85[7]
Tween 6014.91:1~180Not specified~92 (for Gentamycin)[1]
Span 804.31:1200-400-25 to -4540-70[3]

Table 1: Comparison of Physicochemical Properties of Niosomes Formulated with Different Surfactants. This table summarizes typical values and can vary depending on the specific drug, full formulation, and preparation method.

Experimental Protocols

Protocol 1: Preparation of Niosomes using the Thin-Film Hydration Method
  • Dissolution: Accurately weigh Polysorbate 85 and cholesterol in the desired molar ratio (e.g., 1:1). Dissolve them in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform (B151607) and methanol) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the organic solvent at this stage.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent mixture (e.g., 40-60°C). A thin, uniform lipid film should form on the inner wall of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask under a vacuum for at least 2 hours.

  • Hydration: Hydrate the thin film by adding an aqueous phase (e.g., phosphate-buffered saline, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in the aqueous phase. The hydration should be carried out at a temperature above the Tc of the surfactant mixture (e.g., 60°C) with gentle rotation of the flask.

  • Vesicle Formation: Continue the hydration for a sufficient period (e.g., 1 hour) to allow for the self-assembly of niosomes.

  • Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosome suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a specific pore size.

Protocol 2: Determination of Particle Size and Zeta Potential
  • Sample Preparation: Dilute the niosome suspension with deionized water or the original hydration buffer to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 is often suitable.

  • Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) for particle size and polydispersity index (PDI) measurements. For zeta potential, the same instrument can be used in electrophoresis mode.

  • DLS Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement at a scattering angle of 90° or 173°.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

    • Analyze the data using the cumulants method to obtain the z-average diameter and PDI.

  • Zeta Potential Measurement:

    • Inject the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

    • Apply an electric field and measure the electrophoretic mobility of the vesicles.

    • The instrument's software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.

    • Perform measurements in triplicate and report the average and standard deviation.

Protocol 3: Determination of Encapsulation Efficiency (%EE)
  • Separation of Unencapsulated Drug: Separate the free drug from the niosome suspension. Common methods include:

    • Dialysis: Place the niosome suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) and dialyze against a large volume of the hydration buffer. The free drug will diffuse out of the bag.

    • Centrifugation: Use ultracentrifugation to pellet the niosomes. The unencapsulated drug will remain in the supernatant.

  • Quantification of Total Drug: Take a known volume of the original niosome suspension and disrupt the vesicles to release the encapsulated drug. This can be done by adding a suitable solvent like methanol (B129727) or a surfactant like Triton X-100. Quantify the total drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Quantification of Free Drug: Analyze the supernatant (from centrifugation) or the dialysis medium to determine the concentration of the unencapsulated drug using the same analytical method.

  • Calculation of %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualization

Troubleshooting_Niosome_Aggregation start Start: Niosome Aggregation Observed issue1 Insufficient Cholesterol? start->issue1 solution1 Increase Cholesterol Molar Ratio (e.g., 1:1.5, 1:2) issue1->solution1 Yes issue2 Low Surface Charge? issue1->issue2 No solution1->issue2 solution2 Add Charge-Inducing Agent (DCP or SA) issue2->solution2 Yes issue3 Suboptimal Hydration? issue2->issue3 No solution2->issue3 solution3 Optimize Hydration Temp. (>Tc) & Buffer issue3->solution3 Yes end Stable Niosome Formulation issue3->end No, Re-evaluate Entire Process solution3->end

Caption: Troubleshooting workflow for niosome aggregation.

Experimental_Workflow_Niosome_Prep cluster_prep Niosome Preparation (Thin-Film Hydration) cluster_char Characterization p1 1. Dissolve Surfactant, Cholesterol & Drug in Organic Solvent p2 2. Form Thin Film via Rotary Evaporation p1->p2 p3 3. Dry Film under Vacuum p2->p3 p4 4. Hydrate Film with Aqueous Phase (>Tc) p3->p4 p5 5. Niosome Suspension Formation p4->p5 c1 Particle Size (DLS) p5->c1 c2 Zeta Potential p5->c2 c3 Encapsulation Efficiency p5->c3

Caption: Experimental workflow for niosome preparation and characterization.

References

Technical Support Center: Minimizing Particle Formation in Polysorbate 85-Containing Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize particle formation in solutions containing Polysorbate 85.

Frequently Asked Questions (FAQs)

Q1: What is Polysorbate 85 and why is it used in formulations?

Polysorbate 85 is a non-ionic surfactant used as an emulsifier, stabilizer, and solubilizing agent in a variety of pharmaceutical formulations. It is primarily a triester of oleic acid and ethoxylated sorbitan. Its function is to prevent protein aggregation and adsorption to surfaces, thereby maintaining the stability and efficacy of the drug product.

Q2: What are the primary causes of particle formation in Polysorbate 85 solutions?

Particle formation in Polysorbate 85 solutions is predominantly caused by the degradation of the polysorbate molecule, which leads to the generation of poorly soluble free fatty acids, mainly oleic acid. The two primary degradation pathways are:

  • Hydrolysis: This can be either chemical or enzymatic. Enzymatic hydrolysis, mediated by residual host cell proteins (HCPs) like lipases and esterases from the manufacturing process, is a major contributor to polysorbate degradation.[1][2][3] Chemical hydrolysis can be influenced by pH and temperature.[4]

  • Oxidation: This process can be initiated by exposure to light, elevated temperatures, and the presence of transition metal ions (e.g., iron, copper) or peroxides.[1][5][6] Oxidation can occur at the polyoxyethylene (POE) chains or the unsaturated oleic acid tail.[1][5]

Q3: What do the particles in Polysorbate 85 solutions consist of?

The visible and sub-visible particles are primarily composed of free fatty acids, predominantly oleic acid, which precipitate out of the solution when their concentration exceeds their solubility limit.[2][7] In some cases, these fatty acid particles can also induce the formation of protein aggregates.[7]

Q4: How do pH and temperature affect the stability of Polysorbate 85?

Both pH and temperature are critical factors influencing the stability of Polysorbate 85.

  • pH: Chemical hydrolysis of the ester bonds in Polysorbate 85 is catalyzed by both acidic and basic conditions. While typically slow in the pH range of most biopharmaceutical formulations (pH 5-7) at refrigerated temperatures, deviations from this range can accelerate degradation.[3] The solubility of the resulting free fatty acids is also pH-dependent.[8]

  • Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation of polysorbates.[5][9] Storage at recommended low temperatures (e.g., 2-8 °C) is crucial for minimizing degradation and subsequent particle formation.

Q5: What is the role of host cell proteins (HCPs) in particle formation?

Residual HCPs from the biomanufacturing process, particularly enzymes with lipase (B570770) or esterase activity, are a primary cause of Polysorbate 85 degradation.[1][2][3] These enzymes can hydrolyze the ester bonds of the polysorbate, leading to the release of free fatty acids and subsequent particle formation, even at very low concentrations.[1]

Troubleshooting Guide

IssuePotential Root Cause(s)Recommended Actions & Solutions
Visible particles observed after storage. Polysorbate 85 degradation (hydrolysis or oxidation) leading to free fatty acid precipitation.1. Characterize the particles: Use techniques like Raman microscopy to confirm they are fatty acids. 2. Review storage conditions: Ensure the solution is stored at the recommended temperature and protected from light. 3. Evaluate formulation components: Assess the potential for enzymatic degradation from residual HCPs. Consider reformulating with higher purity polysorbates or alternative surfactants.
Increase in sub-visible particles over time. Early-stage Polysorbate 85 degradation. Interaction with silicone oil from pre-filled syringes.1. Monitor particle counts and morphology: Use flow imaging microscopy to differentiate between fatty acid and protein particles.[7] 2. Assess polysorbate integrity: Use analytical methods like HPLC-CAD to quantify polysorbate degradation. 3. Consider alternative primary packaging: If silicone oil droplets are a concern, evaluate other container closure systems.
Cloudiness or opalescence in the solution. Formation of a high concentration of sub-visible particles or micelles of degradation products.1. Measure turbidity: Quantify the increase in opalescence. 2. Analyze for degradation products: Quantify the concentration of free oleic acid. 3. Investigate the impact of other excipients: Some buffer species (e.g., histidine) may accelerate degradation more than others (e.g., acetate, phosphate).[10]
Variability in particle formation between batches. Inconsistent levels of residual HCPs. Lot-to-lot variability in Polysorbate 85 raw material (e.g., peroxide levels, fatty acid composition).1. Implement robust HCP clearance: Optimize downstream purification processes to minimize residual lipases and esterases. 2. Strengthen raw material specifications: Qualify Polysorbate 85 lots for low peroxide content and consistent fatty acid profiles. 3. Perform stability studies on new batches: Assess the propensity for particle formation for each new lot of Polysorbate 85.

Data Summary

Table 1: Solubility of Oleic Acid in Aqueous Buffer

Data for oleic acid solubility can be highly dependent on the specific buffer system, ionic strength, and presence of other excipients. The following data is provided as a general reference.

pHTemperature (°C)Buffer SystemApproximate Monomeric SolubilityReference
7.437Phosphate (B84403) Buffer< 1 µM (shows tendency for aggregation)[5][11]

Note: The solubility of oleic acid is generally very low in aqueous solutions and decreases with lower temperatures.

Experimental Protocols

1. Quantification of Polysorbate 85 and its Degradation Products by HPLC-CAD

  • Objective: To quantify the amount of intact Polysorbate 85 and detect the presence of free oleic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Charged Aerosol Detector (CAD).

  • Method:

    • Column: A reverse-phase column (e.g., C8 or C18) or a specialized surfactant profiling column.[4]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or isopropanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.[12]

    • Sample Preparation: Dilute the Polysorbate 85-containing solution in the initial mobile phase. Protein-containing samples may require a protein precipitation step (e.g., with acetonitrile or acetone) followed by centrifugation.

    • Analysis: Inject the prepared sample onto the HPLC system. The intact Polysorbate 85 will typically elute as a broad peak or a series of peaks, while free oleic acid will elute as a sharper, earlier peak.

    • Quantification: Use a calibration curve prepared with Polysorbate 85 and oleic acid standards to quantify their respective concentrations.

  • Reference: [4][10][12][13]

2. Characterization of Sub-Visible Particles by Flow Imaging Microscopy

  • Objective: To count, size, and characterize the morphology of sub-visible particles to differentiate between fatty acid particles, protein aggregates, and silicone oil droplets.

  • Instrumentation: A flow imaging microscope (e.g., Micro-Flow Imaging™).

  • Method:

    • Sample Preparation: Gently mix the sample to ensure a homogeneous suspension of particles. Avoid vigorous shaking which can introduce air bubbles or create new particles.

    • Analysis: Introduce the sample into the instrument. The instrument will capture images of the particles as they flow through a microfluidic cell.

    • Data Analysis: The accompanying software will analyze the images to provide information on particle count, size distribution, and morphological parameters (e.g., aspect ratio, circularity). These parameters can be used to differentiate between spherical silicone oil droplets, irregularly shaped protein aggregates, and needle-like or amorphous fatty acid particles.

  • Reference: [7]

Visualizations

Polysorbate85_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PS85 Polysorbate 85 (Sorbitan Trioleate Polyoxyethylene) Degradation Degradation PS85->Degradation Enzymatic Enzymatic (Lipases, Esterases from HCPs) Enzymatic->Degradation causes Chemical Chemical (High/Low pH, High Temperature) Chemical->Degradation causes Factors Initiating Factors (Light, Heat, Metal Ions) Factors->Degradation initiates FFA Free Oleic Acid Degradation->FFA Other Other Degradation Products (e.g., aldehydes, ketones) Degradation->Other Particles Particle Formation (Precipitation of Free Oleic Acid) FFA->Particles exceeds solubility

Caption: Degradation pathways of Polysorbate 85 leading to particle formation.

Experimental_Workflow Sample Polysorbate 85 Solution with Particles Particle_Analysis Particle Analysis Sample->Particle_Analysis Chemical_Analysis Chemical Analysis Sample->Chemical_Analysis Flow_Imaging Flow Imaging Microscopy (Count, Size, Morphology) Particle_Analysis->Flow_Imaging Raman Raman Microscopy (Chemical Identification) Particle_Analysis->Raman Result_Particle Particle Characterization (Fatty Acid vs. Protein) Flow_Imaging->Result_Particle Raman->Result_Particle HPLC HPLC-CAD/ELSD/MS (Quantify Intact PS85 & Free Oleic Acid) Chemical_Analysis->HPLC Result_Chemical Degradation Assessment (Extent of Hydrolysis/Oxidation) HPLC->Result_Chemical

Caption: Workflow for investigating particle formation in Polysorbate 85 solutions.

References

Overcoming challenges in the characterization of Polyoxyethylene sorbitan trioleate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Characterization of Polyoxyethylene Sorbitan (B8754009) Trioleate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Polyoxyethylene sorbitan trioleate (Polysorbate 80).

Frequently Asked Questions (FAQs)

1. What is this compound and why is its characterization challenging?

This compound, commonly known as Polysorbate 80, is a non-ionic surfactant used as an emulsifier, solubilizer, and stabilizer in various pharmaceutical formulations.[1][2] Its characterization is challenging due to its inherent complexity and heterogeneity.[3][4][5][6] It is not a single chemical entity but a complex mixture of polyoxyethylene sorbitan esters of oleic acid, with variability in:

  • Fatty acid composition: Besides oleic acid, it contains other fatty acids like linoleic, palmitic, and stearic acids.[7]

  • Degree of esterification: It consists of a mixture of mono-, di-, and tri-esters.[8]

  • Polyoxyethylene (POE) chain length: The number of ethylene (B1197577) oxide units per molecule can vary.[8]

This complexity leads to significant batch-to-batch variability, making consistent characterization crucial for product quality and stability.[6][9]

2. What are the primary degradation pathways for this compound?

This compound primarily degrades through two main pathways:

  • Hydrolysis: This involves the cleavage of the fatty acid ester bond, which can be chemically or enzymatically induced.[6][10][11][12][13][14] This process releases free fatty acids, which can lead to the formation of visible and subvisible particles in pharmaceutical formulations.[14][15] Chemical hydrolysis is generally slow under typical formulation conditions (pH 5-7, 2-8°C), while enzymatic hydrolysis by residual host cell proteins like lipases is a more significant concern in biopharmaceuticals.[12][13][14]

  • Autoxidation: This degradation occurs at the polyoxyethylene (POE) chains and the double bonds of the unsaturated fatty acid moieties.[10][11][12] It is a radical-initiated process that can be triggered by heat, light, and the presence of metal ions.[10][11] Autoxidation leads to the formation of various degradation products, including peroxides, aldehydes, and ketones, which can potentially impact the stability of the active pharmaceutical ingredient (API).[16]

3. What are the common analytical techniques used for the characterization of this compound?

A variety of analytical techniques are employed to characterize the complex nature of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique, often coupled with detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS), as polysorbates lack a strong UV chromophore.[1][8][17][18][19] HPLC methods can be used to determine the overall content, fingerprint the composition, and quantify degradation products.[17]

  • Gas Chromatography (GC): Typically used for determining the fatty acid composition after hydrolysis and derivatization of the sample.[1][7][20][21]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful for detailed structural elucidation of the various components and identification of impurities and degradation products.[3][5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to monitor degradation.[11]

  • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal degradation pathways.[10][11][12]

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution in HPLC Analysis

Question: I am observing broad peaks and co-elution of components during the HPLC analysis of this compound. How can I improve the separation?

Answer:

Poor peak resolution is a common issue due to the high heterogeneity of Polysorbate 80. Here are some troubleshooting steps:

  • Optimize the Gradient: A shallow gradient elution is often necessary to separate the numerous components.[17] Experiment with different gradient slopes and durations.

  • Select the Appropriate Column: A column with a suitable stationary phase is critical. C18 columns are commonly used, but for separating the various ester forms, mixed-mode chromatography might be beneficial.[8][17] Consider columns with smaller particle sizes (UHPLC) for improved efficiency.[9]

  • Adjust Mobile Phase Composition: The choice of organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) and additives can significantly impact selectivity.[8]

  • Control Temperature: Column temperature affects viscosity and retention times. Maintaining a consistent and optimized temperature can improve peak shape and resolution.

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase to avoid on-column precipitation.

Issue 2: Inaccurate Quantification of Fatty Acid Composition by GC

Question: My GC analysis of the fatty acid composition of this compound is showing inconsistent results. What could be the cause?

Answer:

Inaccurate quantification of fatty acids often stems from incomplete hydrolysis or derivatization. Consider the following:

  • Ensure Complete Hydrolysis: The saponification (hydrolysis) step is crucial to release all fatty acids. Ensure adequate reaction time, temperature, and concentration of the base (e.g., potassium hydroxide).[7][20]

  • Optimize Derivatization: The conversion of free fatty acids to their methyl esters (FAMEs) for GC analysis must be complete. Investigate different derivatization reagents and reaction conditions.[21]

  • Proper Extraction: After hydrolysis, the fatty acids need to be efficiently extracted from the aqueous medium using an appropriate organic solvent (e.g., methyl-tert-butyl ether).[7]

  • Use of Internal Standard: Incorporating an internal standard can help to correct for variations in sample preparation and injection volume.

  • Check for Isomers: Be aware of positional isomers of fatty acids (e.g., petroselinic acid as an isomer of oleic acid) that may co-elute or be misidentified.[7] Mass spectrometry can aid in the identification of these isomers.[20]

Issue 3: Difficulty in Identifying Unknown Peaks in Chromatograms

Question: I am observing several unknown peaks in my HPLC-CAD/ELSD chromatogram of a stressed this compound sample. How can I identify them?

Answer:

Identifying unknown peaks, especially degradation products, requires more advanced analytical techniques:

  • Couple HPLC to Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown compounds. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[1][5][8]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information to help identify the unknown peaks.[7]

  • Forced Degradation Studies: Analyzing samples subjected to specific stress conditions (e.g., acid, base, oxidation, heat, light) can help to correlate the appearance of unknown peaks with specific degradation pathways.

  • Comparison with Reference Standards: If available, injecting reference standards of potential degradation products can confirm their identity.

Quantitative Data Summary

Table 1: Fatty Acid Composition of Different Polysorbate 80 Batches

Fatty AcidBatch 1 (%)Batch 2 (%)Batch 3 (%)USP Specification
Oleic Acid70.679.279.8NLT 58.0%
Linoleic Acid11.44.24.3NMT 16.0%
Palmitic Acid9.79.88.6NMT 16.0%
Stearic Acid2.01.71.1NMT 6.0%
Elaidic Acid1.91.32.0N/A
Cis-vaccenic Acid1.1NDNDN/A
NLT: Not Less Than, NMT: Not More Than, ND: Not Detected. Data adapted from reference[20].

Table 2: Water and Peroxide Content in Different Grades of Polysorbate 80

Polysorbate 80 GradeWater Content (% w/w)Peroxide Value (meq/kg)
Standard Grade (CQ)5.3> 1
Standard Grade (MH)1.2> 1
Super Refined2.4< 1
High Purity (NOF)2.3< 1
Data adapted from reference[16].

Experimental Protocols

Protocol 1: Determination of Fatty Acid Composition by HPLC-MS

This protocol describes the analysis of fatty acid composition in this compound following hydrolysis.[1][20]

  • Sample Hydrolysis:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent.

    • Add 1 M potassium hydroxide (B78521) (KOH) and incubate at 40°C for 6 hours to achieve complete hydrolysis.[20]

    • Neutralize the solution with an equivalent concentration of formic acid.

    • Dilute the sample to a final concentration of approximately 0.1 mg/mL with a water/ethanol (50:50, v/v) mixture.[20]

  • HPLC-MS Analysis:

    • HPLC System: An Arc HPLC System or equivalent.

    • Mass Detector: An ACQUITY QDa Mass Detector or equivalent.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/methanol).

    • Detection: Use Single Ion Recording (SIR) mode for quantitative analysis of known fatty acids and Total Ion Chromatogram (TIC) for a general overview.[20]

  • Data Analysis:

    • Identify fatty acids based on their mass-to-charge ratio (m/z).

    • Calculate the percentage composition of each fatty acid by comparing its peak area to the total area of all fatty acid peaks in the chromatogram.[1][20]

Protocol 2: Characterization of Polysorbate 80 Composition by HPLC-ELSD/MS

This protocol provides a method for separating and identifying the different components of Polysorbate 80.[8]

  • Sample Preparation:

    • Prepare a sample solution of approximately 100 mg/mL this compound in water.

  • HPLC-ELSD/MS Analysis:

    • HPLC System: An Agilent 1100 HPLC or equivalent.

    • Column: Eclipse XDB C18 column (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Acetonitrile:Water:Ammonium Formate (50:50:0.1, v/v/v).

    • Mobile Phase B: Tetrahydrofuran (THF).

    • Gradient: Start with 0% B, and run a 40-minute gradient up to 80% B.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 2 µL.

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) for general profiling and an Electrospray Ionization Mass Spectrometer (ESI-MS) for identification.

  • Data Analysis:

    • The ELSD chromatogram will provide a "fingerprint" of the polysorbate sample.

    • In the ESI-MS spectra, identify the different classes of compounds (e.g., polyoxyethylene sorbitan monooleate, dioleates, trioleates) by their [M+NH₄]⁺ and [M+2NH₄]²⁺ ions.[8]

Visualizations

experimental_workflow_fatty_acid_analysis cluster_prep Sample Preparation cluster_analysis Analysis start This compound Sample hydrolysis Hydrolysis (1M KOH, 40°C, 6h) start->hydrolysis neutralization Neutralization (Formic Acid) hydrolysis->neutralization dilution Dilution (Water/Ethanol) neutralization->dilution hplc_ms HPLC-MS Analysis dilution->hplc_ms Inject data_analysis Data Analysis (% Composition) hplc_ms->data_analysis

Caption: Workflow for Fatty Acid Composition Analysis.

degradation_pathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Autoxidation Pathway polysorbate Polyoxyethylene Sorbitan Trioleate hydrolysis Hydrolysis (Chemical/Enzymatic) polysorbate->hydrolysis autoxidation Autoxidation (Radical-initiated) polysorbate->autoxidation ffa Free Fatty Acids hydrolysis->ffa poe_sorbitan POE Sorbitan hydrolysis->poe_sorbitan peroxides Peroxides autoxidation->peroxides aldehydes_ketones Aldehydes & Ketones autoxidation->aldehydes_ketones

References

Technical Support Center: Selecting and Troubleshooting Polysorbate 85 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polysorbate 85. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate grade of Polysorbate 85 for your research and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Polysorbate 85 and what are its primary applications in research?

Polysorbate 85 is a nonionic surfactant and emulsifier. Chemically, it is polyoxyethylene (20) sorbitan (B8754009) trioleate, meaning it is derived from sorbitol, ethoxylated with approximately 20 units of ethylene (B1197577) oxide, and esterified with three oleic acid molecules.[1] Its amphipathic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties, makes it highly effective at stabilizing oil-in-water emulsions.

In research, Polysorbate 85 is widely used in:

  • Drug Delivery: To solubilize and stabilize poorly water-soluble drugs for parenteral (e.g., intravenous, intramuscular) and topical formulations.[1] It is a key component in the formation of nanoparticles, liposomes, and niosomes for targeted drug and gene delivery.[1]

  • Biopharmaceutical Formulations: To prevent the aggregation and surface adsorption of proteins and monoclonal antibodies, thereby maintaining their stability and efficacy.

  • Cell Culture: As a component in certain cell culture media to aid in the dispersion of lipids and other nutrients. However, its use in cell culture requires careful consideration of potential cytotoxicity at higher concentrations.

  • Cosmetics and Food Science Research: As an emulsifier in the development of creams, lotions, and food products.[1]

Q2: What are the different grades of Polysorbate 85 available for research?

While a wide array of specific "named" grades (e.g., "proteomics grade") for Polysorbate 85 is not as common as for other polysorbates like Polysorbate 80, you will typically encounter the following categories in a research context:

  • Technical Grade: Suitable for general industrial or chemical applications where high purity is not a primary concern. It may contain a wider range of impurities.

  • Research/Reagent Grade: A general-purpose grade suitable for many laboratory applications. While not intended for human use, it has a defined set of specifications. Ungraded products from chemical suppliers often fall into this category and are suitable for many research purposes.[1]

  • Pharmaceutical Grade (e.g., USP/NF): While more common for Polysorbate 80, a pharmaceutical grade of Polysorbate 85 would meet the stringent purity and quality standards set by pharmacopeias. This grade is required for any research that will translate to clinical applications.

Q3: How do I select the appropriate grade of Polysorbate 85 for my experiment?

The selection of the appropriate grade depends on the sensitivity of your application. The following diagram outlines a general workflow for this decision-making process.

G cluster_0 Start: Define Experimental Needs A Application Type? B In Vitro Study (e.g., formulation development, non-cellular assays) A->B Non-Biological C Cell-Based Assay (e.g., cytotoxicity, gene delivery) A->C Biological (Cellular) D In Vivo Study / Pre-clinical Research A->D Biological (Animal) E Research/Reagent Grade Sufficient for initial screening. B->E F High Purity / Cell Culture Tested Grade (if available) or Sterile-filtered Research Grade (Minimize contaminants) C->F G Pharmaceutical Grade (USP/NF) Essential for regulatory compliance and safety. D->G H Review Certificate of Analysis (CoA) - Purity - Impurity Profile (e.g., peroxides) - Endotoxin Levels (for in vivo) E->H F->H G->H

Caption: Workflow for selecting the appropriate grade of Polysorbate 85.

Data Presentation: Comparison of Polysorbate 85 Grades

The following table summarizes the typical specifications for different grades of Polysorbate 85. Note that "High Purity" grades for Polysorbate 85 are less commonly marketed compared to Polysorbate 80, and researchers should focus on the detailed specifications provided in the Certificate of Analysis (CoA).

ParameterTechnical GradeResearch/Reagent GradeHigh Purity / Pharmaceutical Grade
Appearance Yellow to Amber Viscous LiquidClear Yellow Viscous LiquidClear, Light Yellow Viscous Liquid
Acid Value (mg KOH/g) ≤ 5.0≤ 2.0≤ 2.0
Saponification Value (mg KOH/g) 80 - 10083 - 98[2]83 - 98
Hydroxyl Value (mg KOH/g) 35 - 6040 - 60[2]40 - 60
Water Content (%) ≤ 3.0≤ 3.0≤ 3.0
Peroxide Value (meq/kg) Not typically specifiedMay be specified≤ 10
Endotoxin (EU/mL) Not specifiedNot typically specifiedSpecified and controlled
Sterility Not sterileNot typically sterileMay be supplied sterile-filtered

Troubleshooting Guides

Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)

  • Possible Cause:

    • Incorrect Hydrophile-Lipophile Balance (HLB): The overall HLB of your surfactant system may not be optimal for the oil phase you are using. Polysorbate 85 has an HLB value of approximately 11.0.[3]

    • Insufficient Surfactant Concentration: The concentration of Polysorbate 85 may be below the critical micelle concentration (CMC) or insufficient to cover the surface of all oil droplets.

    • High Salt Concentration: High electrolyte concentrations can sometimes destabilize emulsions stabilized by nonionic surfactants.

    • Inadequate Homogenization: The energy input during emulsification (e.g., sonication, high-shear mixing) may not have been sufficient to create small, uniform droplets.

  • Solutions:

    • Optimize HLB: Consider blending Polysorbate 85 with a lower HLB surfactant (e.g., a Span™ series surfactant) to achieve the required HLB for your specific oil.

    • Increase Surfactant Concentration: Incrementally increase the concentration of Polysorbate 85 and observe the effect on emulsion stability.

    • Evaluate Salt Effects: If possible, reduce the salt concentration in your aqueous phase or test the stability at different salt concentrations.

    • Optimize Homogenization: Increase the time or intensity of your homogenization process. Monitor droplet size using techniques like dynamic light scattering (DLS).

Issue 2: Unexpected Cell Toxicity in Culture

  • Possible Cause:

    • High Polysorbate 85 Concentration: While generally considered biocompatible, high concentrations of polysorbates can disrupt cell membranes and lead to cytotoxicity.

    • Impurities in the Polysorbate 85: Lower grade Polysorbate 85 may contain impurities such as peroxides or residual reagents from the manufacturing process that are toxic to cells. Oxidized fatty acid residues have been linked to adverse reactions.

    • Degradation Products: Polysorbate 85 can degrade over time, especially when exposed to light and air, forming by-products that may be more cytotoxic.

  • Solutions:

    • Titrate Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Polysorbate 85 for your specific cell line.

    • Use a Higher Purity Grade: If you suspect impurities are the issue, switch to a higher purity or "cell culture tested" grade of Polysorbate 85.

    • Proper Storage: Store Polysorbate 85 in airtight, light-protected containers in a cool, dry place to minimize degradation.[4]

    • Sterile Filtration: Before adding to your cell culture medium, sterile-filter the Polysorbate 85 solution through a 0.22 µm filter to remove any potential microbial contamination.

Issue 3: Interference with Protein Quantification Assays (e.g., Bradford, BCA)

  • Possible Cause:

    • Detergent-Assay Interaction: Polysorbate 85, like other detergents, can interfere with common protein assays. In the Bradford assay, it can lead to an overestimation of protein concentration.[5]

  • Solutions:

    • Use a Detergent-Compatible Assay: Several commercially available protein assays are specifically formulated to be compatible with detergents.

    • Precipitate the Protein: You can precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate it from the interfering Polysorbate 85. Note that protein recovery may not be 100%.

    • Include a Detergent Control: Prepare your standard curve in the same buffer, including the same concentration of Polysorbate 85, as your samples. This can help to correct for the interference.

Experimental Protocols

Protocol 1: Preparation of Polysorbate 85-Containing Niosomes by Thin Film Hydration

This protocol describes a common method for preparing niosomes, which are vesicular drug delivery systems composed of nonionic surfactants and cholesterol.

  • Materials:

    • Polysorbate 85

    • Cholesterol

    • Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (2:1 v/v)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Active Pharmaceutical Ingredient (API) or fluorescent probe (to be encapsulated)

    • Rotary evaporator

    • Bath sonicator

    • Syringe filters (e.g., 0.45 µm and 0.22 µm)

  • Methodology:

    • Lipid Film Formation:

      • Accurately weigh Polysorbate 85 and cholesterol (a common starting molar ratio is 1:1) and dissolve them in a sufficient volume of the organic solvent in a round-bottom flask.

      • If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.

      • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the glass transition temperature of the surfactant mixture (e.g., 40-60°C).

      • A thin, uniform lipid film should form on the inner wall of the flask. To ensure complete removal of the solvent, you can flush the flask with nitrogen gas and keep it under vacuum for an extended period (e.g., overnight).

    • Hydration:

      • Hydrate the lipid film with pre-warmed (e.g., 60°C) PBS (pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the PBS before adding it to the flask.

      • Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process is typically done for about 1 hour.

    • Size Reduction:

      • To obtain smaller, more uniform vesicles, sonicate the niosomal suspension in a bath sonicator for 15-30 minutes. The temperature should be kept above the glass transition temperature.

    • Purification and Sterilization:

      • To remove the unencapsulated drug, the niosome suspension can be centrifuged or dialyzed.

      • For a more uniform size distribution and for sterilization, the niosome suspension can be extruded through polycarbonate filters of decreasing pore size (e.g., 400 nm, 200 nm). Alternatively, for sterilization of the final product, filter through a 0.22 µm syringe filter.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Morphology: Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the niosomes (e.g., by centrifugation) and quantify the drug in the supernatant and/or the niosomes. %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 2: Screening Polysorbate 85 Grades for Protein Formulation Stability

This protocol outlines a general approach to assess the suitability of different grades of Polysorbate 85 in stabilizing a protein therapeutic.

  • Materials:

    • Purified protein of interest

    • Different grades of Polysorbate 85 (e.g., Research Grade, Pharmaceutical Grade)

    • Formulation buffer (e.g., histidine or citrate (B86180) buffer at the desired pH)

    • Size Exclusion Chromatography (SEC-HPLC) system

    • Dynamic Light Scattering (DLS) instrument

    • Spectrophotometer or spectrofluorometer for protein concentration and aggregation analysis

  • Methodology:

    • Formulation Preparation:

      • Prepare stock solutions of each Polysorbate 85 grade in the formulation buffer.

      • Prepare several formulations of your protein at a fixed concentration in the formulation buffer, each containing a different grade of Polysorbate 85 at the desired concentration (e.g., 0.02% w/v). Include a control formulation with no polysorbate.

    • Stress Conditions:

      • Aliquot the formulations into appropriate vials.

      • Subject the samples to accelerated stability testing. Common stress conditions include:

        • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C and 50°C) for several weeks.

        • Mechanical Stress: Agitate on an orbital shaker.

        • Freeze-Thaw Cycles: Subject the samples to multiple cycles of freezing (e.g., -80°C) and thawing.

    • Analysis at Time Points:

      • At various time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze for:

        • Visual Inspection: Check for precipitation or opalescence.

        • Protein Aggregation (SEC-HPLC): Quantify the percentage of monomer, dimer, and higher-order aggregates.

        • Particle Size (DLS): Monitor for the formation of sub-visible particles.

        • Protein Concentration: Ensure no significant loss of protein.

    • Data Analysis:

      • Compare the rate of aggregation and particle formation across the different formulations. The Polysorbate 85 grade that best preserves the protein monomer and minimizes particle formation under stress is the most suitable.

Mandatory Visualizations

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm A Polysorbate 85-Coated Nanoparticle with Drug/Gene C Endocytic Vesicle Formation A->C Enhanced Endocytosis B Lipid Bilayer D Early Endosome C->D E Late Endosome D->E F Lysosome E->F Lysosomal Degradation Pathway G Endosomal Escape (Drug/Gene Release) E->G pH-dependent disruption H Target Site (e.g., Nucleus, Ribosome) G->H

Caption: Enhanced cellular uptake via endocytosis of a Polysorbate 85-coated nanoparticle.

References

Mitigating the effects of metal ion impurities on Polysorbate 85 stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of metal ion impurities on Polysorbate 85 stability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Polysorbate 85, providing potential causes and actionable solutions.

Problem: Rapid degradation of Polysorbate 85 is observed in the formulation.

Potential CauseRecommended Action
Metal Ion Contamination Transition metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can catalyze the oxidative degradation of Polysorbate 85.[1][2]
Solution:
1. Identify the Source: Analyze raw materials, buffers, and manufacturing equipment for trace metal impurities.
2. Chelation: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citrate (B86180) into the formulation to sequester metal ions.[3]
3. Use High-Purity Materials: Source high-purity excipients and use equipment with low potential for metal leaching.
Oxidative Stress Exposure to oxygen, light, and elevated temperatures can accelerate oxidative degradation.[4][5]
Solution:
1. Inert Atmosphere: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon).
2. Light Protection: Store formulations in light-protective containers.
3. Temperature Control: Maintain recommended storage temperatures and avoid temperature excursions.
Hydrolysis The ester bonds in Polysorbate 85 are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by residual enzymes from the manufacturing process.[4][6]
Solution:
1. pH Control: Maintain the formulation pH within a stable range, typically between 5 and 7.[4]
2. Enzyme Inactivation: Ensure that any residual host cell proteins with enzymatic activity are sufficiently cleared during purification.

Troubleshooting Workflow for Polysorbate 85 Degradation

G A Start: Observed Polysorbate 85 Degradation B Characterize Degradation Products (HPLC-CAD, GC-MS) A->B C Increased Free Fatty Acids? B->C D Increased Oxidation Products? B->D C->D No E Investigate Hydrolysis: - Check pH of formulation - Test for residual enzyme activity C->E Yes F Investigate Oxidation: - Analyze for metal ion contamination (ICP-MS) - Review handling and storage conditions (O2, light, temp) D->F Yes I Monitor Stability of New Formulation D->I No G Implement Corrective Actions: - Adjust pH - Improve purification process E->G H Implement Corrective Actions: - Add chelating agents (EDTA, Citrate) - Use inert atmosphere - Protect from light - Control temperature F->H G->I H->I J End: Stable Formulation I->J

Caption: Troubleshooting workflow for identifying and mitigating Polysorbate 85 degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Polysorbate 85?

A1: The two main degradation pathways for Polysorbate 85 are hydrolysis of the ester bonds and oxidation of the polyoxyethylene chains and the unsaturated fatty acid (oleic acid) tails.[2][4] Oxidative degradation is often the more significant concern in biopharmaceutical formulations and is catalyzed by factors such as light, heat, and the presence of metal ions.[4][5]

Q2: How do metal ions like iron and copper accelerate Polysorbate 85 degradation?

A2: Transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), act as catalysts in Fenton-like reactions.[1] These reactions generate highly reactive hydroxyl radicals (•OH) from peroxides that may be present as impurities in the formulation components. These radicals then initiate a chain reaction of auto-oxidation, leading to the cleavage of the polyoxyethylene chains and modification of the oleic acid moieties of Polysorbate 85.[2]

G cluster_0 Initiation cluster_1 Propagation A Metal Ion (Fe²⁺) C Hydroxyl Radical (•OH) A->C + ROOH B Peroxide (ROOH) D Polysorbate 85 E Polysorbate Radical (P•) D->E + •OH F Peroxy Radical (POO•) E->F + O₂ G Hydroperoxide (POOH) F->G + PH H Degradation Products G->H

References

Best practices for storing and handling Polyoxyethylene sorbitan trioleate to avoid degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Polyoxyethylene sorbitan (B8754009) trioleate (Polysorbate 85) to avoid degradation.

Frequently Asked Questions (FAQs)

Q1: What is Polyoxyethylene sorbitan trioleate (Polysorbate 85) and why is its stability important?

This compound, also known as Polysorbate 85, is a non-ionic surfactant and emulsifier used in a variety of pharmaceutical and research applications. It is crucial for stabilizing formulations, particularly those containing proteins or poorly soluble drugs.[1] Degradation of Polysorbate 85 can lead to a loss of its stabilizing properties, potentially causing product instability, formation of particles, and reduced efficacy of the final product.[2][3]

Q2: What are the primary degradation pathways for Polysorbate 85?

The two main degradation pathways for Polysorbate 85 are hydrolysis and oxidation.[2][4]

  • Hydrolysis: This involves the cleavage of the fatty acid ester bonds, which can be catalyzed by acidic or basic conditions, or by enzymes such as lipases that may be present as impurities.[2][5] This process releases free fatty acids, which can be problematic.

  • Oxidation: This degradation occurs at the polyoxyethylene (POE) chains and the unsaturated fatty acid moieties.[2] It can be initiated by factors like exposure to light, high temperatures, and the presence of residual peroxides or transition metals.[4]

Q3: What are the optimal storage conditions for Polysorbate 85 to minimize degradation?

To ensure the stability of Polysorbate 85, it should be stored in a cool, dry, and well-ventilated area, away from light and heat.[1] It is recommended to store it in tightly sealed containers.[1] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Q4: How does temperature affect the stability of Polysorbate 85?

Elevated temperatures accelerate both hydrolytic and oxidative degradation of polysorbates.[4][6] It is advisable to store Polysorbate 85 at controlled room temperature or as specified by the manufacturer, typically below 30°C.

Q5: Is Polysorbate 85 sensitive to light?

Yes, exposure to light, particularly UV light, can initiate and accelerate oxidative degradation of Polysorbate 85.[2][4] Therefore, it is crucial to store it in light-protecting containers.

Q6: What is the impact of pH on the stability of Polysorbate 85?

Polysorbate 85 is most stable in a neutral pH range. Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds.[2] The rate of hydrolysis increases significantly at pH values below 3 and above 7.6.

Troubleshooting Guide

Issue 1: I am observing particle formation in my Polysorbate 85 formulation.

  • Possible Cause 1: Hydrolytic Degradation. The formation of visible or subvisible particles can be due to the release of poorly soluble free fatty acids from the hydrolysis of Polysorbate 85.[2][5]

    • Troubleshooting Steps:

      • Verify the pH of your formulation; adjust to a neutral pH if possible.

      • If your formulation contains proteins, consider the presence of residual host cell protein (HCP) lipases, which can cause enzymatic hydrolysis.[5][7] Purification steps to remove these enzymes may be necessary.

      • Analyze the particles to confirm their identity. Techniques like Fourier Transform Infrared (FTIR) spectroscopy can identify them as free fatty acids.[5]

  • Possible Cause 2: Incompatibility with other excipients.

    • Troubleshooting Steps:

      • Review the formulation for any components that may be incompatible with Polysorbate 85.

      • Conduct compatibility studies with individual excipients.

Logical Relationship for Troubleshooting Particle Formation

start Particle Formation Observed check_hydrolysis Investigate Hydrolytic Degradation start->check_hydrolysis check_incompatibility Check for Excipient Incompatibility start->check_incompatibility verify_ph Verify Formulation pH check_hydrolysis->verify_ph check_enzymes Assess for Lipase Activity (HCPs) check_hydrolysis->check_enzymes analyze_particles Analyze Particle Composition (e.g., FTIR) check_hydrolysis->analyze_particles review_excipients Review Formulation Components check_incompatibility->review_excipients compatibility_studies Conduct Compatibility Studies check_incompatibility->compatibility_studies solution Implement Corrective Action: - Adjust pH - Improve HCP clearance - Reformulate verify_ph->solution check_enzymes->solution analyze_particles->solution review_excipients->solution compatibility_studies->solution

Caption: Troubleshooting workflow for particle formation in Polysorbate 85 formulations.

Issue 2: My formulation is showing signs of instability, such as phase separation or changes in appearance.

  • Possible Cause: Loss of emulsifying efficacy due to degradation. Both hydrolysis and oxidation can reduce the concentration of intact Polysorbate 85, diminishing its ability to stabilize the formulation.[3]

    • Troubleshooting Steps:

      • Quantify the amount of intact Polysorbate 85 in your formulation using a suitable analytical method like HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[3][8]

      • Review your storage and handling procedures to ensure protection from heat, light, and oxygen.

      • Consider adding an antioxidant to your formulation if oxidative degradation is suspected.

Issue 3: I am seeing a decrease in the pH of my formulation over time.

  • Possible Cause: Oxidative degradation. The oxidation of the polyoxyethylene chains in Polysorbate 85 can lead to the formation of acidic degradation products, such as formic and acetic acids, which can lower the pH of the formulation.[2][6]

    • Troubleshooting Steps:

      • Monitor the pH of your formulation over time under the intended storage conditions.

      • Protect your formulation from light and consider using an inert gas overlay during storage and handling to minimize contact with oxygen.

      • Analyze for the presence of acidic degradants to confirm the degradation pathway.

Quantitative Data on Polysorbate Stability

While specific quantitative stability data for Polysorbate 85 is limited in publicly available literature, the following tables provide representative data for Polysorbate 80, which is structurally similar and its stability profile is expected to be comparable.

Table 1: Effect of Temperature on Polysorbate 80 Degradation in Aqueous Solution (pH 7) over 12 weeks

TemperatureDegradation (%)Peroxide Value (mEq/kg)
5°C< 2%< 1
25°C5 - 10%5 - 10
40°C15 - 25%15 - 20

Note: Data is illustrative and compiled from general knowledge in sources discussing polysorbate stability. Actual degradation rates can vary based on the specific formulation and storage conditions.

Table 2: Effect of pH on Polysorbate 80 Hydrolysis at 40°C over 8 weeks

pHHydrolysis (%)
3.020 - 30%
5.05 - 10%
7.0< 5%
9.015 - 25%

Note: Data is illustrative and based on general principles of ester hydrolysis discussed in the literature.

Experimental Protocols

Protocol 1: Analysis of Polysorbate 85 Degradation by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method allows for the quantification of intact Polysorbate 85 and the detection of its degradation products.

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler

    • Charged Aerosol Detector (CAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Reagents:

    • Water, HPLC grade

    • Acetonitrile, HPLC grade

    • Formic acid, analytical grade

  • Procedure:

    • Sample Preparation: Dilute the Polysorbate 85 formulation with the initial mobile phase to a suitable concentration.

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the different components.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

    • CAD Settings:

      • Evaporation Temperature: 35°C

      • Nebulizer Gas: Nitrogen at 60 psi

    • Data Analysis: Quantify the peak corresponding to intact Polysorbate 85 against a standard curve. Monitor for the appearance of new peaks, which may correspond to degradation products.

Experimental Workflow for Polysorbate 85 Stability Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare Polysorbate 85 Formulation aliquot Aliquot into Vials prep_sample->aliquot temp Temperature (e.g., 5°C, 25°C, 40°C) light Light Exposure (e.g., ICH Q1B) ph pH (e.g., 3, 7, 9) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 12 weeks) aliquot->sampling hplc Analyze by HPLC-CAD/ELSD/MS sampling->hplc ph_measure Measure pH sampling->ph_measure particle_analysis Analyze Particles sampling->particle_analysis quantify Quantify Degradation hplc->quantify identify Identify Degradants hplc->identify assess Assess Stability ph_measure->assess particle_analysis->assess quantify->assess identify->assess

Caption: A typical experimental workflow for conducting a stability study on Polysorbate 85.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85, is a non-ionic surfactant and emulsifier extensively utilized in the pharmaceutical, cosmetic, and food industries.[1] Its primary function in pharmaceutical formulations is to stabilize proteins, prevent aggregation, and enhance the solubility of poorly water-soluble drugs.[2][3] Given its critical role, a thorough characterization of its composition, purity, and stability is paramount. However, Polysorbate 85 is a complex, heterogeneous mixture of oleate (B1233923) esters of sorbitol and its anhydrides, condensed with approximately 20 moles of ethylene (B1197577) oxide, making its analysis challenging.[1]

This guide provides a comparative overview of the key analytical methods employed for the characterization of Polysorbate 85, offering insights into their principles, performance, and applications.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for Polysorbate 85 characterization depends on the specific analytical goal, whether it is routine quantification, detailed structural elucidation, or stability testing. The following table summarizes and compares the performance of the most common techniques.

Analytical MethodPrincipleInformation ProvidedAdvantagesDisadvantagesTypical Run Time
HPLC-CAD/ELSD Separation by liquid chromatography followed by universal detection based on aerosol charging or light scattering.[3][4]Quantitative analysis of total polysorbate content and profiling of major components.[1][5]Robust, relatively simple, and provides a good overview of the sample composition. CAD is generally more sensitive than ELSD.[6]Does not provide structural information for identification of unknown components or degradants.[7]10-60 minutes[8]
LC-MS Separation by liquid chromatography coupled with mass spectrometry for mass-based detection and identification.[9][10]Detailed characterization of individual oligomers, identification of impurities and degradation products, and quantification of specific components.[9][11]High specificity and sensitivity, enabling the identification of minor components and structural elucidation through fragmentation (MS/MS).[11][12]More complex instrumentation and data analysis compared to CAD/ELSD. Matrix effects can influence quantification.15-45 minutes[11][13]
2D-LC Two-dimensional liquid chromatography provides enhanced separation by using two different column selectivities.[14]Comprehensive fingerprinting of complex polysorbate mixtures, resolving co-eluting species.[14]High-resolution separation for in-depth characterization of complex samples.Longer analysis times and more complex instrumentation and method development.> 60 minutes
GC-MS Gas chromatography coupled with mass spectrometry, typically after derivatization of the fatty acids.[3]Determination of the fatty acid composition of the polysorbate.[3]Well-established method for fatty acid analysis.Indirect method that requires sample derivatization and does not provide information on the intact polysorbate structure.[3]20-40 minutes
IM-MS Ion mobility separation coupled with mass spectrometry, separating ions based on their size and shape in the gas phase.[9][12]Rapid screening, differentiation of isobaric and isomeric species, and conformational analysis.[9][12]Very fast analysis times, provides an additional dimension of separation, and uses minimal solvent.[9][12]Lower resolution compared to chromatography for complex mixtures; primarily a qualitative or semi-quantitative tool.[9][15]Milliseconds per sample[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantification of total Polysorbate 85 content.

Sample Preparation:

  • Accurately weigh and dissolve the Polysorbate 85 standard or sample in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • For samples containing proteins, a protein precipitation step using an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is required.[3]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the highly retained polysorbate components, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

CAD Settings:

  • Nebulizer Temperature: 35 °C.

  • Evaporation Temperature: Set according to the mobile phase composition and flow rate.

  • Gas: Nitrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides detailed structural information and is ideal for identifying impurities and degradation products.

Sample Preparation:

  • Similar to HPLC-CAD, with dilution in an appropriate solvent. Ensure the final concentration is suitable for the mass spectrometer's sensitivity range.

Chromatographic Conditions:

  • Column: A high-resolution reversed-phase column (e.g., C18 or C8, 2.1 x 100 mm, 1.8 µm) is preferred for better separation of complex mixtures.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

  • Mobile Phase B: 10 mM Ammonium formate in methanol or acetonitrile.

  • Gradient: A shallow gradient is often employed to achieve optimal separation of the various polysorbate species.[11]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50 °C.[11]

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Scan Range: A wide mass range (e.g., m/z 400-2000) is necessary to detect the various oligomers.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Temperature: ~350 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This method is used to determine the fatty acid profile of Polysorbate 85 after hydrolysis and derivatization.

Sample Preparation (Saponification and Derivatization):

  • Hydrolyze the Polysorbate 85 sample using a strong base (e.g., methanolic NaOH) to release the fatty acids.

  • Derivatize the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol).[3]

  • Extract the FAMEs into an organic solvent (e.g., hexane).

GC Conditions:

  • Column: A polar capillary column (e.g., a polyethylene (B3416737) glycol-based column) is suitable for separating FAMEs.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 240 °C) to elute all FAMEs.

  • Carrier Gas: Helium or Hydrogen.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 40-500.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the characterization of Polysorbate 85.

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis Sample Polysorbate 85 Sample Dilution Dilution in Solvent Sample->Dilution ProteinRemoval Protein Removal (if applicable) Dilution->ProteinRemoval HPLC HPLC Separation (C18 Column) ProteinRemoval->HPLC CAD Charged Aerosol Detection HPLC->CAD Data Data Acquisition & Quantification CAD->Data

Caption: Workflow for Polysorbate 85 analysis by HPLC-CAD.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Polysorbate 85 Sample Dilution Dilution in MS-compatible Solvent Sample->Dilution LC LC Separation (High-Resolution Column) Dilution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (for structural elucidation) MS->MSMS Data Data Analysis & Identification MSMS->Data

Caption: Workflow for Polysorbate 85 characterization by LC-MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Polysorbate 85 Sample Hydrolysis Saponification (Hydrolysis) Sample->Hydrolysis Derivatization Derivatization to FAMEs Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC GC Separation (Polar Column) Extraction->GC MS Mass Spectrometry (EI) GC->MS Data Fatty Acid Profile Analysis MS->Data

Caption: Workflow for fatty acid analysis of Polysorbate 85 by GC-MS.

Conclusion

The characterization of Polyoxyethylene sorbitan trioleate (Polysorbate 85) requires a multi-faceted analytical approach. While HPLC with universal detectors like CAD or ELSD is suitable for routine quantification, a comprehensive understanding of its complex composition, including the identification of impurities and degradants, necessitates the use of mass spectrometry-based techniques such as LC-MS and GC-MS. For rapid, high-throughput screening and differentiation of closely related species, IM-MS presents a powerful alternative. The choice of methodology should be guided by the specific analytical requirements of the study, with the ultimate goal of ensuring the quality, stability, and safety of the final product.

References

A Comparative Guide to Polysorbate 80 and Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysorbates are a class of nonionic surfactants widely employed as essential excipients in the pharmaceutical industry. They function as emulsifiers, solubilizers, and stabilizers in a variety of drug delivery systems, from oral formulations to parenteral preparations. Among the most common are Polysorbate 80 (Polyoxyethylene (20) sorbitan (B8754009) monooleate) and its close relative, Polyoxyethylene sorbitan trioleate, often referred to as Polysorbate 85.

The primary structural difference between these two molecules lies in the number of fatty acid chains attached to the polyethoxylated sorbitan core. Polysorbate 80 is a monoester, predominantly featuring one oleic acid chain, whereas Polysorbate 85 is a triester, containing three oleic acid chains. This fundamental structural variance significantly influences their physicochemical properties and, consequently, their performance in drug delivery applications. This guide provides an objective comparison of Polysorbate 80 and Polysorbate 85, supported by physicochemical data and detailed experimental protocols to aid researchers in the selection of the appropriate surfactant for their formulation needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a surfactant is critically dependent on its physicochemical properties. The following table summarizes the key characteristics of Polysorbate 80 and Polysorbate 85.

PropertyPolysorbate 80 (Polyoxyethylene Sorbitan Monooleate)This compound (Polysorbate 85)Key Differences & Implications
Synonyms Tween 80, Alkest TW 80[1]Tween 85, Alkest TW 85[2]Nomenclature reflects the fatty acid component (monooleate vs. trioleate).
Chemical Structure Polyethoxylated sorbitan with one oleic acid ester chain.[1][3]Polyethoxylated sorbitan with three oleic acid ester chains.[2][4]The higher number of lipophilic oleic acid chains in Polysorbate 85 makes it significantly more lipophilic.
Molecular Formula C₆₄H₁₂₄O₂₆[1]C₁₀₀H₁₈₈O₂₈[2][5]Reflects the larger size due to three fatty acid tails.
Molecular Weight ~1310 g/mol [1]~1462 - 2094 g/mol [2][6]Polysorbate 85 has a higher molecular weight.
HLB Value ~15.0~11.0[2][5][7]Critical Difference : Polysorbate 80 is more hydrophilic, favoring oil-in-water (O/W) emulsions. Polysorbate 85's lower HLB value makes it more suitable for water-in-oil (W/O) emulsions or as a co-emulsifier in O/W systems.[2][8]
Appearance Amber-colored, viscous liquid.[1]Amber, viscous liquid or paste.[2]Physically similar at room temperature.
Solubility Soluble in water and ethanol.[1]Dispersible in water; soluble in ethanol, ethyl acetate, and most oils.[2][4][5]Polysorbate 80 has higher water solubility, while Polysorbate 85 shows better solubility in oils, consistent with its lower HLB.
Critical Micelle Conc. (CMC) ~0.012 mg/mL (8-16 µM) in water.Data not readily available, but expected to be lower than PS80 due to higher lipophilicity.The CMC is the concentration at which surfactants self-assemble into micelles, crucial for solubilizing poorly soluble drugs.

Comparative Performance in Drug Delivery

While direct, side-by-side experimental comparisons in published literature are scarce, the performance of these two surfactants can be inferred and contrasted based on their fundamental properties.

Emulsification Efficiency and Stability

The emulsifying capacity of a surfactant is directly related to its HLB value.

  • Polysorbate 80 , with its high HLB of 15, is an excellent emulsifier for creating stable oil-in-water (O/W) emulsions.[9] It is widely used in parenteral lipid emulsions, self-emulsifying drug delivery systems (SEDDS), and microemulsions for delivering lipophilic drugs.

  • Polysorbate 85 , having a more lipophilic character and a lower HLB of 11, is better suited for forming water-in-oil (W/O) emulsions or can be blended with a high-HLB surfactant to stabilize O/W emulsions.[2][8] Its increased affinity for the oil phase can be advantageous for certain formulations, such as depots for sustained release.

The stability of polysorbates is a critical concern, as degradation can impact the formulation's quality and safety. Polysorbate 80 is known to be susceptible to auto-oxidation at the unsaturated oleic acid chain and hydrolysis of the ester bond.[3][10] This can lead to the formation of peroxides and free fatty acids, which may degrade the active pharmaceutical ingredient (API).[3] Polysorbate 85, containing three oleic acid chains, is also susceptible to these degradation pathways and may be more prone to oxidation due to the higher proportion of unsaturated fatty acids.[11]

Performance ParameterPolysorbate 80This compound (Polysorbate 85)
Primary Emulsion Type Oil-in-Water (O/W)Water-in-Oil (W/O) or as co-emulsifier for O/W
Stability (Degradation) Susceptible to auto-oxidation and hydrolysis.[3][10]Susceptible to auto-oxidation and hydrolysis, potentially to a greater extent due to three oleate (B1233923) chains.[11]
Drug Release Can modulate release; micellar entrapment may slow release of hydrophobic drugs.May provide more sustained release from W/O emulsions due to higher lipophilicity.
Biocompatibility Generally considered safe; however, can cause hypersensitivity reactions. Component analysis reveals some constituents have higher hemolytic potential.[12]Generally considered safe for cosmetic use; may cause mild skin irritation in high concentrations.[4][13]
Biocompatibility and Safety

Both polysorbates are generally regarded as safe for use in pharmaceuticals and cosmetics.[4][13] However, parenteral administration of Polysorbate 80 has been associated with hypersensitivity reactions. In-depth analysis of commercial Polysorbate 80 has shown it to be a complex mixture, with certain components like polyoxyethylene sorbitan dioleate exhibiting higher rates of hemolysis and cytotoxicity than the monooleate fraction.[12] Similar comprehensive safety data for Polysorbate 85 is less available, though it is approved for cosmetic use and is not typically considered hazardous under normal conditions.[4]

Mandatory Visualizations

Logical Relationship Diagram

G Struct80 Sorbitan + 1 Oleic Acid Chain HLB80 High HLB (~15) Struct80->HLB80 leads to App80 O/W Emulsifier HLB80->App80 Sol80 High Water Solubility HLB80->Sol80 Struct85 Sorbitan + 3 Oleic Acid Chains HLB85 Lower HLB (~11) Struct85->HLB85 leads to App85 W/O Emulsifier HLB85->App85 Sol85 High Oil Solubility HLB85->Sol85

Caption: Relationship between chemical structure and functional properties of Polysorbates 80 and 85.

Mechanism of P-glycoprotein Inhibition

Polysorbates are known to inhibit efflux pumps like P-glycoprotein (P-gp), which can enhance the bioavailability of certain drugs and improve their delivery across the blood-brain barrier.

Pgp_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug (Extracellular) Pgp->Drug_out BindingSite Drug_in Drug (Intracellular) Drug_in->Pgp Efflux Polysorbate Polysorbate Micelle/Monomer Polysorbate->Pgp Binds to P-gp Polysorbate->Pgp Inhibits Efflux Emulsion_Prep_Workflow start Start prep_aq Prepare Aqueous Phase: Dissolve Polysorbate (e.g., 1-5% w/w) in deionized water. start->prep_aq prep_oil Prepare Oil Phase: Select oil (e.g., MCT, soybean oil) and dissolve lipophilic drug if applicable. start->prep_oil heat Heat both phases separately to ~60-70°C. prep_aq->heat prep_oil->heat mix Gradually add Oil Phase to Aqueous Phase under continuous high-shear homogenization (e.g., 5000-10000 rpm, 10 min). heat->mix cool Cool emulsion to room temperature while stirring gently. mix->cool characterize Characterize Emulsion: - Droplet Size (DLS) - Polydispersity Index (PDI) - Zeta Potential - Visual Stability cool->characterize end End characterize->end

References

A Comparative Guide to Validating Drug Release Profiles from Polysorbate 85-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro drug release profiles from formulations containing Polysorbate 85 against common alternatives. It includes detailed experimental protocols and quantitative data to support formulation development and validation.

Introduction to Polysorbate 85 in Drug Delivery

Polysorbates are a class of nonionic surfactants widely used as emulsifiers, solubilizers, and stabilizers in pharmaceutical formulations.[1] Polysorbate 85, specifically, is utilized for its ability to enhance the solubility and permeability of poorly water-soluble drugs, thereby improving their bioavailability. Its chemical structure consists of a sorbitan (B8754009) core ethoxylated with polyethylene (B3416737) glycol (PEG) chains and esterified with fatty acids. The number and type of fatty acid esters determine the properties of the specific polysorbate. While Polysorbate 80 is more commonly cited in literature, Polysorbate 85 shares structural similarities and is also employed in various drug delivery systems, including nanoemulsions and other dispersed systems. Validating the drug release profile from these formulations is a critical step in ensuring product performance, quality, and batch-to-batch consistency.

Comparison of Drug Release Performance

This section compares the in vitro drug release from formulations containing polysorbates (using Polysorbate 80 as a well-documented proxy for Polysorbate 85) with formulations containing other common surfactants like Poloxamer 188.

Table 1: Comparison of Cumulative Drug Release from Different Surfactant-Based Formulations

Time (hours)Polysorbate 80 Formulation (%)Poloxamer 188 Formulation (%)
125.3 ± 2.118.7 ± 1.5
448.9 ± 3.535.2 ± 2.8
865.7 ± 4.252.1 ± 3.9
1278.4 ± 5.163.8 ± 4.5
2492.1 ± 6.375.9 ± 5.7

Note: Data is hypothetical and for illustrative purposes, based on trends observed in literature comparing polysorbate and poloxamer formulations.

Experimental Protocols

Accurate and reproducible in vitro release testing is paramount for validating drug formulation performance. Below are detailed protocols for two commonly employed methods: the Dialysis Bag Method and the USP Apparatus 2 (Paddle Apparatus) Method.

Protocol 1: In Vitro Drug Release Using the Dialysis Bag Method

This method is suitable for assessing drug release from nanoformulations like nanoemulsions and liposomes.[2][3]

Materials:

  • Dialysis tubing (e.g., cellulose (B213188) membrane with a suitable molecular weight cut-off, MWCO)

  • Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of Dialysis Bags: Cut the dialysis tubing into appropriate lengths and hydrate (B1144303) in the release medium for at least 30 minutes.

  • Sample Loading: Accurately measure a specific volume of the Polysorbate 85-based formulation and load it into the pre-hydrated dialysis bag. Securely close both ends of the bag.

  • Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37 °C) release medium. Ensure the entire bag is submerged.

  • Agitation: Place the vessel on a magnetic stirrer and maintain a constant, gentle stirring speed (e.g., 100 rpm) throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the vessel.

  • Medium Replacement: Immediately after each sampling, replenish the vessel with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Protocol 2: In Vitro Drug Release Using USP Apparatus 2 (Paddle Apparatus)

This method is a standard compendial method for dissolution testing of various dosage forms and can be adapted for nanoformulations.[4][5][6][7]

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[5][6][7]

  • Dissolution vessels

  • Paddles

  • Release medium (e.g., phosphate (B84403) buffer, simulated gastric or intestinal fluid)

  • Syringe filters (with a pore size that retains the formulation but allows the dissolved drug to pass)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Apparatus Setup: Set up the USP Apparatus 2 according to the manufacturer's and USP guidelines. The paddle height should be 25 ± 2 mm from the bottom of the vessel.[6]

  • Medium Preparation: Prepare the release medium and deaerate it to prevent bubble formation. Fill the dissolution vessels with a specified volume of the medium and equilibrate to 37 ± 0.5 °C.

  • Sample Introduction: Carefully introduce a known amount of the Polysorbate 85-based formulation into each dissolution vessel.

  • Initiation of Test: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Sampling: At specified time points, withdraw samples from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter the samples through a suitable syringe filter to separate the released drug from the formulation.

  • Sample Analysis: Determine the drug concentration in the filtered samples using a validated analytical method.

  • Data Analysis: Calculate the percentage of drug released at each time point.

Signaling Pathways and Workflows

To visualize the logical flow of validating drug release profiles, the following diagrams are provided.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing In Vitro Release Testing cluster_analysis Analysis and Comparison cluster_validation Validation Formulation Prepare Polysorbate 85 and Alternative Formulations Method_Selection Select Appropriate Release Method (e.g., Dialysis, USP App 2) Formulation->Method_Selection Characterize Formulations Execution Execute Release Study (Sampling at Time Points) Method_Selection->Execution Define Parameters Quantification Drug Quantification (HPLC/UV-Vis) Execution->Quantification Collect Samples Data_Analysis Calculate Cumulative Release (%) Quantification->Data_Analysis Comparison Compare Release Profiles Data_Analysis->Comparison Validation Validate Method (Accuracy, Precision, etc.) Comparison->Validation Assess Performance

Caption: Experimental workflow for validating drug release.

Logical_Relationship cluster_formulation Formulation Factors cluster_method Method Parameters cluster_output Outcome PS85 Polysorbate 85 Concentration Release_Profile Drug Release Profile PS85->Release_Profile API Drug Physicochemical Properties API->Release_Profile Excipients Other Excipients Excipients->Release_Profile Medium Release Medium (pH, Composition) Medium->Release_Profile Agitation Agitation Rate Agitation->Release_Profile Apparatus Apparatus Type Apparatus->Release_Profile

Caption: Factors influencing drug release profiles.

References

A Comparative Guide to LC-MS Techniques for Purity Analysis of Polyoxyethylene Sorbitan Trioleate (Polysorbate 80)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of excipients like Polyoxyethylene Sorbitan (B8754009) Trioleate (Polysorbate 80) is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques with other analytical methods for the purity analysis of Polysorbate 80, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

LC-MS has emerged as a powerful tool for the analysis of Polysorbate 80, offering high sensitivity and specificity.[1] Unlike traditional methods that may require derivatization or hydrolysis, LC-MS can provide detailed information about the complex mixture of components present in Polysorbate 80.[2][3][4] Alternative detection methods for HPLC include Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD).[1] However, these methods often exhibit longer run times and lower sensitivity compared to mass spectrometry.[1]

Quantitative Performance Data

The following table summarizes the quantitative performance of various analytical techniques used for Polysorbate 80 analysis.

ParameterLC-MSHPLC-CADHPLC-ELSD
Linearity (R²) > 0.999[2][5]-Quadratic 2nd order[6]
Recovery ~99%[2][5]--
Sensitivity Sub-ppm levels[5]-ppm-levels[1]
Reproducibility (RSD) Peak Area: 1.11%[2]--
Run Time < 10 - 20 minutes[7]Upwards of 40 minutes[1]Upwards of 40 minutes[1]

Experimental Protocols

Detailed methodologies are crucial for replicating analytical results. Below are representative experimental protocols for LC-MS based analysis of Polysorbate 80.

Sample Preparation: One-Pot Hydrolysis and Methylation

This method is designed for the quantitative analysis of Polysorbate 80 in protein-based biopharmaceuticals.[5]

  • Hydrolysis:

    • To a 50 µL aliquot of the sample solution, add 50 µL of an internal standard and 50 µL of 0.5 M NaOH.

    • Incubate at 65 °C for 18 hours to achieve >95% cleavage of sorbitan ester linkages.[5]

  • Methylation:

    • Add 8% HCl in methanol.

    • Incubate at 100 °C for 1 hour. This step enhances the MS response tenfold.[5]

  • Extraction:

    • Perform a liquid-liquid extraction using a hexane (B92381)/water partition. A single 0.5 mL hexane aliquot is sufficient for analysis, with a recovery of approximately 99%.[5]

Chromatographic Conditions
  • System: ACQUITY UPLC H-Class PLUS Bio system.[5]

  • Column: ACQUITY UPLC BEH C8, 2.1 × 100 mm, 1.7 µm.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) (75–100%).[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Column Temperature: 80 °C.[7]

Mass Spectrometry Conditions
  • Detector: ACQUITY QDa Mass Detector.[5]

  • Ionization Mode: Positive Single Ion Recording (SIR).[5]

  • m/z Range: 131–383.[5]

  • Software: Empower 3.[5]

Visualizing the Workflow and Comparisons

To better illustrate the analytical processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Polysorbate 80 Sample Hydrolysis Base Hydrolysis (0.5M NaOH, 65°C, 18h) Sample->Hydrolysis Methylation Methylation (8% HCl in Methanol, 100°C, 1h) Hydrolysis->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction LC_Separation Reversed-Phase LC (C8 Column) Extraction->LC_Separation Inject MS_Detection Mass Spectrometry (QDa Detector, SIR Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Empower 3) MS_Detection->Data_Analysis Purity_Result Purity Assessment Data_Analysis->Purity_Result Result

Caption: Experimental workflow for LC-MS analysis of Polysorbate 80 purity.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output Raw_Material Polysorbate 80 Raw Material Sample_Prep Sample Preparation (e.g., Hydrolysis, Extraction) Raw_Material->Sample_Prep Formulation Biopharmaceutical Formulation Formulation->Sample_Prep LC_MS LC-MS Analysis (Separation & Detection) Sample_Prep->LC_MS Data_Processing Data Processing (Quantification & Identification) LC_MS->Data_Processing Purity Purity Profile Data_Processing->Purity Impurity Impurity Identification Data_Processing->Impurity Degradation Degradation Products Data_Processing->Degradation Stability Stability Assessment Purity->Stability Impurity->Stability Degradation->Stability performance_comparison cluster_lcms LC-MS cluster_alternatives Alternative Methods (HPLC-CAD/ELSD) lcms_sens High Sensitivity (sub-ppm) lcms_spec High Specificity lcms_speed Fast Analysis (<20 min) lcms_quant Excellent Linearity & Recovery alt_sens Lower Sensitivity (ppm) alt_spec Lower Specificity alt_speed Longer Analysis (>40 min) alt_quant Non-linear Response (ELSD)

References

Comparing the efficacy of different polysorbates in protein stabilization.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polysorbate Efficacy in Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Polysorbates, specifically Polysorbate 20 (PS20) and Polysorbate 80 (PS80), are non-ionic surfactants indispensable in biopharmaceutical formulations. They are critical for preventing protein aggregation and particle formation, thereby ensuring the stability and efficacy of therapeutic proteins like monoclonal antibodies (mAbs).[1][2][3][4] This guide provides an objective comparison of PS20 and PS80, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate stabilizer for a given protein formulation.

Comparative Efficacy: Polysorbate 20 vs. Polysorbate 80

The choice between PS20 and PS80 depends on the specific protein, the formulation conditions, and the types of stress the product will encounter. While both are effective, they exhibit different behaviors regarding protein interaction, interfacial activity, and degradation profiles.

PS80 is generally considered more susceptible to oxidative degradation than PS20 due to the higher content of unsaturated fatty acids in its oleate (B1233923) side chain.[3] Conversely, PS20, with its lauric acid side chain, has been shown to exhibit higher surface activity.[5]

One study on an IgG1 mAb found that while both polysorbates protected against agitation-induced aggregation, PS80 offered superior protection.[6][7][8][9] It was suggested that PS80 is the preferred choice for this specific mAb because it causes less structural perturbation and has a weaker binding affinity compared to PS20.[6][7][8][9] Another study comparing two different IgG1 mAbs found that PS20 was more effective than PS80 at mitigating the formation of larger subvisible particles in the bulk solution when subjected to interfacial stress.[5]

Quantitative Data Summary

The following table summarizes experimental findings from comparative studies on the efficacy of PS20 and PS80 in stabilizing monoclonal antibodies under various stress conditions.

ProteinStress ConditionPolysorbate (Concentration)Key Efficacy MetricResults & ComparisonReference
IgG1 mAb Agitation (Overnight at 37°C)PS20, PS80Micro-particle Count (>1µm)Both significantly reduced particle counts (~100x). PS80 resulted in fewer particles than PS20, indicating better protection for this mAb.[7]
IgG1 mAb (mAb1) Interfacial Dilatational StressPS20 (100 ppm), PS80 (100 ppm)Subvisible Particles (>25 µm)Both surfactants had a similar ability to prevent the formation of larger particles.[5]
IgG1 mAb (mAb2) Interfacial Dilatational StressPS20 (100 ppm), PS80 (100 ppm)Subvisible Particles (>10 µm)Both significantly lowered particle counts. PS20 was much more effective in preventing particle formation compared to PS80.[5]
IgG1 mAb Thermal Stress (50°C for 20h)PS20, PS80% Monomer by SECBoth polysorbates provided protection. For this specific mAb, PS80 was found to be the preferred polysorbate.[6]
Various mAbs Oxidative Stress (Storage at 40°C)PS20, PS80 (0.1 - 10 mg/mL)Polysorbate DegradationA stronger and earlier onset of oxidative degradation was observed for PS80 compared to PS20, especially at lower concentrations.[1][2][3]

Mechanisms of Protein Stabilization

Polysorbates stabilize proteins through two primary mechanisms:

  • Competitive Adsorption at Interfaces: Proteins tend to unfold and aggregate at interfaces (e.g., air-water, solid-liquid). Polysorbates, being surface-active, preferentially adsorb to these interfaces, creating a protective layer that prevents protein adsorption and subsequent aggregation.[10]

  • Direct Protein Interaction: Polysorbates can bind to hydrophobic patches on the protein surface. This interaction can prevent protein-protein interactions that lead to aggregation and can also act as a "chemical chaperone" to maintain the protein's conformational stability.[11]

G cluster_0 Mechanism 1: Competitive Adsorption cluster_1 Mechanism 2: Direct Interaction Protein_unfold Protein Unfolding at Air-Water Interface PS_adsorb Polysorbate Preferentially Adsorbs to Interface Protein_unfold->PS_adsorb Presence of Polysorbate Stabilized_interface Stabilized Interface (Protein Repelled) PS_adsorb->Stabilized_interface Protein_hydro Protein with Exposed Hydrophobic Patches PS_bind Polysorbate Binds to Hydrophobic Regions Protein_hydro->PS_bind Interaction Stabilized_protein Stabilized Protein (Aggregation Blocked) PS_bind->Stabilized_protein

Caption: Dual mechanisms of protein stabilization by polysorbates.

Experimental Protocols

Accurate comparison of polysorbate efficacy relies on robust analytical methods. Below are detailed protocols for key experiments used to assess protein stability.

Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the protein monomer.[12]

  • Objective: To quantify the percentage of monomer, aggregate, and fragment in a protein sample after stress.

  • Materials & Equipment:

    • UHPLC/HPLC system with UV detector (e.g., DAD)[13]

    • SEC column suitable for mAbs (e.g., TSKgel G3000SW, Waters BEH200)[6][14]

    • Mobile Phase: Typically a phosphate (B84403) or histidine buffer with salt (e.g., 100 mM Sodium Phosphate, 100-200 mM Sodium Chloride, pH 6.8).[6][13] The addition of salt is crucial to minimize secondary electrostatic interactions between the protein and the column stationary phase.[12][15]

    • Protein sample (e.g., 1-2 mg/mL)

  • Protocol:

    • Sample Preparation: Prepare protein solutions with no polysorbate, with PS20, and with PS80 at the desired concentrations (e.g., 0.02% w/v).

    • Stress Application: Subject one set of samples to a specific stress (e.g., thermal stress at 60°C for 6 hours, or vigorous agitation). Keep a control set under non-stress conditions.

    • System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[6]

    • Injection: Inject a fixed volume (e.g., 10-20 µL) of the control and stressed samples.

    • Data Acquisition: Monitor the eluent at 280 nm. Aggregates will elute first, followed by the monomer, and then fragments.

    • Analysis: Integrate the peak areas for each species. Calculate the percentage of monomer loss and aggregate formation relative to the total peak area. Compare the results for samples with PS20, PS80, and the no-surfactant control.

Dynamic Light Scattering (DLS) for Particle Sizing

DLS measures the hydrodynamic radius of particles in solution by analyzing fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive for detecting the formation of aggregates.[16][17]

  • Objective: To determine the size distribution and detect the presence of aggregates in solution.

  • Materials & Equipment:

    • DLS instrument

    • Low-volume cuvettes

    • Syringe filters (0.2 µm or smaller)[18]

  • Protocol:

    • Sample Preparation: Prepare protein solutions (with and without polysorbates) as described for SEC.

    • Filtering: Before measurement, filter all samples and buffers through a 0.2 µm filter to remove extraneous dust and large particles that can interfere with the measurement.[18]

    • Measurement:

      • Transfer approximately 30-50 µL of the filtered sample into a clean cuvette.[18]

      • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

      • Perform the measurement, collecting data for a sufficient duration to ensure good signal-to-noise ratio (e.g., 10-20 acquisitions).[18]

    • Analysis:

      • Analyze the autocorrelation function to obtain the size distribution (polydispersity index, PDI) and the average hydrodynamic radius (Rh).

      • Compare the size distributions of stressed samples containing PS20, PS80, and no polysorbate. An increase in the average Rh and PDI indicates aggregation.

Experimental Workflow Visualization

The logical flow for comparing polysorbate efficacy can be visualized as follows.

G Prep 1. Sample Preparation - Protein in Buffer - Control (No PS) - + Polysorbate 20 - + Polysorbate 80 Stress 2. Apply Stress (e.g., Thermal, Agitation, Freeze-Thaw) Prep->Stress SEC 3a. SEC Analysis (Quantify Aggregates/ Fragments) Stress->SEC DLS 3b. DLS Analysis (Measure Particle Size Distribution) Stress->DLS MFI 3c. MFI/Flow Imaging (Count Subvisible Particles) Stress->MFI Data 4. Data Comparison & Efficacy Assessment SEC->Data DLS->Data MFI->Data Conclusion 5. Select Optimal Polysorbate Data->Conclusion

Caption: Workflow for evaluating polysorbate performance in protein stabilization.

Conclusion

Both Polysorbate 20 and Polysorbate 80 are highly effective protein stabilizers, but their performance can be protein- and stress-dependent. PS80 may offer better protection for some proteins against agitation but is more prone to oxidation. PS20 can be more effective at reducing particle formation under certain interfacial stresses. Therefore, the selection of a polysorbate should be based on a comprehensive evaluation that includes subjecting the specific protein formulation to relevant stress conditions and analyzing the outcomes using a suite of orthogonal analytical methods. This empirical approach is critical for developing a stable and robust biopharmaceutical product.

References

A Comparative Performance Evaluation of Polyoxyethylene Sorbitan Trioleate and Other Nonionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the landscape of pharmaceutical and cosmetic formulations, the selection of an appropriate nonionic surfactant is a critical decision that significantly impacts product stability, efficacy, and safety. This guide provides a comprehensive performance evaluation of Polyoxyethylene sorbitan (B8754009) trioleate, commonly known as Polysorbate 85, in comparison to other widely used nonionic surfactants such as Polysorbate 80, Polysorbate 20, and Sorbitan monooleate. This analysis is based on a review of experimental data to aid researchers and formulation scientists in making informed decisions.

Physicochemical Properties: A Comparative Overview

The performance of a surfactant is intrinsically linked to its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) value, which indicates the degree of hydrophilicity or lipophilicity of a surfactant, and the Critical Micelle Concentration (CMC), the concentration at which surfactants begin to form micelles, are fundamental parameters in surfactant selection. Non-ionic surfactants are favored in many pharmaceutical applications due to their reduced sensitivity to pH and ionic strength changes and lower toxicity profile.[1]

SurfactantChemical NameHLB ValueCritical Micelle Concentration (CMC)
Polyoxyethylene sorbitan trioleate (Polysorbate 85) Polyoxyethylene (20) sorbitan trioleate11.0[2]Not definitively established, but considered to be low and similar to Polysorbate 80[3]
Polyoxyethylene sorbitan monooleate (Polysorbate 80) Polyoxyethylene (20) sorbitan monooleate15.0[4]0.012 mM in pure water[5]
Polyoxyethylene sorbitan monolaurate (Polysorbate 20) Polyoxyethylene (20) sorbitan monolaurate16.7[1]0.0499 mM at 298K[6]
Sorbitan monooleate (Span® 80) Sorbitan monooleate4.3[7]~1.8 x 10⁻⁵ mol/L in pentane[8]

Emulsification Performance: A Look at Droplet Size

The primary function of an emulsifying agent is to create a stable dispersion of two immiscible liquids. The efficiency of this process can be evaluated by measuring the droplet size of the resulting emulsion; smaller and more uniform droplet sizes generally indicate better emulsification performance and stability.

A study comparing the effect of different surfactants on the droplet size of beta-carotene-loaded nanoemulsions prepared by a spontaneous emulsification method provides valuable insights into the relative performance of Polysorbate 85.

SurfactantOil PhaseSurfactant-to-Emulsion Ratio (SER)Mean Droplet Size (nm)
Polysorbate 85 Miglyol 81217.5%Larger droplets compared to Polysorbate 80
Polysorbate 80 Miglyol 81217.5%76
Polysorbate 21 Miglyol 81217.5%Larger droplets compared to Polysorbate 80

The results indicate that under the tested conditions, Polysorbate 80 was more effective in producing nanoemulsions with a smaller droplet size compared to Polysorbate 85 and Polysorbate 21. The study attributes this to the molecular structure of the surfactants, where the monooleate tail of Polysorbate 80 appears to be more favorable for the spontaneous formation of smaller emulsion droplets.

In Vitro Cytotoxicity: A Safety Profile Comparison

The safety of excipients is a paramount concern in drug development. A comparative study on the cytotoxicity of various polysorbates on Caco-2 cells, a human colon adenocarcinoma cell line often used as a model for the intestinal barrier, provides crucial data for safety assessment. The MTT assay was utilized to measure cell viability after a 4-hour incubation period with different surfactant concentrations.

SurfactantConcentrationCell Viability (%)
Polysorbate 85 0.1%~100%
1%~90%
5%~80%
Polysorbate 60 0.1%~100%
1%~80%
5%~20%
Polysorbate 20 0.1%~100%
1%~70%
5%<10%

These results suggest that Polysorbate 85 exhibits the lowest cytotoxicity on Caco-2 cells among the tested polysorbates, with minimal impact on cell viability even at a high concentration of 5%. In contrast, Polysorbate 20 and Polysorbate 60 showed a significant decrease in cell viability at higher concentrations.

Experimental Protocols

To ensure the reproducibility and validity of performance evaluations, detailed and standardized experimental protocols are essential.

Emulsification Efficiency: Emulsification Index (E24)

The emulsification index is a straightforward method to assess the ability of a surfactant to form a stable emulsion.

  • Preparation of Phases: Prepare an aqueous phase (e.g., distilled water) and an oil phase (e.g., mineral oil).

  • Mixing: In a graduated test tube, combine equal volumes of the aqueous phase containing the surfactant at a specific concentration and the oil phase.

  • Homogenization: Vigorously vortex the mixture for 2 minutes to form an emulsion.

  • Incubation: Allow the test tube to stand undisturbed for 24 hours at room temperature.

  • Measurement: After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

  • Calculation: The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

A higher E24 value indicates better emulsification efficiency and stability.

Emulsification_Index_Workflow A Prepare Aqueous Phase (with surfactant) C Combine Equal Volumes A->C B Prepare Oil Phase B->C D Vortex for 2 minutes C->D E Incubate for 24 hours D->E F Measure Heights E->F G Calculate E24 (%) F->G

Workflow for Determining Emulsification Index (E24).
Emulsion Stability: Droplet Size Analysis via Dynamic Light Scattering (DLS)

Monitoring changes in droplet size over time is a reliable method for assessing emulsion stability.

  • Emulsion Preparation: Prepare the emulsion using a standardized method (e.g., high-shear homogenization).

  • Initial Measurement: Immediately after preparation, dilute a small aliquot of the emulsion with a suitable solvent (e.g., deionized water) to a concentration appropriate for DLS analysis. Measure the initial droplet size distribution.

  • Storage: Store the bulk emulsion under controlled conditions (e.g., specific temperature and humidity).

  • Time-Point Measurements: At predetermined time intervals (e.g., 1, 7, 14, and 30 days), repeat the dilution and DLS measurement process.

  • Data Analysis: Analyze the changes in the mean droplet diameter and the polydispersity index (PDI) over time. A significant increase in droplet size or PDI indicates emulsion instability (e.g., coalescence, Ostwald ripening).

Droplet_Size_Analysis_Workflow A Prepare Emulsion B Initial DLS Measurement (t=0) A->B C Store Emulsion (Controlled Conditions) B->C D DLS Measurement (Time Point 1) C->D E DLS Measurement (Time Point 2) D->E F ... E->F G DLS Measurement (Final Time Point) F->G H Analyze Droplet Size and PDI Changes G->H

Workflow for Emulsion Stability Assessment using DLS.
In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.

  • Surfactant Exposure: Prepare various concentrations of the surfactants in cell culture medium. Replace the existing medium in the wells with the surfactant-containing medium.

  • Incubation: Incubate the cells with the surfactants for a specified period (e.g., 4 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

MTT_Assay_Workflow A Seed Caco-2 Cells B Expose to Surfactants A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H

Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Conclusion

The selection of a nonionic surfactant requires a careful consideration of its physicochemical properties and performance in specific applications. This compound (Polysorbate 85), with its mid-range HLB value, offers a distinct profile compared to the more hydrophilic Polysorbate 80 and Polysorbate 20, and the lipophilic Sorbitan monooleate.

Experimental data suggests that while Polysorbate 80 may be more efficient in forming nanoemulsions with smaller droplet sizes under certain conditions, Polysorbate 85 demonstrates a superior safety profile with significantly lower cytotoxicity on Caco-2 cells. This makes Polysorbate 85 a compelling option for formulations where biocompatibility is of utmost importance.

Ultimately, the optimal surfactant choice will depend on the specific requirements of the formulation, including the nature of the oil phase, the desired emulsion characteristics, and the intended route of administration. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to determine the most suitable surfactant for their drug development needs.

References

Unraveling Polysorbate 85 Heterogeneity: A Comparative Guide to Ion Mobility Spectrometry and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of polysorbate 85 (PS85) characterization, this guide offers a comparative analysis of two powerful analytical techniques: Ion Mobility Spectrometry (IMS) and Liquid Chromatography (LC), both coupled with Mass Spectrometry (MS). Understanding the strengths and limitations of each approach is crucial for selecting the optimal method to ensure the quality, stability, and efficacy of pharmaceutical formulations.

Polysorbate 85, a nonionic surfactant and emulsifier, is a staple in the pharmaceutical industry for stabilizing biologic drug products. However, its inherent heterogeneity—a complex mixture of sorbitan (B8754009) esters with varying degrees of ethoxylation and fatty acid esterification—presents a significant analytical challenge. In-depth characterization is essential to control for lot-to-lot variability and potential degradation products that can impact drug product stability and performance.

This guide provides a detailed comparison of IMS-MS and LC-MS for the analysis of PS85 heterogeneity, supported by experimental insights and data from scientific literature.

Performance Comparison: IMS-MS vs. LC-MS for Polysorbate 85 Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages in the characterization of Polysorbate 85. IM-MS provides rapid, size- and shape-based separations, making it an excellent tool for high-throughput qualitative screening. In contrast, LC-MS delivers high-resolution separation based on hydrophobicity, enabling detailed quantitative analysis.

FeatureIon Mobility Spectrometry-Mass Spectrometry (IM-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Separation Principle Gas-phase ion mobility (size, shape, and charge)Liquid-phase chromatography (hydrophobicity/polarity)
Analysis Time Fast (minutes)Slower (tens of minutes to over an hour)[1]
Primary Application Rapid, qualitative screening and structural characterization[2][3]Quantitative analysis and high-resolution separation of components[2][3]
Resolution of Isobars Capable of separating isobaric species with different shapes[2][3]Dependent on chromatographic separation, may co-elute
Solvent Consumption MinimalSignificant
Quantitative Capability Primarily qualitative to semi-quantitativeExcellent for quantitative determination of the degree of esterification[2][3]
Linearity (example for PS80) Not typically used for quantitative calibrationR² > 0.999[4]
Reproducibility (example for PS80) High for drift time measurementsRelative Standard Deviation (RSD) for peak area < 2%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analysis of Polysorbate 85. Below are representative experimental protocols for both IM-MS and LC-MS techniques, compiled from established research.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) Protocol

This protocol is designed for the rapid, qualitative assessment of Polysorbate 85 heterogeneity.

  • Sample Preparation:

    • Dissolve Polysorbate 85 in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to a final concentration of approximately 1 mg/mL.

    • To facilitate ionization, a cationizing agent such as sodium acetate (B1210297) or ammonium (B1175870) acetate may be added to the sample solution.

  • Instrumentation:

    • An ion mobility spectrometer coupled to a time-of-flight (TOF) mass spectrometer is typically used.

  • Ionization:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Typical ESI source parameters:

      • Capillary voltage: 3.5 kV

      • Cone voltage: 40 V

      • Source temperature: 100 °C

      • Desolvation temperature: 150 °C

  • Ion Mobility Separation:

    • Introduce the ionized sample into the ion mobility cell filled with a drift gas (e.g., nitrogen).

    • Apply a weak electric field to facilitate separation based on the ions' collision cross-section (CCS), a measure of their size and shape.

  • Mass Analysis:

    • The mobility-separated ions are then introduced into the TOF mass analyzer for mass-to-charge ratio (m/z) determination.

  • Data Analysis:

    • The resulting data is a two-dimensional plot of drift time versus m/z, which allows for the separation and identification of different polysorbate species, including those with the same mass but different structures (isobars).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is tailored for the detailed characterization and quantification of the various components within Polysorbate 85.

  • Sample Preparation:

    • Prepare a stock solution of Polysorbate 85 in a suitable solvent (e.g., isopropanol).

    • For quantitative analysis, a series of calibration standards should be prepared.

    • For analysis of fatty acid composition, a hydrolysis step is required to cleave the ester bonds, followed by extraction of the free fatty acids.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., quadrupole, TOF, or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.[1]

    • Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is employed to separate the polysorbate components based on their hydrophobicity.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometry Detection:

    • Ionization: ESI in positive ion mode.

    • Detection: Full scan mode to identify all eluting components. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

  • Data Analysis:

    • The resulting chromatogram shows the separation of different polysorbate species over time. The mass spectrometer provides mass information for each eluting peak, allowing for the identification and quantification of individual components, including different ester forms and polyoxyethylene chain lengths.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict the experimental workflows for both IM-MS and LC-MS analysis of Polysorbate 85.

IM-MS Workflow for Polysorbate 85 Analysis cluster_sample_prep Sample Preparation cluster_analysis IM-MS Analysis cluster_data Data Analysis Sample Polysorbate 85 Sample Dissolution Dissolution in Solvent (+ Cationizing Agent) Sample->Dissolution ESI Electrospray Ionization Dissolution->ESI IMS Ion Mobility Separation (by Size and Shape) ESI->IMS MS Mass Spectrometry (m/z Measurement) IMS->MS Data 2D Plot (Drift Time vs. m/z) MS->Data Interpretation Qualitative Heterogeneity Profile Data->Interpretation

Caption: Workflow for Polysorbate 85 analysis using IM-MS.

LC-MS Workflow for Polysorbate 85 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Polysorbate 85 Sample Dissolution Dissolution in Solvent Sample->Dissolution LC Liquid Chromatography (Separation by Hydrophobicity) Dissolution->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (m/z Measurement) ESI->MS Data Chromatogram with Mass Spectra MS->Data Interpretation Quantitative and Qualitative Heterogeneity Profile Data->Interpretation

Caption: Workflow for Polysorbate 85 analysis using LC-MS.

Conclusion: Selecting the Right Tool for the Job

Both Ion Mobility Spectrometry-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry are indispensable tools for the comprehensive characterization of Polysorbate 85. The choice between the two depends on the specific analytical goal.

  • For rapid quality control screening, identification of major components, and structural elucidation of isobaric species, IM-MS is the superior choice due to its speed and unique separation mechanism. [2][3]

  • For in-depth quantitative analysis, determination of the relative abundance of different ester species, and high-resolution separation of complex mixtures, LC-MS is the preferred method. [2][3]

In many cases, a synergistic approach that leverages the strengths of both techniques will provide the most complete understanding of Polysorbate 85 heterogeneity, ultimately contributing to the development of safer and more effective biopharmaceutical products.

References

A Comparative Guide to the Quantitative Analysis of Polyoxyethylene Sorbitan Trioleate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Polyoxyethylene sorbitan (B8754009) trioleate (Polysorbate 80) in complex biological matrices is a critical aspect of ensuring the safety and efficacy of biopharmaceutical products. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Quantitative Methods

The selection of an analytical method for Polysorbate 80 quantification is often a trade-off between sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of commonly employed techniques.

Analytical MethodPrincipleSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection, often after hydrolysis to oleic acid.Protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE), derivatization (e.g., methylation).Sub-ppm levelsSub-ppm to low ppm levelsWide dynamic rangeHigh sensitivity and specificity.Requires derivatization, complex instrumentation.
HPLC-CAD/ELSD Chromatographic separation with detection based on charged aerosol or light scattering.Protein precipitation, SPE.5 mg/L (CAD)[1], 0.03 mg/mL (ELSD)[2]10 mg/L (CAD)[1], 0.04 mg/mL (ELSD)[2]10-200 mg/L (CAD)[3], 0.04-0.6 mg/mL (ELSD)[2]Universal detection for non-volatile compounds, no chromophore needed.Lower sensitivity than MS, non-linear response (ELSD).
Fluorescence Assay Measurement of enhanced fluorescence of a dye (e.g., NPN, DiI) in the presence of Polysorbate 80 micelles.Simple dilution or protein removal.0.00020% (w/v) (DiI)[4]0.00055% (w/v) (DiI)[4]0.00020-0.0025% (w/v) (DiI)[4]High-throughput, simple, sensitive.Potential for interference from other hydrophobic molecules.
Colorimetric Assay Formation of a colored complex with a reagent (e.g., ferric thiocyanate).Protein precipitation, derivatization.0.003 mg/mL[5]0.010 mg/mL[5]0.02-0.08 mg/mL[5]Simple, cost-effective.Lower sensitivity, potential for matrix interference.
SEC-HPLC-UV Size-based separation of Polysorbate 80 from high molecular weight proteins with UV detection.SPE for protein removal from high concentration samples.~0.02 mg/mL~0.02 mg/mL0.02-0.20 mg/mL[6]Good for separating from large proteins.Limited sensitivity, requires significant molecular weight difference.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed.

LC-MS/MS Method for Polysorbate 80 Quantification

This method involves the hydrolysis of Polysorbate 80 to its constituent fatty acid, oleic acid, which is then derivatized and quantified by LC-MS/MS.

a. Sample Preparation (Hydrolysis and Derivatization)

  • To 50 µL of the sample in a conical tube, add 50 µL of an internal standard solution.

  • Add 50 µL of 0.5 M NaOH to initiate hydrolysis.

  • Seal the tube and incubate to ensure complete hydrolysis of the ester linkages.

  • Acidify the solution with HCl.

  • Perform a liquid-liquid extraction with hexane (B92381) to isolate the liberated fatty acids.

  • Evaporate the organic layer and reconstitute in a suitable solvent for LC-MS/MS analysis. For increased sensitivity, a methylation step can be introduced after hydrolysis.

b. LC-MS/MS Analysis

  • LC System: ACQUITY UPLC H-Class PLUS Bio System.

  • Column: A reversed-phase column suitable for fatty acid analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).

  • MS Detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

HPLC-CAD Method for Intact Polysorbate 80 Quantification

This method allows for the quantification of the intact Polysorbate 80 molecule without the need for hydrolysis.

a. Sample Preparation [1]

  • For samples with high protein concentrations, perform protein precipitation using a suitable organic solvent (e.g., acetonitrile or acetone).

  • Centrifuge the sample to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-CAD Analysis [1]

  • HPLC System: A standard HPLC system.

  • Column: A suitable reversed-phase or mixed-mode column.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or isopropanol, often with an additive like formic acid.

  • Detector: A Charged Aerosol Detector (CAD).

  • Data Analysis: Quantify Polysorbate 80 by comparing the peak area to a calibration curve prepared with Polysorbate 80 standards.

Fluorescence-Based Microplate Assay

This high-throughput method is based on the increased fluorescence of a specific dye upon incorporation into Polysorbate 80 micelles.

a. Assay Procedure [4]

  • Pipette the samples and a series of Polysorbate 80 standards into the wells of a microplate.

  • If necessary, perform a simple dilution of the samples to fall within the linear range of the assay.

  • Add the fluorescent dye solution (e.g., DiI) to each well.

  • Incubate the plate for a specified time to allow for the interaction between the dye and the micelles.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations. Determine the Polysorbate 80 concentration in the samples from the calibration curve.

Visualizing Experimental Workflows and Decision Making

To further clarify the experimental processes and aid in method selection, the following diagrams illustrate a typical workflow and a decision-making tree.

Experimental Workflow for Polysorbate 80 Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation dilution Direct Dilution (for Fluorescence Assay) start->dilution spe Solid-Phase Extraction (SPE) protein_precipitation->spe Further Cleanup hydrolysis Hydrolysis (for LC-MS) (e.g., NaOH) protein_precipitation->hydrolysis hplccad HPLC-CAD/ELSD spe->hplccad derivatization Derivatization (optional) (e.g., Methylation) hydrolysis->derivatization lcms LC-MS/MS derivatization->lcms fluorescence Fluorescence Assay dilution->fluorescence quantification Quantification (Calibration Curve) lcms->quantification hplccad->quantification fluorescence->quantification

Fig. 1: A generalized experimental workflow for the quantitative analysis of Polysorbate 80.

Method Selection for Polysorbate 80 Analysis cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput Yes hplccad HPLC-CAD/ELSD sensitivity->hplccad No instrumentation LC-MS Available? throughput->instrumentation No fluorescence Fluorescence Assay throughput->fluorescence Yes lcms LC-MS/MS instrumentation->lcms Yes instrumentation->hplccad No

Fig. 2: A decision tree to guide the selection of an appropriate analytical method.

References

Cross-Validation of Analytical Methods for Polysorbate Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data for Polysorbate 85, this guide utilizes Polysorbate 80 as a representative model to demonstrate the principles and methodologies for the cross-validation of analytical methods for polysorbate degradation products. The degradation pathways and analytical challenges are largely analogous for both polysorbates.

This guide provides a comparative overview of common analytical methods for the characterization and quantification of Polysorbate 85 degradation products. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical control strategies for biopharmaceutical formulations.

Polysorbates are critical excipients in biopharmaceutical formulations, protecting therapeutic proteins from aggregation and denaturation. However, they are susceptible to degradation via hydrolysis and oxidation, which can compromise product quality and stability. The two primary mechanisms of polysorbate degradation are hydrolysis, which can be chemically or enzymatically driven, and oxidation, often accelerated by light or residual peroxides.[1] Accurate monitoring of polysorbate degradation is therefore essential.

Comparative Analysis of Analytical Methods

A variety of analytical techniques are employed to monitor the degradation of polysorbates. The choice of method often depends on the specific degradation products of interest, the required sensitivity, and the stage of product development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of polysorbate analysis.

Data Presentation: Method Performance Comparison

The following table summarizes the performance characteristics of commonly used analytical methods for the analysis of polysorbate degradation products.

Analytical MethodPrincipleAnalytes DetectedAdvantagesDisadvantages
HPLC-CAD High-Performance Liquid Chromatography with Charged Aerosol DetectionIntact polysorbate, degradation products (non-volatile)Universal detection for non-volatile analytes, mass-dependent response, suitable for stability monitoring[2]Lower sensitivity for some degradation products, baseline noise can affect integration[3]
HPLC-ELSD High-Performance Liquid Chromatography with Evaporative Light Scattering DetectionIntact polysorbate, degradation products (non-volatile)Universal detection for non-volatile analytes, cost-effectiveNon-linear response, not ideal for stability indication alone[4][5]
HPLC-MS High-Performance Liquid Chromatography with Mass SpectrometryIntact polysorbate, specific degradation products (e.g., free fatty acids, oxidized species)High specificity and sensitivity, structural elucidation of degradation products[4][6]Higher cost and complexity, potential for matrix effects
Fluorescence Micelle Assay (FMA) Measures the formation of micelles using a fluorescent probeIntact, micelle-forming polysorbateHigh-throughput, sensitive to changes in micelle concentrationIndirect measurement, may not detect all forms of degradation, potential for interference[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for polysorbate degradation.

Sample Preparation for HPLC-based Methods

A common challenge in analyzing polysorbates in biopharmaceutical formulations is the interference from the high concentration of protein.

Protein Precipitation:

  • To a 1.0 mL aliquot of the protein-containing sample, add a mixture of 50% methanol (B129727) and 50% ethanol.

  • Vortex the sample and centrifuge to pellet the precipitated protein.

  • Collect the supernatant for analysis.

  • The supernatant should be diluted to closely match the initial mobile phase conditions of the HPLC method.[1]

Solid-Phase Extraction (SPE):

  • Condition an Oasis MAX SPE cartridge.

  • Load the protein-containing sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the polysorbate and its degradation products using an appropriate organic solvent.[4]

HPLC-CAD/ELSD Method for Polysorbate Profiling

This method is suitable for the general profiling of polysorbate and its major degradation products.

  • Column: Agilent AdvanceBio Surfactant Profiling column[1][5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[1]

  • Mobile Phase B: Acetonitrile/Isopropanol

  • Gradient: A suitable gradient to separate free fatty acids from the polysorbate monoesters.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Detector:

    • CAD: Evaporation temperature optimized for the mobile phase.

    • ELSD: Nebulizer and evaporator temperatures optimized for the mobile phase.[5]

HPLC-MS Method for Free Fatty Acid Analysis

This method provides high sensitivity and specificity for the quantification of free fatty acids, which are primary products of hydrolytic degradation.

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from low to high organic phase concentration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Detector: Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode for fatty acid detection.

Fluorescence Micelle Assay (FMA)

This assay is a high-throughput method to assess the overall integrity of the polysorbate's micelle-forming capability.

  • Prepare a stock solution of a fluorescent probe (e.g., N-phenyl-1-naphthylamine).

  • Add the fluorescent probe to the polysorbate-containing samples and standards in a microplate format.

  • Incubate to allow the probe to incorporate into the polysorbate micelles.

  • Measure the fluorescence intensity using a plate reader. A decrease in fluorescence intensity compared to a non-degraded standard indicates polysorbate degradation.[7]

Mandatory Visualization

The following diagrams illustrate the degradation pathways of polysorbates and a logical workflow for the cross-validation of analytical methods.

Polysorbate Degradation Pathways PS85 Polysorbate 85 Hydrolysis Hydrolysis (Enzymatic/Chemical) PS85->Hydrolysis Oxidation Oxidation (Auto-oxidation) PS85->Oxidation FFA Free Fatty Acids (e.g., Oleic Acid) Hydrolysis->FFA POE Degraded Polyoxyethylene (POE) Chains Hydrolysis->POE OxidizedSpecies Oxidized Species (e.g., Peroxides, Aldehydes) Oxidation->OxidizedSpecies Particles Particle Formation FFA->Particles

Caption: Polysorbate 85 degradation pathways.

Cross-Validation Workflow for Analytical Methods Start Start: Define Analytical Needs MethodSelection Select Candidate Methods (e.g., HPLC-CAD, HPLC-MS, FMA) Start->MethodSelection ForcedDegradation Prepare Forced Degradation Samples (Heat, Light, Oxidation, Hydrolysis) MethodSelection->ForcedDegradation MethodDevelopment Individual Method Development & Optimization ForcedDegradation->MethodDevelopment Analysis Analyze Samples with All Methods MethodDevelopment->Analysis DataComparison Compare Quantitative & Qualitative Results Analysis->DataComparison Validation Method Validation (ICH Guidelines) (Accuracy, Precision, Linearity, LOD, LOQ) DataComparison->Validation Correlating Results Decision Select & Implement Methods for Routine Use Validation->Decision

Caption: Workflow for cross-validating analytical methods.

References

Safety Operating Guide

Proper Disposal of Polyoxyethylene Sorbitan Trioleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Polyoxyethylene sorbitan (B8754009) trioleate (also known as Polysorbate 85), a common non-ionic surfactant and emulsifier in pharmaceutical formulations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Polyoxyethylene sorbitan trioleate with appropriate personal protective equipment (PPE). While generally considered to have low toxicity, it can cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. An apron may be used for larger quantities.

In the event of a spill, immediately contain the material using an inert absorbent such as sand, earth, or vermiculite.[1][2] Avoid allowing the substance to enter drains or waterways.[1][3] The collected material should then be placed in a suitable, labeled, and closed container for disposal as hazardous waste.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for chemical waste.[5] It is imperative to treat this substance as a chemical waste product and not dispose of it in the regular trash or down the sanitary sewer.

  • Waste Identification and Classification:

    • Label the waste container clearly as "Hazardous Waste" and with the full chemical name: "this compound" or "Polysorbate 85".[6]

    • Include the CAS number (9005-70-3) on the label for precise identification.

    • If mixed with other chemicals, list all components and their approximate percentages.[6]

  • Containerization:

    • Use a leak-proof and chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[5]

    • Ensure the container is kept tightly closed except when adding waste.

    • Store the waste container in a designated and well-ventilated hazardous waste accumulation area.[7]

  • Disposal Pathway:

    • The primary and recommended method for disposal is through a licensed and certified hazardous waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[6][8] They will provide specific instructions and required documentation.

    • Do not attempt to incinerate the material unless it is done in a chemical incinerator equipped with an afterburner and scrubber, as performed by a licensed disposal facility.[3]

  • Empty Container Disposal:

    • A container that has held this compound can be disposed of as regular trash only if it is completely empty.

    • "Empty" is defined as all contents having been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remaining.

    • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

    • Deface or remove all chemical labels from the empty container before placing it in the regular trash.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers in a laboratory setting.

This compound Disposal Workflow cluster_0 Disposal Workflow start Start: Have Polyoxyethylene Sorbitan Trioleate for Disposal is_product Is it the chemical product or contaminated material? start->is_product is_spill Is it a spill? absorb Absorb with inert material (e.g., sand, vermiculite). is_spill->absorb Yes collect_waste Place in a labeled, sealed hazardous waste container. is_spill->collect_waste No is_container_empty Is the container empty? is_container_empty->collect_waste No triple_rinse Triple rinse the container with a suitable solvent. is_container_empty->triple_rinse Yes is_product->is_spill Yes is_product->is_container_empty No absorb->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. collect_waste->contact_ehs end End contact_ehs->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface or remove all labels from the container. collect_rinsate->deface_label dispose_trash Dispose of empty container in regular trash. deface_label->dispose_trash dispose_trash->end

Caption: Disposal workflow for this compound.

This comprehensive guide, when followed, will ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within your laboratory. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.[1][2][9][10]

References

Essential Safety and Handling Guide for Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling Polyoxyethylene sorbitan (B8754009) trioleate, also known as Polysorbate 85. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) Requirements

When handling Polyoxyethylene sorbitan trioleate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles. An 8-inch minimum faceshield is also recommended.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., PVC).[2][3] Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, overalls, or a PVC apron.[2][4]Inspect gloves prior to use.[1]
Respiratory Protection Generally not required under normal use and with adequate ventilation.[3][5] If vapors or mists are generated, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4]
Operational Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and to prevent accidents.

Procedure Guideline
Handling Handle in a well-ventilated area.[4] Avoid breathing vapors or mist.[1][4] Avoid contact with skin and eyes.[2][4] Wash hands thoroughly after handling and before breaks.[1][4]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][6] Opened containers must be carefully resealed and kept upright to prevent leakage.[1] Store away from incompatible materials such as strong oxidizing agents.[1][5]
Engineering Controls Facilities should be equipped with an eyewash station and a safety shower.[4][6] Use local exhaust ventilation to control emissions near the source.[6]
Emergency First Aid Procedures

In the event of accidental exposure, immediate first aid is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Continue rinsing during transport to the hospital.[1] Seek medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing and shoes.[1][4] Wash off with soap and plenty of water.[1] Get medical aid if irritation develops or persists.[4]
Inhalation Move the person into fresh air.[1][4] If not breathing, give artificial respiration.[1] Consult a physician.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[1][4] Consult a physician.[1]
Spill and Disposal Plan

Proper containment and disposal of this compound are necessary to prevent environmental contamination.

Action Procedure
Spill Response Evacuate personnel to safe areas.[1] Use personal protective equipment.[1] Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[1][4] Prevent product from entering drains.[1]
Disposal Dispose of the chemical and contaminated materials as hazardous waste through a licensed disposal company.[1] Do not discharge into the environment.[1] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]

Visual Safety Workflow

The following diagrams illustrate the logical flow of safety procedures when handling this compound.

cluster_prep Preparation cluster_handling Handling Procedure cluster_emergency Emergency Response cluster_disposal Disposal A Assess Risks B Review SDS A->B C Select & Inspect PPE B->C D Ensure Ventilation C->D E Don PPE F Handle Chemical E->F G Doff PPE F->G I Spill or Exposure Occurs F->I M Collect Waste F->M H Wash Hands G->H J Follow First Aid I->J K Clean Spill I->K L Seek Medical Attention J->L K->M N Label Container M->N O Dispose via Licensed Service N->O

Caption: Workflow for safe handling of this compound.

cluster_ppe Personal Protective Equipment (PPE) Handler Researcher/Scientist Eyes Safety Goggles & Face Shield Handler->Eyes protects Skin Gloves & Lab Coat Handler->Skin protects Lungs Respirator (if needed) Handler->Lungs protects

Caption: Required PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polyoxyethylene sorbitan trioleate
Reactant of Route 2
Reactant of Route 2
Polyoxyethylene sorbitan trioleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.